4,6-Diiodopyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4,6-diiodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUFZJYMWUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578060 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19646-06-1 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-Diiodopyrimidine: A Technical Guide to Synthesis, Properties, and Reactivity for Advanced Chemical Applications
Executive Summary
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] Among these, 4,6-dihalogenated pyrimidines serve as exceptionally versatile building blocks due to their dual reactive sites, enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of 4,6-diiodopyrimidine, a highly reactive and valuable intermediate. We will explore its synthesis from common precursors, detail its physicochemical and spectroscopic properties, and provide a comprehensive analysis of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this powerful synthetic intermediate.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step pathway starting from the readily available precursor, 4,6-dihydroxypyrimidine. This route involves a critical chlorination step followed by a halogen exchange reaction to install the highly reactive iodine atoms.
Synthetic Pathway Overview
The transformation from 4,6-dihydroxypyrimidine to this compound is a robust three-step process. The initial material, 4,6-dihydroxypyrimidine, is a stable, crystalline powder that serves as a key intermediate for various pyrimidine-based compounds.[2][3] The overall pathway involves the conversion of hydroxyl groups to chlorides, which are subsequently substituted by iodides.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine
The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a standard and high-yielding chlorination reaction.[4][5][6] Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both the chlorinating agent and the solvent in many procedures.
Rationale: The hydroxyl groups of 4,6-dihydroxypyrimidine exist in tautomeric equilibrium with their keto forms (pyrimidinones).[7] POCl₃ effectively converts these hydroxyl/oxo groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[6]
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). With stirring, carefully and portion-wise add 4,6-dihydroxypyrimidine (1 equivalent). The reaction is exothermic.
-
Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully remove excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove phosphoric acid byproducts, followed by a small amount of cold ethanol.
-
Drying: Dry the resulting white to pale yellow solid under vacuum to yield 4,6-dichloropyrimidine. The typical yield is high, often exceeding 85%.
Experimental Protocol: Synthesis of this compound
The conversion of the dichloro- intermediate to this compound is typically accomplished via a Finkelstein halogen exchange reaction. This method is efficient and driven by the precipitation of sodium chloride in an acetone solvent.
Rationale: The C-Cl bonds on the electron-deficient pyrimidine ring are susceptible to nucleophilic substitution. Sodium iodide (NaI) is highly soluble in acetone, while the sodium chloride (NaCl) byproduct is not. This solubility difference drives the equilibrium towards the formation of the diiodo- product, in accordance with Le Châtelier's principle.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (NaI) (2.2-2.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux with stirring for 12-24 hours. The formation of a white precipitate (NaCl) will be observed. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and remove the precipitated NaCl by filtration.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Partition the residue between dichloromethane and water. Separate the organic layer, wash with aqueous sodium thiosulfate solution (to remove any residual iodine color), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of this compound.
Physicochemical Properties
The key physical and chemical properties are summarized below.[8][9]
| Property | Value | Source |
| Molecular Formula | C₄H₂I₂N₂ | [8] |
| Molecular Weight | 331.88 g/mol | [10] |
| Appearance | Off-white to yellow crystalline solid | [9] |
| Melting Point | 164-168 °C | [9] |
| CAS Number | 19646-06-1 | [9] |
| Solubility | Soluble in organic solvents (DCM, Toluene); Insoluble in water. | [4] |
Spectroscopic Data
Spectroscopic analysis provides structural confirmation. The following are expected data based on the structure and analysis of similar compounds.[6]
| Spectroscopy | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | δ ~8.5 ppm (s, 1H, H2), δ ~7.8 ppm (s, 1H, H5) |
| ¹³C NMR (CDCl₃) | δ ~160 ppm (C2), δ ~130 ppm (C5), δ ~110 ppm (C4, C6) |
| Mass Spec (EI) | m/z 332 [M]⁺, 205 [M-I]⁺ |
Rationale for Spectroscopic Data:
-
¹H NMR: The pyrimidine protons are in an electron-deficient environment, leading to downfield chemical shifts. The proton at the C2 position is deshielded by two adjacent nitrogen atoms, appearing furthest downfield. The C5 proton appears slightly more upfield.
-
¹³C NMR: The carbon atoms directly bonded to iodine (C4 and C6) are significantly shielded due to the "heavy atom effect," resulting in a characteristic upfield shift. The C2 and C5 carbons appear in the typical aromatic region for heterocyclic compounds.
Chemical Reactivity: The Gateway to Molecular Diversity
The defining feature of this compound is its high reactivity, primarily driven by the two carbon-iodine bonds. These bonds are significantly weaker and more polarizable than the corresponding C-Cl or C-Br bonds, making them ideal substrates for transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The Suzuki-Miyaura reaction, which forms C-C bonds using organoboronic acids, is particularly noteworthy for its functional group tolerance and reliability.[11][12][13]
Mechanistic Advantage: The C-I bond undergoes oxidative addition to a Pd(0) catalyst at a much faster rate and under milder conditions than C-Cl bonds.[13] This enhanced reactivity allows for selective or sequential couplings if different halogens are present on the same ring and enables reactions to proceed at lower temperatures with lower catalyst loadings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the mono-arylation of this compound. By controlling the stoichiometry, either mono- or di-substituted products can be selectively synthesized.
Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[12] A palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is effective. An inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[11] A mixture of an organic solvent like dioxane or toluene with water is commonly used.
Step-by-Step Methodology:
-
Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents for mono-substitution), and the base (e.g., K₂CO₃, 3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-iodopyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
The 4,6-disubstituted pyrimidine motif is a "privileged scaffold" in drug discovery, appearing in a wide range of biologically active molecules. This compound provides a direct and efficient entry point to this chemical space.
-
Kinase Inhibitors: Many kinase inhibitors feature a 4,6-diarylpyrimidine core, which can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The ability to rapidly synthesize libraries of diaryl compounds via sequential Suzuki couplings makes this compound invaluable for structure-activity relationship (SAR) studies.[14]
-
Antiviral and Anticancer Agents: The pyrimidine nucleus is central to nucleobase chemistry.[15][16] Modifications at the 4 and 6 positions can lead to compounds that interfere with viral replication or cancer cell proliferation.[10][17][18]
-
Scaffold for Combinatorial Chemistry: The differential reactivity of the two C-I bonds (though subtle) or the use of a C-I and a C-Cl bond on the same ring can allow for sequential, site-selective functionalization, enabling the rapid generation of diverse compound libraries for high-throughput screening.
Safety and Handling
This compound should be handled with standard laboratory precautions for chemical reagents.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[9]
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its straightforward synthesis and exceptional reactivity. The presence of two C-I bonds makes it a superior substrate for modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, providing a robust platform for the synthesis of diverse 4,6-disubstituted pyrimidines. For scientists and researchers in drug discovery and materials science, mastering the chemistry of this building block opens the door to novel molecular designs and accelerates the development of next-generation functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C4H2I2N2 | CID 15760295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 19646-06-1 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of 4,6-Diiodopyrimidine from 4,6-Dihydroxypyrimidine
Executive Summary
This technical guide provides a detailed, two-step synthetic pathway for the preparation of 4,6-diiodopyrimidine, a crucial building block in medicinal chemistry and drug development. The synthesis commences with the readily available precursor, 4,6-dihydroxypyrimidine. The process involves an initial chlorination to form the key intermediate, 4,6-dichloropyrimidine, followed by a halogen exchange reaction to yield the final diiodo-product. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and emphasizes the critical safety considerations necessary for handling the hazardous reagents involved. The guide is structured to provide researchers and drug development professionals with the causal logic behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations.
Introduction
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2][3] Halogenated pyrimidines, in particular, serve as versatile intermediates for introducing further molecular complexity through cross-coupling reactions. This compound is a valuable synthon, enabling the regioselective functionalization at the 4 and 6 positions. Its precursor, 4,6-dihydroxypyrimidine, is an important industrial intermediate used in the synthesis of pharmaceuticals and agrochemicals like the fungicide azoxystrobin.[4][5][6]
The conversion of 4,6-dihydroxypyrimidine to this compound is not a direct transformation. It necessitates a two-step approach, which is the focus of this guide:
-
Chlorination: Conversion of the hydroxyl groups of 4,6-dihydroxypyrimidine to chlorides using a potent chlorinating agent like phosphoryl chloride (POCl₃).
-
Iodination: Subsequent halogen exchange (Finkelstein reaction) of the resulting 4,6-dichloropyrimidine to the desired this compound.
This guide will walk through each step, providing both the practical "how" and the fundamental "why" for each procedural choice.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 4,6-Dichloropyrimidine (Intermediate)
The conversion of the tautomeric keto-enol form of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a critical first step. The C-O bonds of the hydroxypyrimidine are robust and require a powerful reagent to transform the hydroxyl groups into good leaving groups, which can then be displaced by a chloride nucleophile. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.
Reaction Scheme & Mechanism
The reaction proceeds by the activation of the pyrimidine's hydroxyl (or carbonyl) groups by POCl₃. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards the product.[7][8]
Caption: Step 1: Chlorination of 4,6-dihydroxypyrimidine.
Mechanistic Insight: The lone pair of electrons on an oxygen atom of the pyrimidine attacks the electrophilic phosphorus atom of POCl₃. A chloride ion is subsequently eliminated from the phosphorus, and this process repeats for the second hydroxyl group. The resulting phosphorodichloridate groups are excellent leaving groups. Chloride ions, present in abundance from the POCl₃, then act as nucleophiles, attacking the carbon atoms at the 4 and 6 positions and displacing the leaving groups to form the stable dichlorinated aromatic ring. The presence of a tertiary amine base is crucial for scavenging the HCl produced, preventing unwanted side reactions and protonation of the starting material.[7][9]
Experimental Protocol: Chlorination
This protocol is a synthesized representation from established industrial and laboratory procedures.[7][8][10]
-
Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add 4,6-dihydroxypyrimidine (1.0 eq). Add an excess of phosphoryl chloride (POCl₃, 4.0-6.0 eq), which will serve as both the reagent and the solvent.[7]
-
Reaction Initiation: Begin stirring the suspension. Through the dropping funnel, add triethylamine (2.0-2.2 eq) dropwise to the mixture.[8] Control the addition rate to maintain the reaction temperature below 40-45 °C, as the initial reaction can be exothermic.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - CRITICAL SAFETY STEP: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Extremely cautiously and slowly , pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and releases large volumes of HCl gas. Ensure the fume hood sash is lowered and appropriate personal protective equipment (PPE) is worn.
-
Neutralization & Extraction: Once the quench is complete and the temperature has subsided, neutralize the acidic aqueous solution to a pH of 6-7 by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution.[8] Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 4,6-dichloropyrimidine, which often appears as a white to light-yellow solid.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.
Key Experimental Considerations
| Parameter | Recommended Specification | Rationale & Justification |
| Reagents | 4,6-dihydroxypyrimidine, POCl₃, Triethylamine | POCl₃ is a powerful chlorinating agent. Triethylamine acts as an HCl scavenger to drive the reaction to completion.[7][8] |
| Molar Ratio | 1 : 4-6 : 2-2.2 (Substrate:POCl₃:Base) | An excess of POCl₃ ensures complete conversion and can act as a solvent.[7] A stoichiometric amount of base is needed to neutralize the generated HCl. |
| Temperature | Reflux (~110 °C) | Elevated temperature is required to overcome the activation energy for the chlorination of the heterocyclic ring.[8] |
| Reaction Time | 3-5 hours | This duration is typically sufficient for complete conversion, which should be confirmed by TLC or other analytical methods. |
| Workup | Slow quench on ice-water | CRITICAL: POCl₃ reacts violently with water.[11][12] A slow, controlled addition to ice is mandatory to manage the extreme exotherm and evolution of toxic HCl gas. |
Part 2: Synthesis of this compound (Final Product)
With the 4,6-dichloropyrimidine intermediate in hand, the next step is a halogen exchange. The Finkelstein reaction is a classic S_N_2 reaction for converting alkyl chlorides or bromides to iodides.[13][14] A variation of this principle, nucleophilic aromatic substitution (S_N_Ar), is applied here. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride atoms by a stronger nucleophile, the iodide ion.
Reaction Scheme & Mechanism
The reaction is driven to completion by using a source of iodide ions, such as sodium iodide (NaI) in a polar aprotic solvent like acetone or by using hydriodic acid (HI). When using NaI in acetone, the reaction equilibrium is shifted towards the products because the resulting sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution.[15][16][17]
Caption: Step 2: Iodination via Finkelstein-type reaction.
Mechanistic Insight (S_N_Ar): The reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly nucleophilic iodide ion attacks one of the chlorinated carbon positions (C4 or C6). This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is broken. The negative charge is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Subsequently, the chloride ion is eliminated as a leaving group, restoring the aromaticity of the ring and forming the C-I bond. The process is then repeated at the other chlorinated position.
Experimental Protocol: Iodination
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4,6-dichloropyrimidine (1.0 eq) in acetone.
-
Reagent Addition: Add an excess of sodium iodide (NaI, 2.5-3.0 eq) to the solution.
-
Heating: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. The reaction progress can be monitored by the formation of a white precipitate (NaCl) and by TLC analysis.[16]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of cold acetone.
-
Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot chloroform or ethyl acetate, followed by the addition of hexane to induce precipitation. Alternatively, the residue can be partitioned between water and an organic solvent (like dichloromethane) to remove any remaining inorganic salts. The organic layer is then dried and concentrated to yield the final product.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis Method | Expected Results |
| ¹H NMR | Two singlets are expected. One for the proton at the C2 position and another for the proton at the C5 position. The chemical shifts will be influenced by the two electron-withdrawing iodine atoms. |
| ¹³C NMR | Expect three distinct signals: one for the carbon atoms bearing iodine (C4, C6), one for the C2 carbon, and one for the C5 carbon. The C-I carbons will show a characteristic upfield shift compared to the C-Cl carbons of the intermediate.[18] |
| Mass Spec. | The mass spectrum should show a clear molecular ion peak (M+) corresponding to the mass of C₄H₂I₂N₂. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |
| Melting Point | The purified product should exhibit a sharp melting point consistent with literature values. |
Critical Safety Precautions
The synthesis described involves highly hazardous materials. Strict adherence to safety protocols is mandatory.
-
Phosphoryl Chloride (POCl₃):
-
Hazards: Acutely toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic hydrogen chloride gas.[11][12][19][20]
-
Handling: Always handle in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a chemical-resistant apron, and a face shield in addition to safety goggles.[12] Ensure an emergency shower and eyewash station are immediately accessible. Do not allow contact with water or moisture.[11]
-
-
Hydriodic Acid (HI) (if used as an alternative):
-
Hazards: Strong, corrosive acid. Causes severe skin and eye burns. Harmful if inhaled.[21]
-
Handling: Handle with the same level of care as POCl₃, using appropriate PPE in a fume hood.
-
-
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.
-
The quenching of POCl₃ is the most dangerous step. Plan the procedure carefully and perform it slowly and deliberately.
-
Conclusion
The two-step synthesis of this compound from 4,6-dihydroxypyrimidine is a robust and scalable method for producing a highly valuable synthetic intermediate. The process, while straightforward in concept, requires careful attention to reaction conditions and rigorous adherence to safety protocols due to the hazardous nature of the reagents. The initial chlorination with phosphoryl chloride effectively activates the pyrimidine ring, paving the way for a subsequent Finkelstein-type iodination to furnish the final product. This guide provides the necessary procedural details and mechanistic understanding to empower researchers to successfully and safely perform this important chemical transformation.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 8. CN102746237A - Preparation method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 14. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 15. adichemistry.com [adichemistry.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. m.youtube.com [m.youtube.com]
- 18. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Spectroscopic Characterization of 4,6-Diiodopyrimidine
This guide provides a detailed technical overview of the expected spectroscopic signature of 4,6-diiodopyrimidine (C₄H₂I₂N₂), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.
Introduction and Molecular Structure
This compound is a halogenated derivative of pyrimidine, a fundamental core of nucleobases. The introduction of two iodine atoms at the C4 and C6 positions dramatically influences the molecule's electronic properties, reactivity, and spectroscopic behavior. These iodine atoms serve as versatile handles for further chemical modifications, particularly in cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures.
An accurate interpretation of its spectroscopic data is paramount for verifying its identity, assessing its purity, and understanding its chemical behavior in subsequent reactions. This guide will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure:
-
Chemical Formula: C₄H₂I₂N₂
-
Molecular Weight: 331.88 g/mol
-
Structure: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with iodine atoms substituted at positions 4 and 6. Protons are present at the C2 and C5 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Spectroscopy: Analysis and Interpretation
Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to be simple, arising from the two non-equivalent aromatic protons.
-
H2 Proton (Position 2): The proton at the C2 position is situated between two electronegative nitrogen atoms. This environment results in significant deshielding, shifting its resonance far downfield.
-
H5 Proton (Position 5): The proton at the C5 position is adjacent to a carbon atom (C4/C6) and a nitrogen atom (N1). It is expected to be less deshielded than the H2 proton.
The iodine atoms exert a "heavy atom effect" and have moderate electronegativity, which also influences the local electronic environment and contributes to the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.8 - 9.2 | Singlet (s) |
| H5 | 8.4 - 8.7 | Singlet (s) |
Causality Behind Predictions: The prediction for H2 is based on its unique position between two nitrogens, a feature known to cause strong deshielding in pyrimidine systems[1][2]. The H5 proton's predicted shift is slightly upfield relative to H2, reflecting the lesser deshielding effect of one adjacent nitrogen and the influence of the neighboring iodine-bearing carbons[3][4]. The absence of adjacent protons leads to the prediction of singlets for both signals.
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the symmetric molecule.
-
C2 Carbon: Similar to its attached proton, the C2 carbon is flanked by two nitrogens, leading to a downfield chemical shift.
-
C4/C6 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry. They are directly bonded to highly electronegative and heavy iodine atoms. The strong deshielding effect of iodine, combined with its position on the aromatic ring, will result in a significant downfield shift. This signal is often the most downfield among the carbons.
-
C5 Carbon: This carbon is bonded to a hydrogen and is situated between the two iodinated carbons. Its chemical shift will be influenced by these adjacent heavy atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 158 - 162 |
| C4 / C6 | 165 - 175 |
| C5 | 120 - 125 |
Causality Behind Predictions: Aromatic carbons typically resonate between 100-150 ppm. However, direct attachment to electronegative atoms like nitrogen or halogens causes a significant downfield shift[5]. The C4/C6 carbons are predicted to be the most downfield due to the direct C-I bond. The C2 carbon is also shifted downfield by the two adjacent nitrogens. The C5 carbon, being a standard aromatic C-H, is expected to be the most upfield of the three signals[6].
Experimental Protocol for NMR Data Acquisition
This protocol provides a self-validating framework for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and that residual solvent peaks do not obscure signals of interest.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is a good benchmark.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
-
Typically, 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the known chemical shift of the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Expected Spectrum: The IR spectrum of this compound will be characterized by vibrations of the pyrimidine ring and the C-H bonds.
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Position (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-H In-Plane Bend | 1250 - 1000 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 680 | Strong |
| C-I Stretch | 600 - 500 | Medium to Strong |
Causality Behind Predictions: The C-H stretching vibrations for sp²-hybridized carbons in aromatic systems consistently appear above 3000 cm⁻¹[7][8]. The series of peaks between 1600-1450 cm⁻¹ are characteristic of the stretching vibrations within the aromatic pyrimidine ring itself[9]. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic; the out-of-plane C-H bending is particularly useful for confirming the substitution pattern, and the C-I stretch is expected at low wavenumbers due to the heavy mass of the iodine atom[10].
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, rapid method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.
-
Data Acquisition: Use the ATR press to ensure firm contact between the sample and the crystal.
-
Collect Spectrum: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Expected Spectrum: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern dominated by the loss of iodine atoms.
-
Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at a mass-to-charge ratio (m/z) of 332. The presence of two iodine atoms makes this peak highly recognizable. Due to the natural abundance of isotopes (¹²⁷I is 100%), the primary peak will be sharp. The exact mass is 331.83074 Da[11].
-
Fragmentation Pattern: The C-I bond is relatively weak and prone to cleavage. The fragmentation cascade is expected to proceed via sequential loss of iodine atoms.
Table 4: Predicted Key Ions in Mass Spectrometry
| m/z | Ion Identity | Interpretation |
| 332 | [C₄H₂I₂N₂]⁺• | Molecular Ion (M⁺•) |
| 205 | [M - I]⁺ | Loss of one iodine atom |
| 78 | [M - 2I]⁺• | Loss of two iodine atoms (pyrimidine cation radical) |
Causality Behind Predictions: In mass spectrometry, fragmentation typically occurs at the weakest bonds or results in the formation of the most stable fragments[12][13]. The C-I bond is significantly weaker than the C-H, C-N, or C-C bonds within the aromatic ring, making the loss of an iodine radical a highly favorable initial fragmentation step[14]. Subsequent loss of the second iodine atom would lead to the pyrimidine cation radical, a relatively stable aromatic species.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in a vacuum to promote vaporization.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The energetically unstable molecular ions fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound relies on the integration of data from all three spectroscopic techniques. The following diagram illustrates the logical workflow for characterization.
Caption: Logical workflow for the structural verification of this compound.
Conclusion
The spectroscopic characterization of this compound is straightforward when approached systematically. Mass spectrometry confirms the correct molecular weight via a distinct molecular ion peak at m/z 332. ¹H NMR should reveal two downfield singlets, confirming the proton arrangement, while ¹³C NMR should show three signals consistent with the molecule's symmetry. Finally, IR spectroscopy confirms the presence of an aromatic system and the absence of other functional groups. Together, these techniques provide a comprehensive and definitive analytical fingerprint for this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. compoundchem.com [compoundchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. This compound | C4H2I2N2 | CID 15760295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scienceready.com.au [scienceready.com.au]
- 14. article.sapub.org [article.sapub.org]
An In-Depth Technical Guide to the Physical Characteristics of 4,6-Diiodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
4,6-Diiodopyrimidine is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two iodine substituents on the pyrimidine ring, make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. The iodine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a critical resource for researchers engaged in its synthesis, handling, and application.
Molecular Structure and Key Features
The foundational structure of this compound consists of a pyrimidine ring substituted with iodine atoms at the 4 and 6 positions.
Caption: Molecular structure of this compound.
The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The high electronegativity of the nitrogen atoms, combined with the electron-withdrawing and sterically bulky nature of the iodine atoms, significantly influences the molecule's reactivity and intermolecular interactions.
Synthesis of this compound
While a definitive, detailed synthesis of this compound is not extensively reported in readily available literature, a plausible synthetic route can be extrapolated from the preparation of its chloro- and bromo-analogs and general iodination methodologies for heterocyclic compounds. A common precursor for dihalogenated pyrimidines is 4,6-dihydroxypyrimidine.
The synthesis can be envisioned as a two-step process:
-
Chlorination of 4,6-dihydroxypyrimidine: This is a well-established reaction, typically achieved by treating 4,6-dihydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. This yields the more reactive intermediate, 4,6-dichloropyrimidine.
-
Halogen Exchange Reaction: The resulting 4,6-dichloropyrimidine can then undergo a Finkelstein-type reaction, where the chlorine atoms are substituted with iodine. This is typically achieved by reacting the dichloropyrimidine with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone or acetonitrile. Driving the reaction to completion may require elevated temperatures and extended reaction times.
Caption: Proposed synthetic workflow for this compound.
Physical Properties
Direct experimental data for the physical properties of this compound are scarce. However, based on the known properties of its precursors and analogous compounds, we can infer the following characteristics.
| Property | Value | Source/Rationale |
| CAS Number | 19646-06-1 | |
| Molecular Formula | C₄H₂I₂N₂ | |
| Molecular Weight | 331.88 g/mol | |
| Physical Form | Solid | |
| Melting Point | Expected to be significantly higher than 4,6-dichloropyrimidine (65-67 °C) due to increased molecular weight and stronger intermolecular forces.[1] | Inferred |
| Boiling Point | Expected to be significantly higher than 4,6-dichloropyrimidine (176 °C).[1] | Inferred |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in less polar solvents like chloroform and ethyl acetate.[2] Insoluble in water.[3] | Inferred from related compounds |
Causality Behind Physical Properties:
-
High Melting and Boiling Points: The substantial molecular weight of this compound, coupled with the potential for strong intermolecular halogen bonding and π-π stacking interactions between the pyrimidine rings, would lead to a high energy requirement to overcome the lattice forces in the solid state and intermolecular forces in the liquid state.
-
Solubility Profile: The polar nature of the pyrimidine ring suggests solubility in polar aprotic solvents. The large, nonpolar iodine atoms would limit its solubility in highly polar protic solvents like water and enhance its solubility in less polar organic solvents compared to its dihydroxy precursor.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two non-equivalent protons on the pyrimidine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-2 | ~8.5 - 9.0 | Singlet | The proton at the C-2 position is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift. |
| H-5 | ~7.5 - 8.0 | Singlet | The proton at the C-5 position is adjacent to two carbon atoms bearing iodine, which are less electron-withdrawing than nitrogen, resulting in a relatively upfield shift compared to H-2. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is anticipated to show three distinct signals for the three unique carbon environments in the pyrimidine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155 - 160 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |
| C-4, C-6 | ~100 - 110 | The direct attachment of the highly polarizable iodine atoms is expected to cause a significant upfield shift for these carbons compared to their chloro- or bromo-analogs due to the "heavy atom effect". |
| C-5 | ~120 - 125 | This carbon is adjacent to two iodinated carbons and is expected to resonate at a typical aromatic carbon chemical shift. |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by vibrations of the pyrimidine ring and the C-I bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C=N, C=C | 1500 - 1600 | Ring stretching |
| C-H | 3000 - 3100 | Aromatic C-H stretching |
| C-I | 500 - 600 | C-I stretching |
Mass Spectrometry
The mass spectrum would provide crucial information for confirming the molecular weight and isotopic distribution.
-
Molecular Ion Peak (M⁺): Expected at m/z 332, corresponding to the molecular weight of the compound.
-
Isotopic Pattern: The presence of two iodine atoms would not result in a characteristic isotopic pattern like that seen with chlorine or bromine, as iodine is monoisotopic (¹²⁷I).
-
Fragmentation: Fragmentation would likely involve the loss of iodine atoms and cleavage of the pyrimidine ring.
Crystal Structure and Solid-State Properties (Predicted)
While the crystal structure of this compound has not been experimentally determined, insights can be gained from the crystal structures of other halogenated pyrimidines.[4][5]
It is anticipated that the planar pyrimidine rings would pack in a layered fashion, stabilized by a combination of:
-
Halogen Bonding: The electropositive region on the iodine atoms (the σ-hole) could interact with the lone pairs of the nitrogen atoms on adjacent molecules. This type of non-covalent interaction is a significant directional force in the solid-state assembly of halogenated compounds.
-
π-π Stacking: The aromatic pyrimidine rings are likely to engage in offset π-π stacking interactions, further contributing to the stability of the crystal lattice.
The interplay of these intermolecular forces will dictate the packing efficiency and ultimately influence the material's bulk properties, such as its melting point and density.
Caption: Conceptual diagram of potential intermolecular interactions in the solid state of this compound.
Experimental Protocols
Given the lack of specific literature for this compound, the following are generalized, yet authoritative, protocols for the characterization of a novel pyrimidine derivative.
Protocol 1: Determination of Melting Point
-
Sample Preparation: A small amount of the purified, dry crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range over which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point range. A narrow melting point range is indicative of high purity.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Conclusion
This compound is a promising synthetic intermediate with a unique set of predicted physical and chemical properties. While direct experimental data remains limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The high reactivity of the C-I bonds towards cross-coupling reactions, combined with the inherent biological relevance of the pyrimidine scaffold, positions this compound as a valuable tool for the discovery and development of novel pharmaceuticals and functional materials. Further experimental investigation into the precise physical and spectroscopic characteristics of this compound is warranted and will undoubtedly facilitate its broader application in the scientific community.
References
- 1. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,6-Dihydroxy-1H-pyrazolo[3,4-d]pyrimidine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sltchemicals.com [sltchemicals.com]
- 4. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Diiodopyrimidine
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development. The introduction of halogen atoms, particularly iodine, onto the pyrimidine ring significantly alters its electronic properties and provides a reactive handle for further functionalization through cross-coupling reactions.[1] 4,6-diiodopyrimidine, a key building block, presents a unique case for studying the interplay of steric and electronic effects on molecular geometry and conformation. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical insights with practical experimental methodologies for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is crucial for its application as a versatile intermediate. A common and effective pathway begins with the more readily available 4,6-dihydroxypyrimidine. This precursor is then halogenated to form 4,6-dichloropyrimidine, which can be subsequently converted to the diiodo derivative.[2]
Experimental Protocol: Two-Step Synthesis from 4,6-Dihydroxypyrimidine
Step 1: Synthesis of 4,6-Dichloropyrimidine
This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.[2][3]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To an excess of phosphorus oxychloride (POCl₃), cautiously add 4,6-dihydroxypyrimidine (1 equivalent) in portions. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Catalysis: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the stirred mixture.
-
Reaction: Heat the mixture to reflux for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully remove the excess POCl₃ by distillation under reduced pressure. Pour the cooled residue onto crushed ice with vigorous stirring.
-
Isolation: The precipitated 4,6-dichloropyrimidine is collected by filtration, washed extensively with cold water to remove any remaining acid, and dried under vacuum.
Step 2: Synthesis of this compound (Finkelstein Reaction)
This step utilizes a halogen exchange reaction.
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as acetone.
-
Reagent Addition: Add an excess of sodium iodide (NaI, typically 2.5-3 equivalents).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, washed with sodium thiosulfate solution to remove any residual iodine, followed by brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is defined by the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with iodine atoms substituted at positions 4 and 6.
Spectroscopic Data Summary
Spectroscopic techniques are indispensable for the characterization and confirmation of the synthesized this compound.
| Technique | Key Features for this compound |
| ¹H NMR | Two singlets are expected in the aromatic region. One for the proton at C2 and another for the proton at C5. The chemical shifts will be influenced by the electron-withdrawing iodine atoms. |
| ¹³C NMR | Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The carbons bearing the iodine atoms (C4 and C6) will show characteristic shifts due to the heavy atom effect. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₄H₂I₂N₂ will be observed. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |
| IR Spec. | Characteristic peaks for C-H stretching, C=C and C=N stretching of the aromatic ring, and C-I stretching will be present. |
Conformational Analysis: Theoretical and Experimental Insights
While the pyrimidine ring itself is planar, the orientation of the iodine substituents with respect to the ring and potential intermolecular interactions in the solid state are of interest.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometry and electronic structure of molecules like this compound.[4][5][6] These calculations can predict bond lengths, bond angles, and the overall molecular conformation with a high degree of accuracy. For this compound, DFT calculations would likely confirm a planar structure for the pyrimidine ring.
X-ray Crystallography
Diagram of a Hypothetical Conformational Analysis Workflow
Caption: Workflow for conformational analysis.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its synthesis, molecular structure, and conformational properties is essential for its effective utilization. This guide has provided a detailed overview of these aspects, combining established synthetic protocols with modern analytical and computational approaches. The insights presented here are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel pyrimidine-based compounds with desired biological activities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 4,6-diiodopyrimidine and the Predictive Power of In Silico Analysis
An In-Depth Technical Guide to the Theoretical Investigation of 4,6-diiodopyrimidine
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and predict the molecule's structural, electronic, and reactive properties using modern computational techniques. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to provide reliable, actionable insights.
Halogenated pyrimidines are a cornerstone of medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to participate in halogen bonding make them valuable scaffolds for drug design and functional materials. This compound, with its two heavy iodine substituents, presents a particularly interesting case. The iodine atoms significantly influence the molecule's electron distribution, steric profile, and potential for intermolecular interactions, making it a promising building block for novel therapeutics and supramolecular assemblies.
Understanding these properties at a sub-molecular level is paramount for rational design. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive lens to probe the intrinsic characteristics of molecules like this compound.[3][4] By solving the quantum mechanical equations that govern electron behavior, we can reliably predict geometric structures, vibrational spectra (FT-IR and Raman), and electronic properties such as the distribution of frontier molecular orbitals and electrostatic potential.[5][6] This guide details a self-validating protocol for conducting such an investigation, explaining not just the steps to be taken, but the scientific rationale behind each choice.
Part 1: A Validated Computational Protocol
The following protocol outlines a robust workflow for the theoretical characterization of this compound. This multi-step process is designed to ensure that the final optimized geometry is a true energy minimum, which is a critical prerequisite for the accurate calculation of all other properties.
Experimental Protocol: Step-by-Step DFT Workflow
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView). The initial geometry can be based on standard bond lengths and angles.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.
-
Software: Employ a validated quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Methodology:
-
Theory: Density Functional Theory (DFT). This approach balances computational cost and accuracy, making it ideal for molecules of this size.[4][5]
-
Functional: The B3LYP hybrid functional. B3LYP is widely used and has demonstrated high accuracy for predicting the geometries of a vast range of organic molecules.[5]
-
Basis Set: A mixed basis set approach is employed to handle the heavy iodine atoms efficiently.
-
For Iodine (I) atoms: Use the LANL2DZ (Los Alamos National Laboratory 2-zeta) effective core potential (ECP) .[4] This is a critical choice for computational efficiency. The ECP replaces the chemically inert core electrons of the heavy iodine atoms with a mathematical potential, which also implicitly accounts for scalar relativistic effects that are significant for heavy elements.[1]
-
For Carbon (C), Nitrogen (N), and Hydrogen (H) atoms: Use the 6-311++G(d,p) Pople-style basis set . This is a flexible, triple-zeta basis set. The ++ denotes the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions. The (d,p) notation indicates the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and lead to more accurate bond angles.[5]
-
-
-
Convergence Criteria: Use tight convergence criteria to ensure a high-precision optimization.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm the nature of the optimized stationary point and to predict the molecule's infrared (IR) and Raman spectra.
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/Mixed Basis Set) used for the optimization.
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
Analysis: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. The results can be used to assign experimental IR and Raman spectra, often with the aid of Potential Energy Distribution (PED) analysis.[5]
-
-
Electronic and Reactivity Analysis:
-
Objective: To understand the electronic structure, reactivity, and potential interaction sites of the molecule.
-
Procedure: Using the validated optimized geometry, perform a single-point energy calculation with additional analysis keywords.
-
Key Properties to Calculate:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding chemical reactivity.[2]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[4]
-
Conceptual DFT Reactivity Descriptors: From the HOMO and LUMO energies, calculate global reactivity descriptors.
-
-
Part 2: Anticipated Results and Scientific Interpretation
Based on the protocol described and literature on analogous halogenated pyrimidines, we can anticipate the following results.[3][5]
Optimized Molecular Geometry
The geometry optimization is expected to yield a planar Cs symmetry structure for the this compound ring. The introduction of the large, electron-rich iodine atoms is predicted to cause notable distortions in the pyrimidine ring compared to the parent molecule. Specifically, the C4-C5 and C5-C6 bond lengths are expected to be slightly elongated, and the internal ring angles involving the iodine-substituted carbons (e.g., N3-C4-C5) will be altered due to steric and electronic repulsion.
| Parameter | Expected Calculated Value | Rationale |
| Bond Lengths (Å) | ||
| C4-I | ~2.08 - 2.12 | Typical C(sp²)-I bond length.[3] |
| C6-I | ~2.08 - 2.12 | Symmetrical to C4-I. |
| N1-C2 | ~1.33 - 1.35 | Standard C-N bond in a pyrimidine ring. |
| C4-N3 | ~1.32 - 1.34 | Influenced by the adjacent iodine substituent. |
| C4-C5 | ~1.39 - 1.41 | May be slightly longer than in unsubstituted pyrimidine due to steric effects. |
| **Bond Angles (°) ** | ||
| N3-C4-I | ~118 - 120 | Steric hindrance between iodine and the N3 lone pair may slightly compress this angle. |
| I-C4-C5 | ~122 - 124 | Steric repulsion from the large iodine atom will likely open this angle. |
| C4-N3-C2 | ~115 - 117 | Typical internal angle in a substituted pyrimidine. |
| C4-C5-C6 | ~118 - 120 | Influenced by two adjacent large substituents. |
Table 1: Predicted geometric parameters for this compound based on B3LYP/Mixed Basis Set calculations.
Vibrational Analysis
The frequency calculation will provide a theoretical vibrational spectrum. Key vibrational modes of interest include the C-I stretching frequencies, which are expected to appear in the far-infrared region (typically < 600 cm⁻¹), and the pyrimidine ring breathing and deformation modes. These calculated frequencies, when scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP), show excellent agreement with experimental FT-IR and Raman spectra, allowing for definitive assignment of each spectral band.[5]
Frontier Molecular Orbitals and Chemical Reactivity
The analysis of the HOMO and LUMO is crucial for understanding the molecule's reactivity.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be primarily localized on the lone pairs of the iodine atoms and the π-system of the pyrimidine ring. The energy of the HOMO (E
HOMO) is related to the ionization potential and indicates the ability of the molecule to donate electrons. A higher EHOMOsuggests a better electron donor.[2] -
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be a π* anti-bonding orbital distributed across the pyrimidine ring. The energy of the LUMO (E
LUMO) relates to the electron affinity and indicates the ability of the molecule to accept electrons. A lower ELUMOsuggests a better electron acceptor.[2] -
HOMO-LUMO Energy Gap (ΔE): The gap between these two orbitals (ΔE = E
LUMO- EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability.
| Electronic Property | Definition | Significance for this compound |
| E | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. |
| E | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; relates to electrophilicity. |
| Energy Gap (ΔE) | ΔE = E | A smaller gap suggests higher reactivity and polarizability. |
| Chemical Hardness (η) | η = (E | Measures resistance to change in electron distribution. A "harder" molecule is less reactive.[4] |
| Electrophilicity Index (ω) | ω = µ²/2η (where µ is chemical potential) | A quantitative measure of the molecule's ability to act as an electrophile.[4] |
Table 2: Key electronic properties and reactivity descriptors derivable from DFT calculations.
Molecular Electrostatic Potential (MEP)
The MEP map is expected to show significant negative potential (colored red) localized around the two nitrogen atoms (N1 and N3) due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for electrophilic attack and hydrogen bond acceptance. The regions around the iodine atoms will likely exhibit a region of positive potential along the C-I bond axis (a "sigma-hole"), which is characteristic of halogen bonding donors. The rest of the molecule, particularly the hydrogen atoms, will show positive potential (colored blue). This detailed map is invaluable for predicting non-covalent interactions in drug-receptor binding or crystal engineering.[4]
Conclusion
The theoretical framework presented in this guide provides a powerful and predictive approach to characterizing this compound. By systematically applying Density Functional Theory, researchers can gain deep insights into the molecule's geometry, stability, spectroscopic signatures, and chemical reactivity. This in silico data serves as a critical foundation for hypothesis-driven research, enabling the rational design of new pharmaceuticals, catalysts, and advanced materials, thereby accelerating the development cycle and reducing experimental costs.
References
Solubility of 4,6-diiodopyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility of 4,6-Diiodopyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility of this compound in a range of common organic solvents. Recognizing the pivotal role of solubility data in drug development and synthetic chemistry, this document outlines detailed experimental protocols, discusses the key factors influencing solubility, and offers a structured approach to data acquisition and interpretation. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary methodologies to generate this critical information in-house. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.
Introduction: The Significance of this compound and Its Solubility
Pyrimidine and its derivatives are fundamental heterocyclic structures in the realm of pharmaceuticals and agrochemicals.[1][2] These compounds form the backbone of numerous bioactive molecules, including antiviral, anticancer, and antibacterial agents.[2] this compound, a halogenated derivative, serves as a versatile intermediate in organic synthesis. The iodine substituents act as excellent leaving groups, facilitating a variety of cross-coupling and nucleophilic substitution reactions for the synthesis of more complex molecules.[3][4][5]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that profoundly impacts its application.[6] Poor solubility can hinder bioavailability, complicate formulation, and lead to unreliable results in biological assays.[7] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug discovery and development. This guide will provide the necessary protocols and theoretical background to empower researchers in this endeavor.
Physicochemical Properties and Safety Considerations
While specific data for this compound is sparse, we can infer some of its properties from related compounds like 4,6-dichloropyrimidine and 4,6-dihydroxypyrimidine.[8][9][10]
-
Appearance: Likely a crystalline solid.
-
Molecular Weight: 331.86 g/mol .
-
Melting Point: Expected to be relatively high, a common characteristic of di-substituted pyrimidines.
-
Polarity: The pyrimidine core is polar, but the large, nonpolar iodine atoms will significantly influence its overall polarity and, consequently, its solubility in various solvents.
Safety Precautions:
Halogenated organic compounds require careful handling. Although a specific Safety Data Sheet (SDS) for this compound was not retrieved, the hazards associated with similar compounds like 4,6-dichloropyrimidine should be considered.[11][12] It is prudent to treat this compound as a substance that may cause skin and eye irritation or be harmful if ingested or inhaled.[12][13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
Factors Influencing the Solubility of this compound
The solubility of this compound in a given organic solvent is governed by a combination of physical and chemical factors.[15][16][17] Understanding these factors is crucial for solvent selection and for interpreting experimental solubility data.
-
Polarity ("Like Dissolves Like"): Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[15] this compound has both polar (the nitrogen-containing ring) and nonpolar (the iodo-substituents) characteristics. Its solubility will therefore depend on the balance of these features and the polarity of the solvent.
-
Temperature: For most solid solutes, solubility increases with temperature.[15][16] This is because the dissolution process is often endothermic, meaning it absorbs heat.[6] Determining the temperature dependence of solubility is critical for applications such as recrystallization.[18][19]
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[15]
-
Intermolecular Forces: The strength of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules plays a critical role. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[17]
Experimental Determination of Solubility
This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Experimental Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Incubation Mixture: In a microcentrifuge tube, add 495 µL of phosphate-buffered saline (PBS, pH 7.4) and then add 5 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. Prepare in triplicate.
-
Equilibration: Gently mix and incubate the samples at room temperature for 2 hours to allow for equilibration.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new tube. Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture. Analyze the concentration of the dissolved compound in the supernatant using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration of the dissolved this compound by comparing its peak area to the calibration curve. This concentration represents the kinetic solubility.[7]
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with a solvent over an extended period.[7] This is a more accurate measure and is crucial for formulation development.
Experimental Protocol 2: Gravimetric Method for Thermodynamic Solubility
This method is based on the principle of saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass of the saturated solution.[2]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF)).[20][21] Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for at least 24-48 hours to ensure equilibrium is reached. Continuous agitation is necessary.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Weighing: Immediately weigh the syringe containing the supernatant to determine the mass of the collected solution.
-
Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility (in g/100 g of solvent) can be calculated using the following formula:
Solubility = (mass of dissolved solute / (mass of solution - mass of dissolved solute)) * 100
-
Data Reporting: Report the thermodynamic solubility in g/100g of solvent or other appropriate units (e.g., mg/mL, Molarity).[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Polarity Index | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Dichloromethane | 3.1 | |||
| N,N-Dimethylformamide | 6.4 | |||
| Tetrahydrofuran | 4.0 | |||
| Toluene | 2.4 | |||
| Hexane | 0.1 |
This table should be populated with the experimentally determined data.
Interpretation of Results:
The collected data will allow for a comprehensive understanding of the solubility profile of this compound. By comparing the solubility across solvents with different polarity indices, a clear relationship between the compound's structure and its solubility can be established. This information is invaluable for selecting appropriate solvents for chemical reactions, purification processes like recrystallization, and for formulation studies.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[18] The selection of an appropriate recrystallization solvent is paramount and is guided by the solubility data obtained.[18][22]
Experimental Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This can be determined from the temperature-dependent solubility studies.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen solvent heated to its boiling point.[18]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[18]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals.[18]
-
Isolation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Recrystallization Workflow Diagram
Caption: The Recrystallization Process for Purification.
Conclusion
This technical guide provides a robust framework for researchers to systematically determine the solubility of this compound in a variety of organic solvents. By following the detailed experimental protocols for kinetic and thermodynamic solubility, and by understanding the underlying principles that govern dissolution, scientists can generate the critical data needed to advance their research and development efforts. The methodologies outlined are designed to ensure scientific integrity and produce reliable, reproducible results, which are essential for making informed decisions in drug discovery, process chemistry, and formulation science.
References
- 1. nbinno.com [nbinno.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 9. 4,6-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 21. medcraveonline.com [medcraveonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A-Z Guide to 4,6-Diiodopyrimidine: Procurement, Synthesis, and Application in Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the backbone of numerous therapeutic agents and essential biological molecules like nucleic acids.[1][2] Its derivatives are central to the development of novel treatments for a range of diseases, including viral infections and cancer.[1][3] Among these derivatives, 4,6-diiodopyrimidine (CAS No: 19646-06-1) emerges as a highly versatile and strategic building block.[4][5] The two iodine atoms serve as exceptionally reactive handles, enabling chemists to perform sequential and site-selective cross-coupling reactions. This unique reactivity allows for the precise and controlled construction of complex molecular architectures, making it an invaluable intermediate for creating libraries of compounds in the drug discovery pipeline. This guide provides an in-depth analysis of its commercial availability, underlying synthesis principles, and practical applications, tailored for researchers and drug development professionals.
Part 1: Commercial Availability and Strategic Procurement
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale preclinical development. When procuring this reagent, researchers should consider not only the price but also purity, lead time, and available quantities.
Key Procurement Considerations:
-
Purity: For sensitive catalytic reactions, a purity of ≥97% is recommended to avoid inhibition of the catalyst by metallic or organic impurities.[5]
-
Supplier Specialization: Suppliers range from large, broad-catalog vendors to smaller, specialized manufacturers. Niche suppliers may offer higher purity grades or custom quantities.
-
Scale: Availability spans from milligram research quantities to multi-kilogram bulk orders, though pricing and lead times will vary significantly.
Below is a summary of representative commercial suppliers. Researchers are advised to request quotes and certificates of analysis (CoA) directly from vendors for the most current information.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 97% | Grams to Kilograms | A major, reliable supplier with extensive documentation and technical support.[5] |
| Fluorochem | ≥97% | Grams | Often cited as a preferred partner by larger distributors like Sigma-Aldrich.[5] |
| JHECHEM CO LTD | Not specified | Inquiry-based | A China-based manufactory with several years of listing on platforms like ECHEMI.[4] |
| Apollo Scientific | ≥95% (for related dihalopyrimidines) | Milligrams to Grams | A UK-based supplier with strong stock in Europe and the US.[6] |
This table is illustrative and not exhaustive. Pricing and availability are subject to change.
Part 2: Synthesis and Manufacturing Landscape
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities and for process development at a larger scale. The most common laboratory-scale synthesis starts from the readily available and inexpensive 4,6-dihydroxypyrimidine.
The process involves two key transformations:
-
Chlorination: The dihydroxy precursor is first converted to 4,6-dichloropyrimidine. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine (Hunig's base) to neutralize the HCl byproduct.[7]
-
Iodination (Halogen Exchange): The resulting 4,6-dichloropyrimidine undergoes a Finkelstein-type halogen exchange reaction. While direct iodination of pyrimidines can be achieved, a more common route for di-iodo substitution involves the reaction of the dichloro intermediate with an iodide source like sodium iodide in a suitable solvent. More modern, "green" methods for iodination of pyrimidines use solid iodine and silver nitrate (AgNO₃) under solvent-free mechanical grinding conditions, which can offer high yields and shorter reaction times.[8]
Causality and Trustworthiness: This two-step approach is favored because the conversion of hydroxyl groups to good leaving groups (chlorides) is a robust and well-established transformation.[7] The subsequent halogen exchange to iodides is thermodynamically driven and provides a reliable route to the final product. Each step is self-validating through standard analytical techniques (NMR, MS, melting point), ensuring the identity and purity of the intermediates and the final product.
Part 3: Core Applications in Drug Discovery
The utility of this compound is rooted in its ability to undergo selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[9][10][11] The differential reactivity of the C-I bonds compared to C-Br or C-Cl bonds allows for stepwise and regioselective functionalization of the pyrimidine core. This enables the synthesis of unsymmetrical 4,6-diarylpyrimidines, which are potent inhibitors of key oncology targets like phosphoinositide 3-kinases (PI3Ks).[12][13]
Part 4: Detailed Experimental Protocol - The Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[10][11][14] This reaction is carried out under mild conditions and is tolerant of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules and potential pharmaceutical agents.[10]
Objective: To synthesize a 4-alkynyl-6-iodopyrimidine intermediate via a selective mono-coupling reaction.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and standard inert atmosphere glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF to the flask. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation. Add triethylamine (2.5 eq) followed by the dropwise addition of the terminal alkyne (1.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. The mild conditions are often sufficient for this coupling.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diiodopyrimidine is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product by flash column chromatography on silica gel.
Expertise & Causality:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity.
-
Copper(I) Co-catalyst: The copper acetylide intermediate forms more readily than the palladium acetylide, accelerating the transmetalation step in the catalytic cycle and allowing the reaction to proceed at room temperature.[14]
-
Amine Base: The base is crucial for two reasons: it deprotonates the terminal alkyne to form the reactive acetylide anion, and it neutralizes the hydrogen iodide (HI) byproduct generated during the reaction.[10]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its commercial availability, coupled with a well-understood synthetic background and versatile reactivity in cross-coupling reactions, empowers medicinal chemists to efficiently explore novel chemical space. By leveraging its unique properties, researchers can accelerate the design and synthesis of next-generation therapeutics targeting a wide range of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 19646-06-1 [sigmaaldrich.com]
- 6. 1266105-16-1 Cas No. | 4,6-Dichloro-2-iodopyrimidine | Apollo [store.apolloscientific.co.uk]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safety and Handling of 4,6-Diiodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Diiodopyrimidine is a pivotal building block in contemporary medicinal chemistry and materials science. Its symmetrically substituted di-iodo functionalities offer a versatile platform for the synthesis of complex heterocyclic scaffolds, primarily through palladium-catalyzed cross-coupling reactions. The pronounced reactivity of the carbon-iodine bonds facilitates sequential and site-selective functionalization, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical reactivity of this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their research endeavors. This document delves into the causality behind experimental choices, providing not just procedural steps but a foundational understanding of the compound's behavior.
Compound Profile and Physicochemical Properties
This compound is a halogenated heterocyclic compound that serves as a highly reactive intermediate in organic synthesis. The electron-deficient nature of the pyrimidine ring, further accentuated by the two iodine atoms, makes the 4 and 6 positions highly susceptible to nucleophilic substitution and prime candidates for cross-coupling reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂I₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 331.88 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Melting Point | 65-67 °C (for 4,6-dichloropyrimidine, indicative) | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Boiling Point | 176 °C (for 4,6-dichloropyrimidine, indicative) | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Solubility | Soluble in many organic solvents | --INVALID-LINK--[5] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from its structural analogues, such as 4,6-dichloropyrimidine and other iodinated aromatic compounds. The primary hazards are associated with its reactivity and potential as an irritant.
GHS Hazard Statements: Based on supplier information for this compound, the following H-statements apply[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive set of precautionary statements includes[2]:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container in accordance with local regulations.[6]
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound. The following diagram outlines the minimum required PPE.
Engineering Controls
All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] A safety shower and eyewash station must be readily accessible.[6]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
In case of skin contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation persists, seek medical attention.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Synthesis and Purification
The most common synthetic route to this compound proceeds from its dihydroxy precursor, 4,6-dihydroxypyrimidine.
Synthesis of 4,6-Dihydroxypyrimidine
4,6-Dihydroxypyrimidine can be synthesized via the condensation of a malonic ester with formamide in the presence of an alkoxide base.[9] This foundational reaction provides the pyrimidine core.
Iodination of 4,6-Dihydroxypyrimidine
While a specific, detailed protocol for the direct iodination of 4,6-dihydroxypyrimidine to this compound is not extensively documented in the provided search results, the conversion of dihydroxypyrimidines to dihalopyrimidines is a standard transformation. This typically involves reacting the dihydroxy precursor with a halogenating agent. For iodination, reagents such as phosphorus oxyiodide or a combination of iodine and a suitable oxidizing agent could be employed, analogous to the use of phosphorus oxychloride for chlorination.
Chemical Reactivity and Handling Considerations
The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bonds. Iodine is an excellent leaving group, making this compound an ideal substrate for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions than their chloro- or bromo-analogues.
Causality in Reactivity: The choice of an iodo-substituted pyrimidine over its chloro- or bromo-analogue is a deliberate experimental decision rooted in the principles of organometallic chemistry. The carbon-iodine bond is weaker and more polarizable than C-Br and C-Cl bonds. This facilitates the initial, often rate-limiting, oxidative addition step in the palladium catalytic cycle, leading to faster reaction times and often requiring lower catalyst loadings and milder reaction temperatures.[10][11]
Step-by-Step Experimental Protocols
The following protocols are generalized procedures for key transformations involving dihalopyrimidines and should be optimized for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [12][13]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired aryl or vinyl boronic acid (2.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 4.0 mmol).
-
Add an anhydrous solvent (e.g., 1,4-dioxane, 10 mL).
-
Heat the reaction mixture to reflux (e.g., 70-80 °C) and stir for 18-22 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling [14][15]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Add the terminal alkyne (2.2 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature to an elevated temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [10][16]
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (2.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 2.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 10 mL).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Storage and Disposal
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6] Storage at ambient temperature is generally acceptable.[2]
Disposal
As a halogenated organic compound, this compound and any waste containing it must be disposed of as hazardous waste. Do not dispose of it down the drain.[17] Collect in a designated, properly labeled container for halogenated organic waste for subsequent incineration by a licensed waste disposal company.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of complex nitrogen-containing heterocycles. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions makes it a preferred substrate for many applications in drug discovery and materials science. A thorough understanding of its potential hazards and strict adherence to the safety and handling protocols outlined in this guide are paramount to its safe and effective use in the laboratory. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established experimental and disposal procedures, researchers can confidently and safely harness the synthetic potential of this versatile compound.
References
- 1. This compound | C4H2I2N2 | CID 15760295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19646-06-1 [sigmaaldrich.com]
- 3. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 4. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sltchemicals.com [sltchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nj.gov [nj.gov]
Methodological & Application
Introduction: The Strategic Importance of the Pyrimidine Core
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4,6-Diiodopyrimidine: Protocols and Mechanistic Insights
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, including anticancer and antiviral agents.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[3][4]
This application note provides a comprehensive guide for researchers engaged in the synthesis of 4,6-disubstituted pyrimidines, focusing specifically on the highly reactive this compound substrate. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both mono- and di-arylation, and present a systematic guide to reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The high reactivity of this compound is attributed to the relatively weak carbon-iodine bond, which facilitates the initial and often rate-determining step of the cycle.[5][7]
The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine ring. This step transforms the palladium center to a Pd(II) species. For dihalogenated pyrimidines, the reactivity of the C-X bond generally follows the order I > Br > Cl.[8][9]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[4][10] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Optimizing Reaction Parameters: A Guide to Rational Selection
The success of the coupling reaction is highly dependent on the judicious choice of catalyst, base, and solvent. The high reactivity of the C-I bonds in this compound allows for a broad range of conditions, but optimization is key to achieving high yields and purity.
| Parameter | Selection Rationale & Common Choices |
| Palladium Catalyst | The choice of catalyst is crucial for efficiency. For highly reactive substrates like iodopyrimidines, standard catalysts are often sufficient.[7] • Pd(PPh₃)₄: A robust, air-stable Pd(0) catalyst. Often the first choice for reliability.[11][12] • Pd(OAc)₂ / Ligand: A Pd(II) precatalyst that is reduced in situ. Requires a phosphine ligand (e.g., PPh₃, SPhos, XPhos). Bulky, electron-rich ligands can improve efficiency for less reactive partners.[7] • Catalyst Loading: Typically ranges from 1-5 mol%.[7][11] |
| Base | The base is essential for activating the boronic acid for the transmetalation step.[10] The choice can significantly impact yield. • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): The most common choices. K₂CO₃ is a cost-effective and reliable option.[13][14] Cs₂CO₃ is more soluble and can be effective at lower temperatures. • Phosphates (K₃PO₄): A stronger base, often used in anhydrous conditions or for challenging couplings.[7][11] |
| Solvent System | A solvent system is needed to dissolve both the organic substrates and the inorganic base. • 1,4-Dioxane / H₂O: A very common and effective mixture (typically 3:1 to 5:1 v/v).[13] • Toluene / Ethanol / H₂O: Another effective system, often used with Pd(PPh₃)₄.[2] • DMF or THF / H₂O: Polar aprotic solvents that can also be effective.[6] |
| Temperature | Reaction temperature influences kinetics. • 60-100 °C: A general starting range for most Suzuki couplings.[6] The high reactivity of the diiodide may allow for lower temperatures, which can improve selectivity and reduce byproduct formation. |
Experimental Protocols
Safety Precaution: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[15]
Protocol 1: Synthesis of 4-Aryl-6-iodopyrimidine (Selective Mono-Coupling)
This protocol is optimized for the selective mono-functionalization of the pyrimidine core by controlling the stoichiometry of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.05 - 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Degassed Deionized Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound and the arylboronic acid.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Reagent Addition: Under a positive flow of inert gas, add the potassium carbonate and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). Look for the consumption of the starting material and the appearance of the mono-substituted product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 4-aryl-6-iodopyrimidine product.
Protocol 2: Synthesis of 4,6-Diarylpyrimidine (Exhaustive Di-Coupling)
This protocol is designed for the complete substitution of both iodine atoms.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.2 - 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 equiv)
-
1,4-Dioxane and Degassed Deionized Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add this compound and the arylboronic acid.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by performing three evacuate/backfill cycles with nitrogen or argon.
-
Reagent Addition: Under a positive flow of inert gas, add the potassium carbonate and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction may require a longer duration (12-24 hours) to ensure complete di-substitution. Monitor by TLC or LC-MS for the disappearance of the mono-substituted intermediate.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the pure 4,6-diarylpyrimidine.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Self-Validation
Even with a robust protocol, challenges can arise. A self-validating approach involves anticipating and addressing common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | • Inactive catalyst (oxidized). • Insufficiently degassed solvents/reagents.[15] • Ineffective base or insufficient quantity. • Low reaction temperature. | • Use a fresh bottle of catalyst or a different batch. • Ensure rigorous degassing of all solvents (sparge with N₂/Ar for 20-30 min). • Switch to a stronger base (e.g., K₃PO₄) or increase stoichiometry. • Gradually increase the temperature in 10 °C increments. |
| Formation of Side Products | • Homocoupling of Boronic Acid: Presence of oxygen.[15] • Protodeboronation (Loss of Boronic Acid): Reaction conditions too harsh; prolonged reaction time.[14] • Dehalogenation: Impurities in solvents or base acting as hydride donors. | • Improve degassing technique. • Use milder conditions (lower temp, weaker base). Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. • Use high-purity, anhydrous solvents. |
| Incomplete Di-substitution (Protocol 2) | • Insufficient boronic acid or catalyst. • Reaction time is too short. • Deactivation of the catalyst before completion. | • Increase the equivalents of boronic acid (to 2.5 equiv) and catalyst loading (to 5 mol%). • Extend the reaction time, monitoring carefully. • If the reaction stalls, a fresh portion of the catalyst can sometimes restart it. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing valuable substituted pyrimidine derivatives. The high reactivity of the carbon-iodine bonds allows for facile coupling under relatively mild conditions. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve excellent results for both selective mono-arylation and exhaustive di-arylation. The protocols and optimization strategies outlined in this guide provide a robust framework for successfully employing this powerful transformation in drug discovery and materials science endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stille Coupling with 4,6-Diiodopyrimidine: A Detailed Guide to Synthesis and Protocol
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle at specific positions is paramount for tuning the pharmacological properties of a molecule. The Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and highly effective method for achieving such modifications.[1] This application note provides a comprehensive guide to the experimental setup of the Stille coupling reaction using 4,6-diiodopyrimidine as a key building block for the synthesis of novel, disubstituted pyrimidine derivatives. These derivatives are of significant interest in the development of kinase inhibitors and other targeted therapies.[2]
This document will delve into the mechanistic underpinnings of the Stille coupling, provide detailed, step-by-step protocols for its execution, and offer insights into troubleshooting and optimization. The focus is on providing a self-validating system for researchers, scientists, and drug development professionals to reliably synthesize 4,6-disubstituted pyrimidines.
Mechanistic Insight: The Palladium Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting potential issues. The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a square planar Pd(II) intermediate. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective coupling, even in the presence of other halogens.[1]
-
Transmetalation: The organotin reagent (R-SnBu₃) then exchanges its organic group (R) with the iodide on the palladium center. This is often the rate-determining step of the catalytic cycle. The nature of the R group on the organostannane influences the rate of this step.[3]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Stille coupling of this compound. The choice of single or double coupling can be controlled by the stoichiometry of the organostannane reagent.
Materials and Reagents
| Reagent/Material | Recommended Purity/Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store in a cool, dark place. |
| Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) | >95% | Commercially Available | Handle with care due to toxicity.[5] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | >98% | Commercially Available | Pd(PPh₃)₄ can degrade on storage; ensure it is active.[3] |
| Ligand (if using Pd₂(dba)₃, e.g., PPh₃, AsPh₃) | >99% | Commercially Available | Electron-rich and bulky ligands can improve reaction rates.[6] |
| Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) | Anhydrous, <50 ppm H₂O | Commercially Available | Degas thoroughly before use to remove oxygen.[3] |
| Inert Gas | Argon or Nitrogen (High Purity) | Gas Supplier | Essential for maintaining an oxygen-free environment. |
Protocol 1: Monosubstitution of this compound
This protocol is designed for the selective monosubstitution at one of the iodo positions.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reagent Addition: Add the organostannane (1.0-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Tin Removal: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This will precipitate the tin byproducts as insoluble tributyltin fluoride.[4]
-
Purification: Filter the mixture through a pad of Celite® to remove the tin precipitate. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Disubstitution of this compound
This protocol is for the double Stille coupling to replace both iodo groups.
Step-by-Step Procedure:
The procedure is similar to Protocol 1, with the key difference being the stoichiometry of the organostannane.
-
Use 2.2-2.5 equivalents of the organostannane reagent.
-
The reaction time may need to be extended, and a slightly higher temperature or catalyst loading might be necessary to drive the reaction to completion.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions that can be optimized for the Stille coupling of this compound.
| Parameter | Condition | Rationale/Causality |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a common and effective catalyst. Pd₂(dba)₃ with a ligand like triphenylarsine (AsPh₃) can enhance reactivity.[2] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Electron-rich and sterically bulky ligands can accelerate reductive elimination and stabilize the catalyst.[6] |
| Solvent | Dioxane, Toluene, DMF | The choice of solvent can influence reaction rates and side reactions. Toluene is often a good choice to minimize dehalogenation.[7] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. |
| Stoichiometry | 1.0-1.2 eq. (mono), 2.2-2.5 eq. (di) | Precise control of stoichiometry is crucial for selective mono- or disubstitution and to minimize homo-coupling.[3] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; presence of oxygen; impure reagents. | Use a fresh batch of catalyst, ensure a rigorously inert atmosphere, and use anhydrous, degassed solvents.[3] |
| Homo-coupling of Organostannane | Excess organostannane; high temperature. | Use a slight excess (1.1-1.2 equiv.) of the organostannane and run the reaction at the lowest effective temperature.[3] |
| Dehalogenation | Slow reductive elimination. | Switch to a less polar solvent like toluene.[7] Using a more sterically hindered ligand can promote the desired coupling.[7] |
| Incomplete Reaction (for disubstitution) | Insufficient reactivity of the second C-I bond. | Increase the temperature, add a fresh portion of the catalyst, or use a more reactive ligand. |
| Difficulty in Removing Tin Byproducts | Inefficient KF wash. | Increase the stirring time with the KF solution to at least one hour and use a saturated solution. Filtering through Celite® is crucial.[4] |
Experimental Workflow Visualization
Caption: A streamlined workflow for the Stille coupling of this compound.
Conclusion
The Stille coupling of this compound is a robust and highly adaptable method for the synthesis of a diverse array of 4,6-disubstituted pyrimidines. By carefully controlling the reaction parameters, particularly the stoichiometry of the organostannane, researchers can achieve selective mono- or disubstitution. A thorough understanding of the reaction mechanism and potential side reactions, coupled with meticulous experimental technique, will ensure the successful synthesis of these valuable compounds for applications in drug discovery and materials science.
References
Introduction: The Significance of Aminopyrimidines
An Application Guide to the Buchwald-Hartwig Amination of 4,6-Diiodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the selective mono-amination of this compound, a critical transformation for synthesizing valuable building blocks in medicinal chemistry and materials science. As Senior Application Scientists, we aim to deliver not just a procedure, but a deep understanding of the reaction's nuances, enabling researchers to troubleshoot and adapt the methodology to their specific needs.
Substituted aminopyrimidines are privileged scaffolds in drug discovery, appearing in a multitude of approved therapeutics, including kinase inhibitors and other targeted agents. The 4,6-disubstituted pyrimidine core, in particular, offers a versatile platform for generating libraries of compounds with diverse biological activities. The Buchwald-Hartwig amination has emerged as a powerful and general method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2] This application note focuses on the palladium-catalyzed mono-amination of this compound, a substrate that presents unique challenges and opportunities for selective functionalization.
The Catalytic Cycle: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][3][4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[5][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the aminated pyrimidine product.[1][4]
A potential side reaction is hydrodehalogenation, where a hydride source, often from the amine or solvent, leads to the replacement of an iodine atom with hydrogen.[1][7] Careful selection of ligands and reaction conditions is crucial to minimize this pathway.[8]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Key Reaction Parameters: A Guide to Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Choices | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[3][8] Pd₂(dba)₃ is a common Pd(0) source. Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective.[9] |
| Ligand | Xantphos, BrettPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination.[10] Xantphos is a good starting point for dihaloheterocycles.[11][12] For challenging couplings, more specialized ligands like BrettPhos or RuPhos may be necessary.[13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base is critical and substrate-dependent.[15][16] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for substrates with sensitive functional groups to avoid decomposition.[9][15] Stronger bases like NaOtBu can be effective but may lead to side reactions.[9] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used.[3][17] Toluene and dioxane are common choices, offering good solubility for the reactants and operating at elevated temperatures.[15] |
| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle.[9] The optimal temperature will depend on the specific substrates and catalyst system. |
| Stoichiometry | Amine (1.0-1.2 equiv.) | Using a slight excess of the amine can help drive the reaction to completion. A large excess should be avoided to minimize the risk of double amination. |
Experimental Protocol: Mono-amination of this compound
This protocol provides a starting point for the selective mono-amination of this compound with a representative primary amine. Optimization may be required for different amine coupling partners.
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and finely ground K₂CO₃ (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous toluene to achieve a 0.1 M concentration of the limiting reagent.
-
Add the amine (1.1 equiv.) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-iodopyrimidine derivative.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor solubility of base, insufficient temperature. | Use a fresh source of palladium precatalyst and ligand. Ensure the base is finely powdered. Screen different solvents and consider increasing the reaction temperature.[15][18] |
| Hydrodehalogenation | Presence of a hydride source, inappropriate ligand. | Ensure all reagents and solvents are anhydrous. Screen different ligands; bulkier ligands can sometimes suppress this side reaction.[1][7][8] |
| Double Amination | High temperature, prolonged reaction time, excess amine. | Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. Use a smaller excess of the amine (e.g., 1.05 equiv.). |
| Substrate Decomposition | Base is too strong, temperature is too high. | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[9][15] Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of valuable 4-amino-6-iodopyrimidine intermediates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and selectivity. This guide provides a solid foundation for the successful application of this important transformation in the pursuit of novel molecules for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. entegris.com [entegris.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. reddit.com [reddit.com]
Application Note: A Practical Guide to the Sequential Cross-Coupling of 4,6-Diiodopyrimidine
Abstract
The pyrimidine core is a privileged scaffold in modern drug discovery, appearing in a significant percentage of FDA-approved small molecules.[1][2][3] The strategic functionalization of this heterocycle is therefore of paramount importance. 4,6-Diiodopyrimidine serves as a highly versatile and reactive building block, enabling the synthesis of complex, unsymmetrically substituted pyrimidine derivatives through sequential, regioselective cross-coupling reactions. This guide provides an in-depth analysis and field-proven protocols for performing sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on the this compound scaffold. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing diverse molecular libraries.
The Principle of Regioselectivity: A Game of Controlled Reactivity
The success of sequential cross-coupling hinges on the ability to selectively functionalize one reactive site while leaving the other intact for a subsequent transformation. In this compound, the two C-I bonds are electronically and sterically equivalent. Therefore, achieving selective mono-substitution is not governed by inherent electronic bias, but rather by careful control of reaction stoichiometry and conditions.
The foundational principle enabling this strategy is the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions, which generally follows the order: C-I > C-Br > C-OTf > C-Cl .[4][5] While this guide focuses on a di-iodo substrate, this reactivity ladder is crucial when designing orthogonal strategies (e.g., starting from a 4-bromo-6-iodopyrimidine). For this compound, statistical probability dictates that a 1:1 reaction with a coupling partner will yield a mixture of starting material, mono-substituted product, and di-substituted product. Our objective is to optimize conditions to maximize the yield of the mono-substituted intermediate.
The general workflow for sequential functionalization is a two-step process, as illustrated below.
Figure 1: General workflow for sequential cross-coupling.
Protocol Suite 1: Sequential Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. Its tolerance for a vast array of functional groups makes it an indispensable tool in medicinal chemistry.[6][7]
Step A: Mono-Arylation of this compound
The key to achieving high selectivity for the mono-arylated product is the use of a slight sub-stoichiometric amount of the boronic acid, which ensures it is the limiting reagent. This minimizes the formation of the undesired di-arylated byproduct.
Detailed Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (0.95 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq.). The use of a pre-formed Pd(0) catalyst is reliable for this transformation.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono- and di-coupled products.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography on silica gel to isolate the 4-iodo-6-arylpyrimidine.
Step B: Second Suzuki-Miyaura Coupling
With the purified mono-arylated intermediate in hand, the second coupling can be performed using an excess of the second boronic acid to drive the reaction to completion.
Detailed Protocol:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the 4-iodo-6-arylpyrimidine from Step A (1.0 eq.), the second arylboronic acid (1.2-1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 3.0 eq.).[6]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.). For less reactive boronic acids, a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos), may be required.
-
Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir for 6-18 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Step A to yield the final 4,6-diarylpyrimidine.
| Coupling Partner (Step A) | Catalyst System | Base | Temp (°C) | Typical Yield (Mono) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 | 60-75% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 | 65-80% |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 90 | 55-70% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 90 | 50-65% |
| Table 1: Representative conditions for mono-Suzuki coupling. |
Protocol Suite 2: Sequential Sonogashira Couplings
The Sonogashira coupling enables the formation of C-C triple bonds, linking sp-hybridized carbons with sp² carbons. This reaction is invaluable for creating rigid scaffolds and linear extensions in drug candidates.[8][9] The mechanism involves cooperative catalysis between palladium and copper(I).[5]
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Note: Leveraging 4,6-Diiodopyrimidine for the Modular Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The pyrimidine ring is a well-established "privileged scaffold" in this domain, largely due to its structural resemblance to the adenine core of ATP.[2][3] This mimicry allows pyrimidine-based compounds to effectively compete with ATP by forming key hydrogen bonds with the kinase "hinge region," a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[2][3] This foundational interaction anchors the inhibitor, providing a stable platform for additional functionalities that can enhance potency and selectivity. Numerous FDA-approved drugs leverage this core structure, underscoring its clinical significance.[4][5]
The 4,6-disubstituted pyrimidine framework, in particular, offers a versatile and modular platform for inhibitor design.[6] The substituents at these positions project outwards from the hinge-binding core, allowing them to interact with distinct regions of the ATP pocket, such as the hydrophobic region, the ribose pocket, and the solvent-exposed front region. Strategic modification at these sites is the primary mechanism for tuning a compound's activity against a specific kinase or a desired panel of kinases.
This application note details the utility of 4,6-diiodopyrimidine as a uniquely powerful starting material for building diverse kinase inhibitor libraries. The two iodine atoms serve as exceptionally reactive handles for a suite of palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of various chemical moieties. We provide detailed protocols for key synthetic transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—followed by methodologies for biochemical evaluation.
The Strategic Advantage of this compound
The utility of this compound lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these transformations is I > Br > Cl > F.[7] This pronounced reactivity differential allows for milder reaction conditions compared to less reactive dihalo-pyrimidines and enables selective, stepwise functionalization. By carefully controlling stoichiometry and reaction conditions, a researcher can functionalize the C4 and C6 positions with different groups, creating complex and highly tailored molecular architectures.
Caption: Core synthetic routes using this compound.
Synthetic Protocols for Library Generation
The following sections provide detailed, field-proven protocols for the three primary cross-coupling reactions used to functionalize the this compound core.
Protocol 1: Suzuki-Miyaura Coupling for Aryl Scaffolding
Causality & Rationale: The Suzuki-Miyaura reaction is the cornerstone for installing aryl and heteroaryl moieties, forming new carbon-carbon bonds. In kinase inhibitor design, these appended rings are critical for establishing van der Waals and π-stacking interactions within hydrophobic regions of the ATP-binding site. This strategy is frequently used to enhance potency and modulate selectivity by targeting unique features of a given kinase. The reaction is known for its excellent functional group tolerance and reliable outcomes.
Experimental Protocol: Mono-arylation of this compound
-
Materials:
-
This compound
-
Arylboronic acid (1.05 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane or a Toluene/Ethanol mixture (e.g., 3:1)
-
Anhydrous, degassed solvents are required.
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add the degassed solvent (e.g., 1,4-Dioxane) via cannula.
-
Heat the reaction mixture to 80-110 °C and monitor progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.[8][9]
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-iodopyrimidine intermediate. This product can be carried forward for a subsequent, different coupling reaction at the C6 position.
-
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Coupling for Linear Extension
Causality & Rationale: The Sonogashira coupling introduces a terminal alkyne, creating a rigid, linear C-C linker.[10] This is a powerful strategy to extend a molecule into narrow, deep pockets within the kinase active site that are inaccessible to bulkier aryl groups. The resulting alkynyl group can also serve as a handle for further chemistry, such as click reactions (CuAAC).
Experimental Protocol: Mono-alkynylation of this compound
-
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Base/Solvent: Anhydrous, degassed triethylamine (TEA) or a mixture of Tetrahydrofuran (THF) and TEA.
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., THF/TEA).
-
Add the terminal alkyne (1.1 equiv), followed by CuI (0.01 equiv) and Pd(PPh₃)₂Cl₂ (0.02 equiv).[11]
-
Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-4 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-alkynyl-6-iodopyrimidine.
-
Protocol 3: Buchwald-Hartwig Amination for Hinge Binding
Causality & Rationale: The Buchwald-Hartwig amination is arguably the most critical reaction for creating hinge-binding kinase inhibitors from a pyrimidine core.[12][13] It forms a C-N bond, installing an amine that can act as both a hydrogen bond donor and acceptor. This amine typically forms one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which is the primary anchoring interaction for a vast number of kinase inhibitors.[2][3]
Experimental Protocol: Mono-amination of this compound
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Phosphine Ligand: e.g., X-Phos (4 mol%) or BINAP (4 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
-
Procedure:
-
In a glovebox or using Schlenk technique, charge an oven-dried reaction tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the degassed solvent and the amine (1.2 equiv) via syringe.[14]
-
Heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to obtain the 4-amino-6-iodopyrimidine derivative.
-
Physicochemical and Biochemical Characterization
A self-validating protocol requires rigorous characterization of the final compounds.
Structural Verification
Synthesized compounds must be characterized to confirm their identity and purity.
| Technique | Purpose | Typical Observations for Pyrimidine Core |
| ¹H NMR | Confirms proton environment and structural integrity. | Pyrimidine ring protons typically appear in the δ 7.0–9.0 ppm range.[15][16] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Aromatic and pyrimidine carbons are observed at expected chemical shift values.[15][17] |
| Mass Spectrometry | Confirms the molecular weight of the compound. | The observed mass [M+H]⁺ should match the calculated exact mass.[15][18] |
| HPLC | Determines the purity of the final compound. | Purity should ideally be >95% for use in biological assays.[19] |
Biochemical Evaluation: In Vitro Kinase Inhibition Assay
Causality & Rationale: The ultimate test of a synthesized compound is its ability to inhibit the target kinase. An in vitro biochemical assay measures the direct interaction between the compound and the purified kinase enzyme. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency, representing the concentration of inhibitor required to reduce kinase activity by 50%.[20] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common, robust method that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[21]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol: Luminescence-Based IC₅₀ Determination
-
Materials:
-
Purified kinase of interest.
-
Specific kinase substrate peptide.
-
ATP (at or near the Kₘ concentration).
-
Synthesized inhibitor compounds.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[21]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 96- or 384-well plates.
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the kinase in assay buffer to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[21]
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.[21]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation for Selectivity Profiling
To understand the inhibitor's specificity, it should be tested against a panel of kinases. The results are best summarized in a table.
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| PYR-001 | 15 | 250 | >10,000 |
| PYR-002 | 8 | 750 | 1,200 |
| Staurosporine | 5 | 10 | 20 |
Staurosporine is included as a non-selective, positive control inhibitor.[21]
Context: Kinase Signaling Pathways
The inhibitors developed using these methods target specific nodes within complex signaling networks. Dysregulation of these pathways, such as the MAPK/ERK pathway, is a common driver of cancer.[6] Understanding this context is crucial for rational drug design.
Caption: Simplified MAPK/ERK signaling cascade, a common target.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.uniroma1.it [iris.uniroma1.it]
- 17. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of the 4,6-Diiodopyrimidine Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Diiodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Among the various functionalized pyrimidines, this compound stands out as a particularly versatile and powerful building block. Its two reactive carbon-iodine (C-I) bonds serve as ideal handles for molecular elaboration through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, combined with the electron-deficient nature of the pyrimidine ring, facilitates efficient bond formation where other halides might fail.[1]
This guide provides an in-depth exploration of the key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. More than a simple collection of procedures, this document is designed as a senior-level application note. It delves into the causality behind experimental choices, offers insights into controlling selectivity, and provides detailed, field-proven protocols to empower researchers to leverage this scaffold to its full potential. The aim is to bridge theory with practice, enabling the strategic and predictable synthesis of novel 4,6-disubstituted pyrimidines for discovery and development programs.
Pillar 1: Understanding the Unique Reactivity of this compound
The success of any cross-coupling strategy hinges on a fundamental understanding of the substrate's reactivity. The this compound molecule presents a unique combination of electronic and steric factors that govern its behavior in catalytic cycles.
The Electron-Deficient Core: The two nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the carbon atoms, particularly C2, C4, and C6, electrophilic. This π-deficient character makes the C-I bonds at the 4 and 6 positions highly susceptible to oxidative addition by a low-valent palladium(0) catalyst, the crucial first step in most cross-coupling cycles.[1]
The C-I Bond as a Superior Leaving Group: The reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows the general trend: C-I > C-Br > C-Cl.[3] The weaker bond dissociation energy of the C-I bond facilitates a lower activation barrier for oxidative addition, allowing reactions to proceed under milder conditions (lower temperatures, weaker bases) compared to the corresponding bromo- or chloro-pyrimidines. This high reactivity is a key advantage for coupling with sensitive or sterically hindered partners.
The Challenge and Opportunity of Selectivity: With two identical reactive sites, controlling the stoichiometry to achieve mono- or di-substitution is the central strategic challenge.
-
Mono-functionalization is typically achieved by using a slight deficiency or stoichiometric equivalent (e.g., 0.9-1.1 equivalents) of the coupling partner. This exploits statistical probability and allows for the isolation of a 4-iodo-6-substituted pyrimidine, which can then be subjected to a second, different cross-coupling reaction to build molecular complexity.
-
Di-functionalization is favored by using an excess of the coupling partner (>2.2 equivalents) and often requires more forcing conditions (higher temperatures, longer reaction times) to drive the reaction to completion.
This inherent reactivity profile allows for a modular, step-wise approach to synthesizing unsymmetrical 4,6-disubstituted pyrimidines, a powerful tactic in library synthesis and lead optimization.[4][5]
Pillar 2: Core Catalytic Methodologies & Mechanistic Insights
Palladium-catalyzed cross-coupling reactions share a common mechanistic framework, revolving around a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is essential for troubleshooting and optimizing reactions.
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation (or equivalent): The organic group (R) from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[6]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the new R group) couple and are expelled from the palladium center, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[7]
Pillar 3: Application Notes and Experimental Protocols
This section provides detailed protocols for the most common and impactful palladium-catalyzed reactions of this compound.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Application Note: The Suzuki-Miyaura reaction is arguably the most widely used method for arylating and heteroarylating the pyrimidine core. It is valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. Typical catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand.[8][9] The choice of base (e.g., K₃PO₄, Na₂CO₃) is crucial for activating the boronic acid for transmetalation.[10]
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed to favor the formation of 4-aryl-6-iodopyrimidine.
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent and Degassing: Evacuate the flask and backfill with argon or nitrogen gas (repeat 3 times). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically 0.1 M with respect to the diiodopyrimidine.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-aryl-6-iodopyrimidine product.
Protocol 2: Exhaustive Di-Arylation of this compound
This protocol aims to synthesize symmetrical 4,6-diarylpyrimidines.
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and potassium phosphate (K₃PO₄, 4.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.) and triphenylphosphine [PPh₃] (0.10 equiv.).
-
Solvent and Degassing: Follow the procedure in Protocol 1, using degassed dimethoxyethane (DME) or a similar high-boiling solvent.
-
Reaction: Heat the mixture to 100 °C, or to reflux, with vigorous stirring for 12-24 hours, monitoring for the disappearance of the mono-substituted intermediate.
-
Workup and Purification: Follow the procedures outlined in Protocol 1.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Product | Typical Yield (%) |
| Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Mono-phenyl | 75-85% |
| 4-Methoxyphenylboronic acid (2.5 eq) | Pd(OAc)₂/PPh₃ | K₃PO₄ | DME | 100 | Di-phenyl | 80-90% |
| 3-Pyridylboronic acid (1.1 eq) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | Mono-pyridyl | 65-75% |
B. Sonogashira Coupling: Introducing Alkynyl Scaffolds
Application Note: The Sonogashira coupling is the premier method for installing terminal alkynes, forming C(sp²)-C(sp) bonds.[11] This reaction is invaluable for creating linear, rigid extensions from the pyrimidine core, often used in materials science or as precursors for further transformations (e.g., click chemistry, cyclizations). The classic conditions employ a palladium catalyst alongside a copper(I) co-catalyst (typically CuI), and an amine base (e.g., triethylamine, diisopropylamine) which also serves as a solvent.[12][13]
Protocol 3: Mono-Alkynylation of this compound
-
Reagent Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v).
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to degas.
-
Catalyst Addition: To the stirring solution, add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.) and copper(I) iodide [CuI] (0.06 equiv.).
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Product | Typical Yield (%) |
| Phenylacetylene (1.2 eq) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | Mono-alkynyl | 85-95% |
| Trimethylsilylacetylene (1.2 eq) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | Mono-alkynyl | 90-98% |
| 1-Heptyne (3.0 eq) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Di-alkynyl | 70-80% |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
Application Note: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of amines with aryl halides.[7][14] For a substrate like this compound, this reaction opens a direct path to 4-amino- and 4,6-diaminopyrimidines, which are key pharmacophores. This transformation requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate.[15][16]
Caption: Sequential Functionalization Workflow.
Protocol 4: Mono-Amination of this compound
-
Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Premix: In a separate vial, mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.) and Xantphos (0.08 equiv.) in anhydrous, degassed toluene or dioxane. Stir for 10 minutes.
-
Reaction: Add the catalyst solution to the Schlenk tube containing the reagents. Seal the tube and heat to 100-110 °C with stirring for 12-24 hours.
-
Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.
| Amine Partner | Ligand | Base | Solvent | Temp (°C) | Product | Typical Yield (%) |
| Morpholine (1.2 eq) | Xantphos | NaOtBu | Toluene | 110 | Mono-amino | 80-90% |
| Aniline (1.2 eq) | BINAP | Cs₂CO₃ | Dioxane | 100 | Mono-amino | 70-85% |
| Benzylamine (1.2 eq) | Xantphos | NaOtBu | Toluene | 110 | Mono-amino | 75-85% |
Conclusion and Future Outlook
The palladium-catalyzed functionalization of this compound is a cornerstone of modern heterocyclic chemistry. The methodologies detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provide a robust and versatile toolkit for transforming this simple dihalide into complex, high-value molecules. By understanding the underlying principles of reactivity and catalysis, and by applying the detailed protocols provided, researchers can strategically design and execute syntheses with a high degree of predictability and control. The ability to perform sequential and selective couplings makes this compound an ideal scaffold for generating diverse chemical libraries, accelerating the discovery of new therapeutics and advanced materials.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 4,6-Disubstituted Pyrimidines from 4,6-Diiodopyrimidine: A Guide for Medicinal Chemists
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, with diverse enzymatic targets. The 4,6-disubstituted pyrimidine motif, in particular, has garnered significant attention as it offers a versatile platform for generating libraries of compounds with a wide range of pharmacological activities, including kinase inhibition and receptor modulation.[1][2] The strategic introduction of diverse substituents at the 4- and 6-positions allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4,6-disubstituted pyrimidines, with a specific focus on leveraging the unique reactivity of 4,6-diiodopyrimidine as a versatile starting material. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
The Strategic Advantage of this compound
While 4,6-dichloropyrimidine is a more common and cost-effective starting material, this compound offers distinct advantages in specific synthetic contexts. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, leading to a higher reactivity in palladium-catalyzed cross-coupling reactions.[3] This enhanced reactivity allows for milder reaction conditions, often translating to lower catalyst loadings, shorter reaction times, and broader functional group tolerance. However, this high reactivity can also present a challenge in achieving selective mono-substitution, as the second iodo group can readily undergo a subsequent reaction.[3] This guide will address strategies to control the selectivity of these transformations.
Synthetic Methodologies: A Detailed Exploration
The functionalization of this compound can be effectively achieved through several powerful synthetic methodologies. The choice of method depends on the desired substituent and the overall synthetic strategy.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For the derivatization of this compound, three key reactions are of paramount importance: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[4] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and scope.[4]
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this transformation. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[3]
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., glyme, DMF, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Figure 1: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-Aryl-6-iodopyrimidine (Mono-substitution)
Controlling the stoichiometry of the boronic acid is key to achieving mono-substitution, although the high reactivity of the C-I bonds can still lead to the formation of the di-substituted product.[3]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol)
-
Triphenylphosphine (PPh₃, 0.05 mmol)
-
Sodium carbonate (Na₂CO₃, 3.0 mmol)
-
1,2-Dimethoxyethane (glyme, 10 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add glyme and the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-6-iodopyrimidine.
-
Protocol 2: Synthesis of 4,6-Diarylpyrimidine (Di-substitution)
To favor the formation of the di-substituted product, an excess of the boronic acid and longer reaction times are employed.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol)
-
Triphenylphosphine (PPh₃, 0.05 mmol)
-
Sodium carbonate (Na₂CO₃, 6.0 mmol)
-
1,2-Dimethoxyethane (glyme, 10 mL)
-
Water (2 mL)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for the disappearance of the mono-substituted intermediate.
-
Follow steps 5-8 from Protocol 1 to isolate the 4,6-diarylpyrimidine.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (Mono/Di) | Reference |
| Pd(OAc)₂/PPh₃ | Na₂CO₃ | Glyme/H₂O | 70-80 | Moderate/Good | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Moderate/Good | [5] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines.
The Sonogashira reaction provides a powerful means to install alkynyl groups onto the pyrimidine core, which are valuable handles for further transformations or as key pharmacophores.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can also be used.
Experimental Workflow: Sonogashira Coupling
Figure 2: General workflow for Sonogashira coupling.
Protocol 3: Synthesis of 4,6-Bis(alkynyl)pyrimidines
Due to the high reactivity of the iodo groups, selective mono-alkynylation can be challenging. The following protocol is optimized for the di-substitution.
-
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (3.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Triethylamine (TEA, 15 mL)
-
Tetrahydrofuran (THF, 10 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature to 50 °C and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 4,6-bis(alkynyl)pyrimidine.
-
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (Di) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT - 50 | Good | [7] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | Good | [6] |
Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Pyrimidines.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[8][9] This reaction is particularly valuable for introducing primary and secondary amines at the 4- and 6-positions of the pyrimidine ring.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst is required. This is often formed in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. Ligands like Xantphos, XPhos, or SPhos are commonly used and can significantly impact the reaction's efficiency and substrate scope.[10][11][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 4,6-Diiodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Heck Reaction
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence is due to its ability to engage in a variety of biological interactions, often serving as a bioisostere for other aromatic systems. The functionalization of the pyrimidine ring is therefore a critical endeavor in the synthesis of novel molecular entities with potential therapeutic value. Among the array of synthetic methodologies, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene provides a direct pathway to introduce vinyl substituents onto aromatic and heteroaromatic rings.[1][2]
This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 4,6-diiodopyrimidine. This substrate presents unique opportunities and challenges due to the presence of two reactive iodine atoms. We will delve into the mechanistic nuances, provide detailed experimental protocols for both mono- and di-vinylation, and discuss the critical parameters that govern the success and selectivity of the reaction. The aim is to equip researchers with the foundational knowledge and practical guidance to effectively utilize the Heck reaction for the synthesis of novel 4,6-disubstituted pyrimidine derivatives.
Mechanistic Considerations for this compound
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] The key steps are oxidative addition, migratory insertion, and β-hydride elimination.[3] When applying this to this compound, several factors related to the substrate's electronic and steric properties come into play.
-
Reactivity of the C-I Bonds: The carbon-iodine bonds in this compound are susceptible to oxidative addition by a palladium(0) catalyst. The electron-deficient nature of the pyrimidine ring can facilitate this step.
-
Regioselectivity: A primary consideration with a di-substituted substrate is the control of regioselectivity for mono-alkenylation and the potential for sequential or double alkenylation. For dihalogenated pyrimidines, the reactivity of the halide positions can be influenced by their electronic environment. In many cross-coupling reactions of dihalopyrimidines, the C4 and C6 positions exhibit similar reactivity, which can lead to mixtures of mono-substituted isomers and the di-substituted product. However, subtle differences in the electronic character of the C4 and C6 positions, influenced by the nitrogen atoms, can sometimes be exploited to achieve selectivity.
-
Controlling Mono- versus Di-substitution: Achieving selective mono-vinylation of this compound requires careful control of reaction stoichiometry and conditions. Using a sub-stoichiometric amount of the alkene coupling partner relative to the diiodopyrimidine is a common strategy. Conversely, to favor di-vinylation, an excess of the alkene and prolonged reaction times are typically employed.
Below is a diagram illustrating the general catalytic cycle of the Heck reaction.
References
The Strategic Utility of 4,6-Diiodopyrimidine in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,6-Diiodopyrimidine as a Versatile Building Block
This compound is a highly reactive and versatile heterocyclic building block that is gaining increasing attention in the field of materials science. Its two iodine substituents, positioned at the electron-deficient 4 and 6 positions of the pyrimidine ring, serve as excellent leaving groups in a variety of cross-coupling reactions. This high reactivity, governed by the relative weakness of the carbon-iodine bond, allows for the facile and sequential introduction of diverse functional groups under mild reaction conditions.[1] This attribute makes this compound an ideal scaffold for the synthesis of advanced materials with tailored electronic, optical, and structural properties, including conjugated polymers and metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the construction of novel materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4,6-dihydroxypyrimidine. The initial step involves the conversion of the dihydroxy precursor to 4,6-dichloropyrimidine, which is then subjected to a Finkelstein reaction to yield the desired diiodo product.
Protocol 1: Synthesis of 4,6-Dichloropyrimidine
This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.[2][3][4]
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Slowly add N,N-diisopropylethylamine (2.2 eq) to the suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 4,6-dichloropyrimidine as a white to pale yellow solid.
Protocol 2: Synthesis of this compound via Finkelstein Reaction
This protocol utilizes the Finkelstein reaction to exchange the chloro substituents for iodo groups.[1][5][6][7]
Materials:
-
4,6-Dichloropyrimidine
-
Sodium iodide (NaI)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in acetone.
-
Add an excess of sodium iodide (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The precipitation of sodium chloride indicates the progress of the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
Characterization Data for this compound:
-
Molecular Formula: C₄H₂I₂N₂
-
Molecular Weight: 331.88 g/mol
-
Appearance: Off-white to yellow solid
-
¹H NMR (CDCl₃): δ 8.65 (s, 1H), 7.80 (s, 1H) ppm.
-
¹³C NMR (CDCl₃): δ 160.2, 122.5, 115.8 ppm.
Application in the Synthesis of Conjugated Polymers
The high reactivity of the C-I bonds in this compound makes it an excellent monomer for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This allows for the creation of rigid-rod polymers with extended π-conjugation, which are of interest for applications in organic electronics.
Workflow for Sonogashira Polymerization
Caption: Workflow for the synthesis of poly(pyrimidine-ethynylene) via Sonogashira polymerization.
Protocol 3: Synthesis of a Poly(pyrimidine-ethynylene) Derivative
This protocol describes a general procedure for the Sonogashira polymerization of this compound with a diethynyl comonomer.[8]
Materials:
-
This compound
-
1,4-Diethynylbenzene (or other suitable di-alkyne)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 1,4-diethynylbenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF (or toluene) and triethylamine to the flask via syringe.
-
Stir the reaction mixture at 65 °C for 48 hours. The formation of a precipitate may be observed as the polymer grows.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it extensively with methanol and acetone to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum to obtain the final product.
Expected Characterization of the Polymer: The resulting polymer is typically a colored, insoluble solid. Characterization can be performed on soluble fractions or through solid-state techniques.
-
FT-IR: Disappearance of the C-I and terminal alkyne C-H stretching bands, and appearance of internal alkyne C≡C stretching.
-
Solid-State NMR: Broad signals corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of soluble fractions.
-
UV-Vis Spectroscopy: To determine the absorption maximum and estimate the optical bandgap.
| Property | Expected Value |
| Appearance | Yellow to brown powder |
| Solubility | Generally insoluble in common organic solvents |
| λmax (film) | 400-500 nm |
| Optical Bandgap | 2.2-2.8 eV |
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be functionalized to create rigid organic linkers for the construction of Metal-Organic Frameworks (MOFs). For instance, a double Sonogashira coupling followed by saponification can yield pyrimidine-4,6-dicarboxylic acid, a versatile linker for MOF synthesis.
Workflow for MOF Synthesis
Caption: Synthetic route to a pyrimidine-based MOF using this compound as a precursor.
Protocol 4: Synthesis of a Pyrimidine-Based MOF
This protocol is a general guideline adapted from the synthesis of MOFs using pyrimidine-dicarboxylate linkers.[9][10]
Part A: Synthesis of Pyrimidine-4,6-dicarboxylic Acid
-
Perform a double Sonogashira coupling on this compound with a protected acetylene, such as trimethylsilylacetylene.
-
Deprotect the silyl groups using a mild base (e.g., K₂CO₃ in methanol).
-
Oxidize the terminal alkynes to carboxylic acids using a strong oxidizing agent (e.g., KMnO₄).
-
Acidify the reaction mixture to precipitate the pyrimidine-4,6-dicarboxylic acid.
-
Purify the linker by recrystallization.
Part B: Solvothermal Synthesis of the MOF
-
In a glass vial, dissolve pyrimidine-4,6-dicarboxylic acid (1.0 eq) and a metal salt (e.g., zinc nitrate hexahydrate, 1.0 eq) in a suitable solvent system (e.g., N,N-dimethylformamide (DMF)/ethanol/water).
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Wash the crystals with fresh DMF and then exchange the solvent with a more volatile solvent like ethanol or acetone.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Characterization of the MOF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
| Property | Expected Outcome |
| Crystallinity | Crystalline powder |
| BET Surface Area | 500 - 2000 m²/g (depending on the metal and synthesis conditions) |
| Thermal Stability | Stable up to 300-400 °C |
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of advanced materials. Its facile participation in cross-coupling reactions enables the construction of conjugated polymers with interesting optoelectronic properties and the preparation of functional organic linkers for the design of porous metal-organic frameworks. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile molecule in their own materials discovery efforts. The high reactivity of the C-I bonds not only allows for efficient synthesis but also opens up possibilities for sequential and site-selective functionalization, paving the way for the creation of complex and highly tailored material architectures.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,6-Diiodopyrimidine in Agrochemical Synthesis
Introduction: The Pyrimidine Core in Modern Agrochemicals and the Untapped Potential of 4,6-Diiodopyrimidine
The pyrimidine scaffold is a cornerstone in the design and synthesis of a multitude of high-performance agrochemicals, including fungicides, herbicides, and insecticides.[1] A key intermediate in this field is 4,6-dichloropyrimidine, which serves as a versatile building block for blockbuster products such as the strobilurin fungicide, azoxystrobin.[2] The reactivity of the two chlorine atoms at the C4 and C6 positions allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2]
While the chloro- and bromo-derivatives of pyrimidine have been extensively studied and industrialized, their iodo-counterparts, specifically this compound, represent a largely unexplored yet potentially highly valuable synthon for agrochemical research and development. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the prospective applications of this compound in agrochemical synthesis. We will delve into the fundamental principles that suggest its superior reactivity and provide detailed, proof-of-concept protocols for its use in constructing novel agrochemical entities.
Core Concept: The Reactivity Advantage of Aryl Iodides in Cross-Coupling Chemistry
The enhanced synthetic utility of this compound over its chloro- and bromo-analogues is rooted in the fundamental principles of organometallic chemistry, particularly the oxidative addition step in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[3] This trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy.[4] The weaker C-I bond is more susceptible to cleavage by a low-valent palladium catalyst, leading to several key advantages:
-
Milder Reaction Conditions: The lower activation energy for the oxidative addition of aryl iodides allows for reactions to be conducted at lower temperatures.[3]
-
Higher Reaction Rates: The facile C-I bond cleavage translates to faster reaction kinetics.
-
Broader Catalyst Compatibility: A wider range of palladium catalysts, including those with less electron-rich ligands, can be effectively employed.
These factors suggest that this compound can serve as a highly reactive platform for the rapid and efficient synthesis of diverse pyrimidine-based agrochemical candidates under conditions that may be incompatible with less reactive dihalopyrimidines.
Proposed Synthesis of this compound
The most common precursor for 4,6-dihalopyrimidines is 4,6-dihydroxypyrimidine.[5][6] While the chlorination of this precursor is well-documented, the direct iodination is less common. A plausible synthetic route would involve the conversion of the dihydroxy- to the dichloro-pyrimidine, followed by a Finkelstein-type halogen exchange reaction. Alternatively, direct iodination methods for electron-deficient heterocycles could be explored.
Protocol 1: Two-Step Synthesis via Halogen Exchange
Step 1: Synthesis of 4,6-Dichloropyrimidine
This step follows established industrial procedures.
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagents: Charge the flask with 4,6-dihydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Reaction: Slowly add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine.[4]
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine.
Step 2: Finkelstein Reaction to this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in acetone.
-
Reagents: Add an excess of sodium iodide (NaI, 3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.
-
Work-up: After cooling, filter off the precipitated NaCl. Evaporate the acetone from the filtrate.
-
Purification: Redissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization to obtain this compound.
References
- 1. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. nbinno.com [nbinno.com]
- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4,6-Diiodopyrimidine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4,6-diiodopyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile building block. As a C2v symmetric dihalopyrimidine, this compound presents unique opportunities for synthesizing mono- and di-substituted pyrimidines, but also specific challenges related to reactivity and selectivity.
This document, structured as a series of troubleshooting questions and FAQs, provides in-depth, field-proven insights to help you navigate these challenges and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each answer delves into the underlying chemical principles and provides actionable solutions.
Q1: My reaction has stalled. I'm observing very low conversion of the starting this compound, or the reaction isn't working at all. What's going wrong?
A1: Low or no conversion in Suzuki couplings with nitrogen-containing heterocycles is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Root Cause 1: Catalyst Poisoning. The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium center.[1][2] This coordination can inhibit catalytic activity, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle. This is particularly problematic with less sterically hindered catalyst systems.
-
Solution 1: Ligand Selection. The most effective strategy to counter catalyst poisoning is to use bulky, electron-rich phosphine ligands. These ligands occupy significant space around the palladium atom, preventing the pyrimidine nitrogen from coordinating while still promoting the crucial oxidative addition and reductive elimination steps.[3][4]
-
Recommendation: Switch from standard ligands like triphenylphosphine (PPh₃) to Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).
-
-
Root Cause 2: Inactive Catalyst or Poor Precatalyst Activation. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ. Sometimes, this reduction is inefficient, or the catalyst itself may be old or oxidized. Homocoupling of the boronic acid can also occur during the reduction of Pd(II) species.[5][6]
-
Solution 2: Catalyst Choice and Handling.
-
Ensure your palladium source is of high quality and has been stored properly under an inert atmosphere.
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst that generates the active Pd(0) species more reliably.
-
Ensure your reaction is rigorously degassed to prevent oxidation of the Pd(0) catalyst.[7]
-
-
Root Cause 3: Boronic Acid Instability. Boronic acids, especially electron-deficient heteroaryl boronic acids, can be prone to decomposition via protodeboronation (cleavage of the C-B bond).[4][5][6] If your boronic acid has degraded on the shelf or decomposes under the reaction conditions before it can transmetalate, your reaction will fail.
-
Solution 3: Reagent Quality and Alternatives.
-
Use fresh, high-purity boronic acid.
-
If protodeboronation is suspected, switch to a more stable boronic acid surrogate like a neopentyl glycol or pinacol boronic ester (Bpin).[5] These esters slowly hydrolyze in situ to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[8] Potassium organotrifluoroborates are another excellent, highly stable alternative.[9]
-
Q2: I'm trying to synthesize a mono-arylated product, but I'm getting a significant amount of the di-arylated pyrimidine. How can I improve the selectivity for mono-substitution?
A2: Achieving selective mono-arylation relies on exploiting the differential reactivity of the two C-I bonds and carefully controlling the reaction conditions. Generally, the C4 position in dihalopyrimidines is more reactive than the C6 position towards palladium-catalyzed couplings.[10][11]
-
Strategy 1: Stoichiometry Control. This is the most critical factor.
-
Action: Use the boronic acid as the limiting reagent. Start with 1.0 equivalent of this compound and 0.9-1.0 equivalents of the boronic acid. Using a slight excess of the diiodopyrimidine ensures the boronic acid is consumed before significant di-substitution occurs.
-
-
Strategy 2: Temperature and Reaction Time. Lowering the thermal energy of the system can increase selectivity.
-
Action: Run the reaction at a lower temperature (e.g., start at room temperature or 50-60 °C instead of reflux). The second arylation step typically requires a higher activation energy. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
-
Strategy 3: Catalyst and Base Choice. A less reactive catalytic system can sometimes provide better selectivity.
-
Action: If you are using a highly active catalyst system (e.g., with a Buchwald ligand), consider switching to a more "classic" system like Pd(PPh₃)₄ with K₂CO₃. A milder base can also slow the reaction, potentially improving selectivity.
-
| Parameter | For Selective Mono-arylation | For Di-arylation |
| Boronic Acid (eq.) | 0.9 - 1.0 | > 2.2 |
| Temperature | Lower (e.g., RT to 70 °C) | Higher (e.g., 80 °C to reflux) |
| Reaction Time | Monitor and stop on SM consumption | Drive to completion (e.g., 12-24h) |
| Catalyst System | Potentially less active (e.g., Pd(PPh₃)₄) | Highly active (e.g., Pd(dppf)Cl₂, Buchwald systems) |
Q3: My primary side product is 4-iodopyrimidine, resulting from hydrodehalogenation. How can I suppress this?
A3: Hydrodehalogenation (or simply dehalogenation) is the replacement of a halogen with a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species.[2] Aryl iodides are particularly susceptible to this pathway.[2]
-
Source of Hydride: Pd-H species can form from several sources:
-
Bases: Certain bases, especially alkoxides, can undergo β-hydride elimination.
-
Solvents: Protic solvents like alcohols or residual water can be a hydride source.
-
Boronic Acid: Impurities or decomposition pathways of the boronic acid itself.
-
-
Mitigation Strategies:
-
Choice of Base: Avoid strong alkoxide bases. Use inorganic bases that are less likely to generate hydrides, such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
-
Solvent System: If possible, use anhydrous aprotic solvents like dioxane or toluene. While many Suzuki reactions require water as a co-solvent, minimizing its amount can help. Ensure solvents are thoroughly degassed.
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over competing dehalogenation pathways.
-
Q4: I'm seeing a lot of biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of boronic acids is a common side reaction, primarily driven by the presence of oxygen.[4][5]
-
Mechanism: Oxygen can mediate the oxidative homocoupling of two boronic acid molecules. This process can be catalyzed by the palladium species in the reaction. It can also occur during the in situ reduction of a Pd(II) precatalyst, which consumes two equivalents of the organoboron reagent.[6]
-
The Ultimate Solution: Rigorous Inert Atmosphere. This is the most critical factor for preventing homocoupling.
-
Degassing: Solvents must be rigorously degassed before use. This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Purge the flask containing your solid reagents with the inert gas (e.g., by evacuating and backfilling 3-5 times) before adding the degassed solvents via syringe or cannula. Maintain the inert atmosphere throughout the entire reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with this compound?
A1: A robust starting point is essential. The following conditions are a good baseline for optimization.
| Component | Recommended Starting Point | Rationale & Comments |
| Substrate | This compound (1.0 eq.) | - |
| Boronic Acid | 1.1 eq. (for mono-arylation) or 2.5 eq. (for di-arylation) | Adjust stoichiometry to control selectivity. Purity is critical. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst often effective for heteroaromatic couplings.[7] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) | K₃PO₄ is often effective for challenging couplings.[12][13] Use an aqueous solution (e.g., 2M) or add the solid base directly. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMF | Dioxane/water is a very common and effective solvent system.[12] DMF can be useful for substrates with poor solubility.[14] Crucially, all solvents must be degassed. |
| Temperature | 80-100 °C | A good starting temperature range. May need adjustment based on reactivity and desired selectivity. |
| Atmosphere | Argon or Nitrogen | Absolutely essential to prevent catalyst deactivation and homocoupling side reactions.[7] |
Q2: How does the reactivity of the two iodine atoms on the pyrimidine ring differ?
A2: The two iodine atoms at the C4 and C6 positions are chemically equivalent due to the C2v symmetry of the molecule. However, once the first substitution occurs, the symmetry is broken, and the electronic nature of the remaining C-I bond is altered. The key to selective mono-substitution is not a difference in the starting material, but rather the statistical probability and the fact that the mono-arylated intermediate is generally less reactive towards the second coupling than the starting diiodopyrimidine. This is often due to steric hindrance from the newly introduced aryl group and a change in the electronic properties of the pyrimidine ring.
Q3: How can I perform a sequential, stepwise diarylation with two different boronic acids (Ar¹ and Ar²)?
A3: This is a powerful application of this compound. There are two primary approaches:
-
Two-Step Procedure (Recommended for Reliability):
-
Step 1: Perform a selective mono-arylation with the first boronic acid (Ar¹-B(OH)₂) using the strategies outlined in Troubleshooting Q2 (i.e., using ~1.0 eq of boronic acid).
-
Step 2: Purify the 4-Aryl-6-iodopyrimidine intermediate.
-
Step 3: Subject this purified intermediate to a second Suzuki coupling with the second boronic acid (Ar²-B(OH)₂). This second step may require more forcing conditions (higher temperature, more active catalyst) due to the potentially lower reactivity of the intermediate.
-
-
One-Pot Procedure (More Efficient but Challenging):
-
Perform the first coupling with Ar¹-B(OH)₂ (1.0 eq) at a moderate temperature.
-
Monitor carefully until all the this compound is consumed.
-
Add the second boronic acid (Ar²-B(OH)₂, ~1.2 eq) and potentially an additional portion of catalyst and base to the same pot.
-
Increase the temperature to drive the second coupling to completion. This method requires careful optimization to avoid mixtures of homo-coupled and di-coupled products.[10]
-
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to resolve the starting material, mono-arylated product, and di-arylated product. The polarity will generally increase with arylation.
-
LC-MS: This is the most definitive method. It allows you to track the consumption of your starting material (m/z for C₄H₂I₂N₂ = 331.84) and the formation of your mono- (M+Ar¹-I) and di-arylated (M+Ar¹+Ar²-2I) products by their mass-to-charge ratio.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Seal the flask, and then evacuate and backfill with argon gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Via syringe, add degassed 1,4-dioxane and degassed water to create a 4:1 solvent mixture (volume calculated for a substrate concentration of ~0.1 M).
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC every hour.
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-6-iodopyrimidine product.
Protocol 2: General Procedure for Di-arylation
-
Follow steps 1-3 from Protocol 1, but use the arylboronic acid (2.5 eq.) and potassium phosphate (K₃PO₄, 3.0 eq.). For this more demanding transformation, consider using PdCl₂(dppf) (3 mol%) as the catalyst.
-
Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) and heat the reaction to 100 °C.
-
Stir vigorously for 12-24 hours or until LC-MS analysis shows complete conversion to the di-arylated product.
-
Follow workup and purification steps 7-11 from Protocol 1.
Section 4: Visual Guides
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling of 4,6-Diiodopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling of 4,6-diiodopyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this powerful cross-coupling reaction.
The Sonogashira coupling is an invaluable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, and its application to heteroaromatic systems like pyrimidines is crucial in medicinal chemistry. However, the unique electronic properties and difunctional nature of this compound can introduce specific challenges. This guide will address these issues directly, providing you with the knowledge to optimize your reactions, troubleshoot common problems, and achieve your synthetic goals.
Troubleshooting Guide: Navigating Common Side Reactions and Issues
This section addresses specific problems you may encounter during the Sonogashira coupling of this compound, delving into the underlying causes and offering actionable solutions.
Issue 1: Predominant Formation of Mono-Alkynylated Product and Stalled Reaction
Symptoms:
-
Your reaction yields primarily the 4-alkynyl-6-iodopyrimidine.
-
The reaction stalls, and you are unable to drive it to the desired 4,6-dialkynylated product, even with extended reaction times or additional catalyst.
Potential Causes and Solutions:
-
Cause A: Deactivation of the Catalyst After the First Coupling. The mono-alkynylated pyrimidine product is electronically different from the starting diiodopyrimidine. The product can act as a ligand for the palladium catalyst, leading to the formation of less active or inactive catalyst species. Pyridine and pyrimidine derivatives have been shown to form stable complexes with palladium, which can inhibit catalytic activity.[1]
-
Solution: A higher catalyst loading (e.g., 5-10 mol%) may be necessary to ensure enough active catalyst is present to drive the second coupling to completion. The use of bulky, electron-rich phosphine ligands can sometimes mitigate product inhibition by favoring the desired catalytic cycle over catalyst sequestration.
-
-
Cause B: Insufficient Reaction Temperature or Time for the Second Coupling. The second oxidative addition at the remaining C-I bond may have a higher activation energy than the first.
-
Solution: After confirming the formation of the mono-substituted product via TLC or LC-MS, consider increasing the reaction temperature by 10-20 °C. Monitor the reaction closely to avoid decomposition.
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Products
Symptoms:
-
You observe a significant amount of a byproduct with a mass corresponding to a dimer of your terminal alkyne.
-
This side reaction consumes your alkyne, leading to incomplete conversion of the diiodopyrimidine.
Potential Causes and Solutions:
-
Cause A: Presence of Oxygen. The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, a reaction that is significantly promoted by the presence of oxygen, especially when using a copper (I) co-catalyst.[1]
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. This involves using properly dried and degassed solvents and reagents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.
-
-
Cause B: High Concentration of Copper (I) Co-catalyst. While copper (I) accelerates the Sonogashira coupling, it is also a key component in the Glaser coupling pathway.
-
Solution 1: Reduce the amount of copper (I) iodide. Titrate down the amount of CuI to the minimum required for efficient Sonogashira coupling (e.g., 1-5 mol%).
-
Solution 2: Adopt a Copper-Free Protocol. Copper-free Sonogashira couplings have been developed specifically to avoid the issue of alkyne homocoupling.[1][2] These protocols often require a different choice of base (e.g., a hindered amine base) and may proceed at a slightly slower rate, but the elimination of the Glaser side reaction often leads to cleaner reactions and higher yields of the desired product.
-
Issue 3: Formation of a Mono-Alkynylated, Mono-Deiodinated Product
Symptoms:
-
You isolate a significant amount of a 4-alkynyl-pyrimidine byproduct where the second iodine atom has been replaced by a hydrogen atom.
Potential Causes and Solutions:
-
Cause A: Hydrodeiodination. This side reaction, where an aryl halide is reduced to an arene, can occur under Sonogashira conditions. It is thought to be promoted by the presence of a hydrogen source (e.g., trace water or the amine base) and can be a competing pathway with the desired cross-coupling. This phenomenon has been observed in Sonogashira couplings of other diiodo- and polyhaloaromatics.[3]
-
Solution 1: Use a scrupulously dry reaction setup. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity, dry reagents.
-
Solution 2: Choice of Base. Some amine bases are more prone to participating in hydrodehalogenation. Consider switching to a non-protic or sterically hindered base.
-
Solution 3: Optimize Reaction Temperature. Higher temperatures can sometimes favor hydrodehalogenation. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 4: Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns from a clear, colored solution to a black suspension.
-
The reaction stalls, and you observe incomplete conversion.
Potential Causes and Solutions:
-
Cause A: Impurities in Reagents or Solvents. Impurities can lead to the reduction of the active Pd(0) catalyst to palladium black, an inactive form of the catalyst.
-
Solution: Use high-purity, freshly opened reagents and solvents. If necessary, purify your starting materials and distill your solvents.
-
-
Cause B: Inappropriate Ligand or Ligand Decomposition. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not robust under the reaction conditions, catalyst decomposition can occur.
-
Cause C: High Reaction Temperature. Elevated temperatures can accelerate catalyst decomposition pathways.
-
Solution: Run the reaction at the lowest effective temperature. If higher temperatures are required, ensure a robust catalyst system is in place.
-
Frequently Asked Questions (FAQs)
Q1: For this compound, is one iodine more reactive than the other?
A: The two iodine atoms at the 4 and 6 positions of the pyrimidine ring are electronically equivalent due to the symmetry of the molecule. Therefore, in the initial stages of the reaction, there is no inherent regioselectivity for the first Sonogashira coupling. However, once the first alkynyl group is installed, the electronic properties of the ring are altered, which will influence the reactivity of the remaining iodine atom for the second coupling. For dihalopyrimidines in general, the reactivity order for cross-coupling is typically C4 > C2 > C5.[6] For 4,6-dihalogenated pyrimidines, the positions are equivalent.
Q2: How can I selectively synthesize the mono-alkynylated 4-alkynyl-6-iodopyrimidine?
A: To favor the mono-alkynylated product, you can manipulate the stoichiometry of your reagents. Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the terminal alkyne (1.0 equivalent). Running the reaction at a lower temperature and for a shorter duration can also help to minimize the formation of the di-substituted product. Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction once the starting alkyne is consumed.
Q3: What are the recommended starting conditions for the Sonogashira coupling of this compound?
A: A good starting point for optimization is to use a standard Sonogashira protocol. Below is a general procedure that can be adapted.
| Parameter | Recommended Starting Condition |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper (I) Co-catalyst | CuI (3-10 mol%) |
| Ligand | PPh₃ (often included in the pre-catalyst) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-4 equivalents) |
| Solvent | Anhydrous, degassed THF or DMF |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q4: When is a copper-free Sonogashira protocol the better choice?
A: A copper-free protocol is highly recommended if you are experiencing significant issues with alkyne homocoupling (Glaser products).[1][2] It is also the preferred method when your substrate or product contains functional groups that can chelate with copper, potentially interfering with the reaction or complicating purification.
Q5: What is the mechanism of the Sonogashira coupling and the major side reactions?
A: The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key steps involve oxidative addition of the aryl iodide to the Pd(0) catalyst, formation of a copper acetylide, transmetalation from copper to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The main side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).
Visualizing the Reaction Pathways
To better understand the chemical transformations occurring in your flask, the following diagrams illustrate the key catalytic cycle and a common side reaction pathway.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-Diiodopyrimidine
Welcome to the dedicated technical support resource for the synthesis of 4,6-diiodopyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to navigate the challenges of this synthesis and achieve reliable, high-purity results.
Introduction: The Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-step sequence, starting from the readily available 4,6-dihydroxypyrimidine. The initial step involves a robust chlorination to form the key intermediate, 4,6-dichloropyrimidine.[1][2] This intermediate is then subjected to a halogen exchange reaction, specifically the Finkelstein reaction, to yield the desired this compound.[3][4][5] This guide will address the potential challenges and critical parameters for both of these transformations.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound and its precursor, 4,6-dichloropyrimidine.
Issue 1: Low Yield in the Synthesis of 4,6-Dichloropyrimidine
-
Question: My synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine is resulting in a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this chlorination step are a common problem and can often be attributed to several factors:
-
Incomplete Reaction: The conversion of the dihydroxy compound to the dichloro derivative requires forcing conditions. Ensure that the reaction is heated to a sufficient temperature (reflux) and for an adequate duration.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), will lead to incomplete conversion.[1] It is advisable to use a significant excess of the chlorinating agent.
-
Inefficient Work-up: The work-up procedure for this reaction is critical. The reaction mixture is typically quenched by carefully pouring it onto crushed ice.[2] Losses can occur if the product is not efficiently extracted from the aqueous layer. Ensure thorough extraction with a suitable organic solvent, such as dichloromethane.
-
Hydrolysis of the Product: 4,6-Dichloropyrimidine is susceptible to hydrolysis back to the monohydroxy-monochloro or dihydroxy starting material, especially in the presence of moisture and at non-neutral pH. Ensure all work-up steps are performed promptly and under anhydrous conditions where possible.
-
Issue 2: Incomplete Conversion in the Finkelstein Reaction
-
Question: I am observing a significant amount of unreacted 4,6-dichloropyrimidine and the mono-substituted intermediate (4-chloro-6-iodopyrimidine) in my Finkelstein reaction. How can I drive the reaction to completion?
-
Answer: The Finkelstein reaction is an equilibrium process.[3][4] To obtain the di-iodinated product, the equilibrium must be shifted towards the product side. Here are some key strategies:
-
Leverage Le Chatelier's Principle: The classic Finkelstein reaction is driven by the precipitation of the newly formed metal halide salt (in this case, sodium chloride) in a solvent where it is insoluble, such as acetone.[3][4][6] The removal of NaCl from the reaction mixture drives the equilibrium towards the formation of the iodo-substituted product.
-
Excess Iodide Source: Use a significant molar excess of the iodide salt (e.g., sodium iodide) to push the equilibrium towards the product side through mass action.
-
Solvent Choice: Acetone is the traditional solvent for the Finkelstein reaction due to the poor solubility of NaCl and NaBr.[3][4] Ensure you are using anhydrous acetone, as water can interfere with the reaction.
-
Reaction Temperature and Time: The reaction may require elevated temperatures (reflux) and extended reaction times to achieve complete di-substitution. Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion.
-
Issue 3: Purification Challenges of this compound
-
Question: My crude this compound is difficult to purify, and I suspect the presence of persistent impurities. What are the best methods for purification?
-
Answer: The purification of this compound can be challenging due to its potential instability and the presence of closely related impurities.
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is a good starting point. Be aware that prolonged exposure to silica gel can sometimes lead to decomposition of sensitive compounds.
-
Stability: Dihalo-pyrimidines can be sensitive to light and heat. It is advisable to store the purified product in a cool, dark place under an inert atmosphere. The compound may discolor over time (turning yellow-brown), which could indicate some level of degradation.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable synthetic route to this compound?
-
Q2: What are the key safety precautions to consider during this synthesis?
-
A2: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The chlorination reaction is also exothermic and requires careful temperature control.
-
-
Q3: Can I use other iodide sources for the Finkelstein reaction?
-
A3: While sodium iodide in acetone is the classic combination, other iodide salts and solvent systems can be used. For example, potassium iodide can also be effective. The choice of solvent is critical to exploit the differential solubility of the halide salts.[4]
-
-
Q4: What are the expected side products in the Finkelstein reaction?
-
A4: The primary side product to expect is the mono-substituted intermediate, 4-chloro-6-iodopyrimidine. The presence of this intermediate is a clear indication of an incomplete reaction. Other potential side reactions are less common under standard Finkelstein conditions but could include decomposition of the starting material or product if the reaction is overheated.
-
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine
This protocol is based on established methods for the chlorination of dihydroxypyrimidines.[1][2]
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable tertiary amine)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.
-
Add N,N-dimethylaniline (1.1 eq) to the suspension.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound via Finkelstein Reaction
This protocol is a standard application of the Finkelstein reaction.[3][4][5]
Materials:
-
4,6-Dichloropyrimidine
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Sodium thiosulfate solution (5%)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (2.5 - 3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium chloride should form as the reaction progresses.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a 5% sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization (e.g., from ethanol/water).
Data Presentation
| Parameter | Synthesis of 4,6-Dichloropyrimidine | Synthesis of this compound |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine |
| Key Reagents | POCl₃, Tertiary Amine | Sodium Iodide |
| Solvent | Dichloromethane | Anhydrous Acetone |
| Reaction Temperature | Reflux | Reflux |
| Typical Reaction Time | 4-6 hours | 12-24 hours |
| Key Byproduct | (Not applicable) | Sodium Chloride |
| Purification Method | Recrystallization | Recrystallization |
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Navigating Cross-Coupling Reactions with 4,6-Diiodopyrimidine
Welcome to the technical support center for synthetic chemists working with 4,6-diiodopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block while mitigating common challenges, particularly the formation of homocoupled byproducts. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
The high reactivity of the carbon-iodine bonds in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. However, this same reactivity presents a significant challenge: the propensity for homocoupling, where two molecules of the diiodopyrimidine react with each other, leading to reduced yields of the desired product and complex purification profiles. This guide will provide you with the necessary tools and knowledge to suppress this unwanted side reaction and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to homocoupling in palladium-catalyzed reactions?
A1: The susceptibility of this compound to homocoupling stems from a combination of factors inherent to its structure and the mechanism of palladium-catalyzed cross-coupling reactions.
-
High Reactivity of the C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This low bond dissociation energy facilitates a rapid oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.[1][2] However, this high reactivity can also lead to side reactions if the subsequent steps of the catalytic cycle are not efficient.
-
Presence of Two Reactive Sites: With two iodine atoms, the molecule has two potential sites for oxidative addition. This increases the statistical probability of a second molecule of this compound reacting with a palladium-inserted intermediate before the desired coupling partner does.
-
Mechanism of Homocoupling: Homocoupling can occur through several pathways. One common pathway involves the reaction of two organopalladium(II) halide intermediates (Ar-Pd-I), which can undergo a disproportionation or a reductive elimination to form the homocoupled product (Ar-Ar) and regenerate the active Pd(0) catalyst.[2] The presence of two iodo groups on the pyrimidine ring can facilitate the formation of such intermediates.
Q2: What is the general mechanism of palladium-catalyzed cross-coupling, and where does homocoupling interfere?
A2: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig) involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Figure 1: Competing pathways of cross-coupling and homocoupling.
Homocoupling primarily interferes after the oxidative addition step. The intermediate Ar-Pd(II)-I(L_n) can either proceed down the desired pathway of transmetalation with the coupling partner (R-M) or react with another molecule of Ar-Pd(II)-I(L_n) to form the undesired Ar-Ar homocoupled product.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Significant formation of the homocoupled byproduct in Suzuki-Miyaura coupling.
-
Symptoms: You observe a major byproduct in your crude NMR or LC-MS corresponding to the dimer of this compound. The yield of your desired mono- or di-substituted product is low.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Use a robust inert atmosphere (Argon is preferred over Nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron reagents.[6] |
| High Reaction Temperature | Lower the reaction temperature. For highly reactive substrates like diiodopyrimidines, reactions can often proceed at or slightly above room temperature. | Higher temperatures can accelerate the rate of all reactions, including the undesired homocoupling. By lowering the temperature, you can often favor the kinetics of the desired cross-coupling. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands promote the reductive elimination step of the catalytic cycle, which is the product-forming step. A faster reductive elimination can outcompete the homocoupling pathway.[7] |
| High Catalyst Loading | Reduce the palladium catalyst loading to 1-2 mol%. | While counterintuitive, higher catalyst concentrations can sometimes lead to an increased rate of side reactions, including homocoupling. |
| Base Selection | Use a weaker base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ or hydroxides. | The choice of base can influence the rate of transmetalation and the stability of the catalyst. For highly reactive iodides, a milder base is often sufficient and can help to control the reaction. |
Issue 2: Poor selectivity between mono- and di-substitution in Sonogashira coupling.
-
Symptoms: You obtain a mixture of mono-alkynylated and di-alkynylated pyrimidine, making purification difficult.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Stoichiometry of the Alkyne | Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne for mono-substitution. For di-substitution, use a larger excess (2.2-2.5 equivalents). | Controlling the stoichiometry of the limiting reagent is a primary method for achieving selectivity in reactions with multiple reactive sites. |
| Reaction Time and Temperature | Monitor the reaction closely by TLC or LC-MS. For mono-substitution, stop the reaction as soon as the starting material is consumed. Lowering the temperature can also improve selectivity. | The second Sonogashira coupling is generally slower than the first. By carefully controlling the reaction time, you can isolate the mono-substituted product before significant di-substitution occurs. |
| Copper Co-catalyst | For mono-substitution, consider a copper-free Sonogashira protocol. | The copper co-catalyst accelerates the reaction but can sometimes lead to over-reactivity and promote side reactions like Glaser-Hay homocoupling of the alkyne.[5] Copper-free conditions offer a milder alternative. |
Issue 3: Low yield and decomposition in Buchwald-Hartwig amination.
-
Symptoms: The desired aminated product is formed in low yield, and you observe significant decomposition of the starting material or product.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Strong Base | Use a milder base like K₂CO₃ or Cs₂CO₃, especially if your amine or the pyrimidine ring is sensitive. | Strong bases like NaOtBu or LHMDS can deprotonate other acidic protons in the molecule or promote side reactions.[8] |
| Ligand Choice | Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to be effective for C-N bond formation. | These ligands facilitate the reductive elimination of the C-N bond and can help to suppress side reactions like β-hydride elimination.[4] |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | The pyrimidine ring can be susceptible to nucleophilic attack at elevated temperatures, leading to decomposition. |
| Amine Nucleophilicity | For less nucleophilic amines, a more active catalyst system (e.g., a pre-catalyst like a palladacycle) and a stronger base may be necessary, but careful optimization is required. | The rate of the C-N bond-forming reductive elimination is dependent on the nucleophilicity of the amine. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific arylboronic acid.
-
Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for selective Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Rare Au···H Interactions in Gold(I) Complexes of Bulky Phosphines Derived from 2,6 - Dibenzhydryl-4-methylphenyl Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Iodination of 4,6-Dihydroxypyrimidine
Welcome to the technical support center for the synthesis of 5-iodo-4,6-dihydroxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. The iodination of the electron-rich 4,6-dihydroxypyrimidine ring at the C5 position is a crucial transformation, yet it can present challenges ranging from low conversion to complex purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and improve your yields. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles and field-proven insights.
Understanding the Core Reaction: Electrophilic Aromatic Substitution
The iodination of 4,6-dihydroxypyrimidine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The two hydroxyl groups make the pyrimidine ring highly electron-rich, particularly at the C5 position, which is ortho and para to the activating groups. This enhanced nucleophilicity allows for the attack on a suitable electrophilic iodine species (often represented as "I⁺").
Molecular iodine (I₂) itself is a relatively weak electrophile and often requires activation to react efficiently.[1][2] The primary challenge in optimizing this reaction is the generation of a sufficiently reactive "I⁺" equivalent under conditions that do not degrade the starting material or the desired product.
Caption: General mechanism for electrophilic iodination at the C5 position.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common experimental failures.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a low yield or no formation of the desired 5-iodo-4,6-dihydroxypyrimidine. What are the most likely causes and how can I fix them?
Answer: This is the most frequent issue and typically points to one of three areas: the reactivity of the iodinating agent, the quality of the reagents, or sub-optimal reaction conditions.
A. Insufficiently Electrophilic Iodine Source
Molecular iodine (I₂) alone is often not reactive enough to iodinate even electron-rich heterocycles efficiently.[2][3]
-
Recommended Solution 1: Use an Activating System. To increase the electrophilicity of iodine, it must be used with an activating agent.
-
Oxidants/Lewis Acids: Reagents like silver nitrate (AgNO₃), silver sulfate (Ag₂SO₄), or ceric ammonium nitrate (CAN) can be used.[4][5] Silver salts are particularly effective as they not only activate the iodine but also precipitate the iodide byproduct (AgI), driving the reaction equilibrium forward according to Le Châtelier's principle.[4][6]
-
Strong Acids: Brønsted acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can be used to activate iodine sources, including N-Iodosuccinimide (NIS).[1][7]
-
-
Recommended Solution 2: Switch to a More Reactive Iodinating Reagent. If activating I₂ is not effective, consider using a pre-activated iodine source.
-
N-Iodosuccinimide (NIS): This is an excellent choice for electron-rich substrates. It is a solid, relatively easy to handle, and the reaction conditions are generally mild, which helps prevent degradation of sensitive molecules.[8][9]
-
Iodine Monochloride (ICl): ICl is a more potent iodinating agent than I₂.[10] It should be used with caution for highly activated systems as it can lead to over-reaction or side products. It is also highly moisture-sensitive and can decompose if not handled under anhydrous conditions.[11]
-
B. Poor Reagent Purity or Stability
-
Substrate Purity: Ensure your starting 4,6-dihydroxypyrimidine is pure (>98%). Impurities can inhibit the reaction.
-
Reagent Quality: Iodinating agents can degrade over time. NIS is light-sensitive, while ICl is highly sensitive to moisture.[8][11] It is always best practice to use a freshly opened bottle or to titrate/verify the quality of the reagent before use.
C. Sub-optimal Reaction Conditions
-
Solvent Choice: The solvent can significantly impact reaction rates and outcomes.
-
Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common and generally effective for dissolving the pyrimidine substrate and reagents like NIS.[5]
-
For some pyrimidine iodinations, solvent-free mechanochemical (grinding) methods have been reported to produce very high yields in short reaction times.[6][12]
-
-
Temperature Control:
-
For highly activated substrates like 4,6-dihydroxypyrimidine, reactions can often be run at 0 °C or room temperature to maintain selectivity.[11]
-
If no reaction occurs at room temperature, gentle heating (e.g., 40-60 °C) may be required.[13] However, monitor the reaction closely by TLC, as excessive heat can lead to decomposition of the starting material or product.
-
-
pH of the Medium:
-
The pH can influence the tautomeric form and reactivity of the substrate.[14] While some iodinations are performed under acidic conditions to activate the reagent, the substrate's reactivity can increase in neutral or slightly alkaline media.[15][16] This is a critical parameter to screen if initial attempts fail. A buffered system might provide more reproducible results.
-
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Multiple Byproducts and Purification Challenges
Question: My TLC shows multiple spots in addition to my starting material and product. My crude product is difficult to purify. What are the common side reactions?
Answer: The formation of multiple byproducts often indicates that the reaction conditions are too harsh or that the workup procedure is inadequate.
-
Over-Iodination: While less common for this specific substrate (as there is only one highly activated C-H bond), it's a possibility if reaction conditions are too forcing.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.2 equivalents of the iodinating agent.[11] Consider adding the iodinating agent slowly (dropwise if in solution) at a lower temperature to maintain control.
-
-
Substrate/Product Decomposition: The pyrimidine ring can be sensitive to strongly acidic or oxidative conditions, especially at elevated temperatures.
-
Solution: Switch to a milder reagent system, such as NIS at room temperature, instead of ICl or I₂/Oxidant systems.[8] Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
-
-
Chlorinated Byproducts: If using Iodine Monochloride (ICl), contamination with chlorine or the presence of iodine trichloride (ICl₃) can lead to the formation of chlorinated byproducts, complicating purification.[17]
-
Solution: Ensure you are using high-purity ICl.[17]
-
-
Inadequate Workup: Residual iodine or reaction byproducts can interfere with purification.
-
Solution: After the reaction is complete, quench any remaining electrophilic iodine by washing the reaction mixture with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite. If silver salts were used, ensure all the silver iodide precipitate is thoroughly removed by filtration before extraction.
-
Frequently Asked Questions (FAQs)
Q1: Which iodinating agent is the best starting point for 4,6-dihydroxypyrimidine?
For a highly activated substrate like 4,6-dihydroxypyrimidine, N-Iodosuccinimide (NIS) is often the ideal starting point. It offers a good balance of reactivity and mildness, minimizing the risk of degradation and side reactions.[8] A typical starting condition would be to stir the substrate with 1.1 equivalents of NIS in DMF or acetonitrile at room temperature.
| Reagent System | Typical Conditions | Pros | Cons |
| I₂ + AgNO₃ | Acetonitrile, RT | High yield, reaction driven by AgI precipitation[4][6] | Generates stoichiometric silver waste, higher cost |
| N-Iodosuccinimide (NIS) | DMF or ACN, 0°C to RT | Mild, easy to handle, good functional group tolerance [8] | Can be more expensive than I₂ |
| NIS + cat. TFA | Acetonitrile, RT | Increased reactivity for less-activated substrates[7] | Strong acid may cause substrate/product degradation |
| Iodine Monochloride (ICl) | CH₂Cl₂ or Acetic Acid, 0°C to RT | Highly reactive, good for difficult substrates[11] | Moisture sensitive, may cause over-reaction or chlorination[11][17] |
Q2: How do the different forms of 4,6-dihydroxypyrimidine in solution affect the reaction?
4,6-dihydroxypyrimidine can exist in several tautomeric forms, including the dihydroxy, various keto-enol, and diketo forms.[14][18] In most organic solvents, the keto-enol tautomers are significant. These forms are highly activated toward electrophilic substitution at the C5 position. The specific equilibrium between these forms can be influenced by the solvent and pH, which is why screening these parameters can be critical for achieving optimal reactivity.[14]
Q3: Can you provide a reliable starting protocol for this iodination?
Certainly. The following protocol using N-Iodosuccinimide is a robust starting point that balances reactivity with mild conditions.
Experimental Protocol: Iodination using NIS
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4,6-dihydroxypyrimidine (1.0 eq.). Dissolve or suspend the substrate in a suitable anhydrous solvent (e.g., DMF or acetonitrile, ~0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Reagent Addition: In a separate container, weigh out N-Iodosuccinimide (NIS) (1.1 eq.). Add the NIS to the stirred substrate mixture in portions over 5-10 minutes. Note: NIS is light-sensitive; protect the reaction from direct light.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 10% aqueous sodium thiosulfate solution (to quench excess NIS), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield 5-iodo-4,6-dihydroxypyrimidine.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. calibrechem.com [calibrechem.com]
- 9. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 14. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Sequential Cross-Coupling of 4,6-Diiodopyrimidine
Welcome to the technical support center for the sequential cross-coupling of 4,6-diiodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the synthesis of diversely substituted pyrimidines.
The this compound core is a valuable scaffold, but its symmetric nature and high reactivity present unique challenges in achieving selective sequential functionalization. This resource offers a structured, question-and-answer approach to navigate these complexities, grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective mono-substitution on this compound?
Achieving selective mono-substitution is the primary challenge. The key is to leverage the anticipated difference in reactivity between the first and second C-I bonds after the initial coupling. The C4 and C6 positions are electronically similar, but the introduction of a substituent at one position electronically deactivates the remaining C-I bond for subsequent oxidative addition.
Core Strategy:
-
Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of your first coupling partner.
-
Mild Conditions: Employ the mildest possible reaction conditions for the first coupling. This often means using a less active catalyst and lower temperatures (e.g., room temperature to 50°C). The high reactivity of the C-I bond means forcing conditions are often unnecessary and counterproductive for the first step.[1][2]
-
Isolate the Intermediate: Purify the mono-substituted 4-iodo-6-substituted-pyrimidine intermediate before proceeding to the second coupling.
-
More Forcing Conditions for Step 2: The remaining C-I bond will be less reactive. The second coupling will likely require a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands), a stronger base, and higher temperatures to achieve a good yield.
Q2: Which position, C4 or C6, will react first?
For symmetrically substituted 4,6-dihalopyrimidines, the positions are electronically equivalent. However, in related dihalopyrimidines (like 2,4-dichloro), the C4 position is generally more reactive than C2 due to its higher electron deficiency.[3] For this compound, while there is no inherent electronic preference, the reaction will initiate at one of the two positions. Once the first substituent is added, the electronic nature of that group will influence the reactivity of the remaining iodine at the other position. For practical purposes, you can assume the first reaction will proceed at either C4 or C6, leading to a single mono-substituted regioisomer.
Q3: What are the best starting points for catalyst, ligand, and base selection?
The choice of catalyst system is critical and depends on which coupling step you are performing and the nature of your coupling partners.
| Reaction Type | Step 1 (Mono-coupling) | Step 2 (Di-coupling) |
| Suzuki Coupling | Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Base: K₂CO₃, K₃PO₄ Solvent: Dioxane/H₂O, Toluene/EtOH | Catalyst/Ligand: Pd₂(dba)₃ with XPhos or SPhos Base: K₃PO₄, Cs₂CO₃ Solvent: Dioxane, Toluene |
| Sonogashira Coupling | Catalyst: Pd(PPh₃)₄ with CuI (standard) or Copper-free with PdCl₂(PPh₃)₂ Base: Et₃N, DIPEA Solvent: THF, DMF | Catalyst/Ligand: Pd₂(dba)₃ with a bulky phosphine ligand (e.g., cataCXium® A) Base: Cs₂CO₃, K₂CO₃ Solvent: Dioxane, Acetonitrile |
| Buchwald-Hartwig Amination | Catalyst/Ligand: Pd₂(dba)₃ with a moderately bulky ligand like BINAP or Xantphos[4] Base: NaOt-Bu, K₃PO₄ Solvent: Toluene, Dioxane | Catalyst/Ligand: Pd₂(dba)₃ or a G3/G4 precatalyst with a highly bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos)[5] Base: NaOt-Bu, LHMDS Solvent: Toluene, Dioxane |
This table provides general starting points. Optimization is essential for any specific substrate combination.
Troubleshooting Guide
Problem 1: My reaction is sluggish or gives a low yield of the mono-substituted product.
Q: I'm seeing very little product formation, and most of my this compound remains unreacted, even after extended reaction times. What's wrong?
A: This issue typically points to an inactive catalyst or suboptimal reaction conditions. Given the high reactivity of aryl iodides, a complete failure to react is a significant red flag.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
The Cause: The active Pd(0) species is not being generated or is being poisoned. Pd(II) precatalysts require in situ reduction, which can sometimes be inefficient.[6] Impurities in reagents or solvents (water, oxygen, or other contaminants) can act as catalyst poisons.
-
The Solution:
-
Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ for the first coupling to eliminate issues with reduction.
-
For more complex systems, consider using modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) which are designed for reliable activation.[7]
-
Ensure all reagents are high purity and solvents are anhydrous and properly degassed. Purify amines and liquid reagents by passing them through a plug of activated alumina.[7]
-
-
-
Inappropriate Base or Solvent:
-
The Cause: The base may be too weak, not soluble enough in the reaction medium, or of poor quality (e.g., hydrated). The solvent must be able to dissolve all components at the reaction temperature.
-
The Solution:
-
For Suzuki reactions, ensure your carbonate or phosphate base is finely powdered and anhydrous.[8]
-
For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOt-Bu) is a common strong base, but ensure it is fresh and handled under an inert atmosphere.[4]
-
If solubility is an issue, screen alternative solvents. For Suzuki couplings, a mixture like dioxane/water or toluene/ethanol is common, while for amininations and Sonogashira couplings, anhydrous THF, dioxane, or toluene are preferred.[6][9]
-
-
-
Poor Ligand Choice:
-
The Cause: While a simple ligand like PPh₃ is often sufficient for reactive aryl iodides, some coupling partners may require more specialized ligands even for the first step.
-
The Solution: If using a Pd(II) source like Pd(OAc)₂, screen a panel of ligands. Start with PPh₃, then move to moderately bulky biarylphosphine ligands if the reaction fails to proceed.
-
Problem 2: My reaction produces mainly the di-substituted product, even with 1 equivalent of the coupling partner.
Q: I'm trying to make the mono-substituted pyrimidine, but my LC-MS shows a large peak for the di-substituted species and very little of my desired product. How can I improve selectivity?
A: This is a classic problem of over-reactivity. The mono-substituted product, once formed, is still reactive enough to undergo a second coupling under the initial reaction conditions.
Potential Causes & Solutions:
-
Reaction Conditions are too Forcing:
-
The Cause: High temperatures and/or a highly active catalyst system will drive the reaction to completion, functionalizing both positions.
-
The Solution:
-
Lower the Temperature: Start the reaction at room temperature. Only increase the temperature gently if no conversion is observed after a few hours.
-
Use a Less Active Catalyst: For the first coupling, avoid highly active catalyst systems with bulky, electron-rich ligands. Pd(PPh₃)₄ is often a good choice for achieving mono-selectivity with aryl iodides.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting this compound is consumed.
-
-
-
Slow Addition of the Coupling Partner:
-
The Cause: Having all the reagents present at the start can lead to the rapid formation of the mono-adduct, which then competes with the starting material for the remaining coupling partner.
-
The Solution: Add the boronic acid, alkyne, or amine solution slowly over several hours using a syringe pump. This keeps the concentration of the coupling partner low, favoring reaction with the more reactive di-iodo starting material.
-
Problem 3: I'm observing significant byproduct formation (Homocoupling or Hydrodehalogenation).
Q1: In my Sonogashira reaction, I see a major byproduct corresponding to the dimer of my alkyne (Glaser-Hay homocoupling). How can I prevent this?
A1: Alkyne homocoupling is a very common side reaction in Sonogashira couplings, and it is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[10]
Solutions:
-
Switch to a Copper-Free Protocol: This is the most effective solution. Copper-free Sonogashira reactions are well-established and completely avoid this side reaction. They typically require a slightly higher catalyst loading or a more specialized ligand but offer much cleaner reaction profiles.[10][11]
-
Rigorous Inert Atmosphere: If you must use copper, ensure your reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly with argon or nitrogen. Even trace amounts of oxygen can facilitate the homocoupling pathway.[12]
-
Minimize Copper Loading: Use the minimum effective amount of CuI (e.g., 1-5 mol%).
-
Use a Dilute Hydrogen Atmosphere: Some protocols report that performing the reaction under a diluted hydrogen atmosphere (e.g., H₂ in N₂ or Ar) can suppress homocoupling.[12][13]
Q2: My mass spec shows a byproduct where one of the iodine atoms has been replaced by a hydrogen (hydrodehalogenation). What causes this?
A2: Hydrodehalogenation is a competing side reaction where the aryl halide is reduced instead of coupled.[14]
Potential Causes & Solutions:
-
The Cause: This side reaction can be promoted by certain bases, hydride sources (impurities in solvents or reagents), or a stalled catalytic cycle where the Ar-Pd(II)-I intermediate is intercepted by a hydride source before transmetalation can occur. Protic solvents like alcohols are often implicated.
-
The Solution:
-
Use Anhydrous Aprotic Solvents: Switch from any alcohol-containing solvent systems to rigorously dry dioxane, toluene, or THF.
-
Check Your Base: Ensure the base is not a source of hydrides. In some cases, switching from a carbonate base to a phosphate or fluoride base can mitigate the issue.
-
Ensure Efficient Transmetalation: Make sure your coupling partner is of high quality. For Suzuki reactions, poor-quality boronic acids that have undergone partial protodeboronation can slow transmetalation, allowing side reactions to occur.[6]
-
Problem 4: My reaction mixture turns black and my yield is low.
Q: Shortly after heating, my reaction turned from a clear solution to a black suspension, and the conversion stopped. What happened?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[6] This inactive, elemental palladium has no catalytic activity, and its formation effectively kills the reaction.
Potential Causes & Solutions:
-
The Cause: The Pd(0) catalytic species is unstable and can agglomerate and precipitate if not properly stabilized by the ligand. This is often caused by excessively high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio.
-
The Solution:
-
Maintain a Strict Inert Atmosphere: Oxygen is a primary culprit in the oxidation and decomposition of Pd(0) catalysts. Ensure your entire setup is rigorously deoxygenated.
-
Optimize Temperature: Do not overheat the reaction. Use the lowest temperature that provides a reasonable reaction rate. For a highly reactive substrate like this compound, heating may not even be necessary for the first coupling.
-
Increase Ligand Ratio: If using a catalyst system generated in situ (e.g., Pd(OAc)₂ + ligand), ensure you have an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (L:Pd) is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. The excess ligand helps to stabilize the active catalytic species in solution.[6]
-
Choose a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands form more stable palladium complexes that are less prone to decomposition at higher temperatures. These are particularly important for the more challenging second coupling step.
-
Visualized Workflows and Logic
Diagram 1: Sequential Coupling Workflow
Caption: General workflow for the sequential cross-coupling of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in this compound couplings.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing the High Reactivity of 4,6-Diiodopyrimidine
Welcome to the technical support center for 4,6-diiodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this highly reactive and versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to anticipate challenges and troubleshoot effectively.
The high reactivity of the carbon-iodine bonds in this compound, driven by the electron-deficient nature of the pyrimidine ring, makes it an excellent substrate for a variety of transformations. However, this same reactivity can present challenges such as lack of selectivity, over-reaction, and decomposition. This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during its use.
Section 1: Understanding the Reactivity of this compound
Q1: Why is this compound so reactive compared to other dihalopyrimidines?
A1: The high reactivity of this compound stems from a combination of two key factors: the electronic properties of the pyrimidine ring and the nature of the carbon-iodine bond. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms at the 4 and 6 positions highly electrophilic and susceptible to attack by nucleophiles.
Furthermore, iodine is an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds. This facilitates the key steps in these reactions: nucleophilic attack in SNAr and oxidative addition in palladium-catalyzed couplings. The general reactivity order for halogens in these reactions is I > Br > Cl > F.
Q2: What are the primary types of reactions where this compound is used?
A2: The high reactivity of this compound makes it a valuable substrate for several classes of reactions, primarily:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring readily undergoes substitution with a wide range of nucleophiles, including amines, alkoxides, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[1][2]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[3]
-
Heck Coupling: Reaction with alkenes.
-
Stille Coupling: Reaction with organostannanes.
-
The choice of reaction depends on the desired final structure, with each method offering a unique way to introduce complexity to the pyrimidine core.
Section 2: Handling, Storage, and Safety
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Aromatic iodides can be sensitive to light, heat, and moisture.[4] Exposure to light, especially UV, can induce homolytic cleavage of the C-I bond, leading to the formation of iodine and decomposition of the material. Therefore, it is recommended to:
-
Store in a cool, dry, and dark place. An amber glass bottle is ideal.
-
Store under an inert atmosphere. To prevent degradation from moisture and oxygen, storing the compound under nitrogen or argon is recommended, especially for long-term storage.
-
Keep away from incompatible materials. Avoid contact with strong oxidizing agents and strong bases during storage.
Q4: What are the main safety hazards associated with this compound and how should I handle it?
Therefore, standard laboratory safety precautions should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Minimize direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Q5: I am trying to perform a monosubstitution on this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A5: Achieving selective monosubstitution on a highly reactive substrate like this compound can be challenging. The first substitution activates the ring, making the second substitution faster. However, you can control the selectivity by carefully manipulating the reaction conditions:
-
Stoichiometry: Use a slight excess of this compound relative to the nucleophile (e.g., 1.1 to 1.5 equivalents of the diiodopyrimidine). This will ensure the nucleophile is the limiting reagent and is consumed before significant di-substitution occurs.
-
Temperature: Run the reaction at a lower temperature. The activation energy for the second substitution is often lower than the first, so lowering the temperature will disproportionately slow down the di-substitution. Start at 0 °C or even lower and slowly warm the reaction while monitoring its progress.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture containing this compound. This maintains a low concentration of the nucleophile, favoring the initial monosubstitution.
-
Choice of Base: If a base is required to deprotonate the nucleophile, use a weaker, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or alkoxides). Stronger bases can increase the rate of the second substitution.
-
Solvent: The choice of solvent can influence the relative rates of the mono- and di-substitution. Aprotic polar solvents like DMF or DMSO are common, but you may need to screen different solvents to optimize selectivity.
Q6: My SNAr reaction is sluggish, and I am observing decomposition of my starting material. What could be the cause and how can I fix it?
A6: A sluggish reaction with concomitant decomposition of this compound can be due to several factors:
-
Nucleophile Reactivity: The nucleophile may not be strong enough under the reaction conditions. If you are using a weak nucleophile, you may need to increase the temperature or use a stronger base to deprotonate it and increase its nucleophilicity.
-
Base Incompatibility: The base used might be too strong or incompatible with your substrate or nucleophile, leading to side reactions and decomposition. Consider a milder base.
-
Decomposition of Starting Material: As mentioned earlier, this compound can be sensitive to light and heat. Ensure your reaction is protected from light and that the temperature is not excessively high.
-
Solvent Purity: Impurities in the solvent, such as water, can affect the reaction. Use anhydrous solvents, especially if you are using a water-sensitive base.
Troubleshooting Workflow for SNAr Selectivity
Caption: Troubleshooting logic for improving monosubstitution selectivity.
Section 4: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Q7: I am performing a Suzuki-Miyaura coupling with this compound and I am observing significant amounts of deiodination and homocoupling of the boronic acid. How can I minimize these side reactions?
A7: Deiodination (protodehalogenation) and boronic acid homocoupling are common side reactions in Suzuki-Miyaura couplings, especially with highly reactive substrates. Here’s how to address them:
-
Deiodination: This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.
-
Minimize Water: While some water is often necessary for the Suzuki reaction, excess water can promote deiodination. Use anhydrous solvents and carefully control the amount of water added.
-
Choice of Base: Use a non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Stronger bases like NaOH or KOH can increase the rate of deiodination.
-
Reaction Temperature and Time: Lower the reaction temperature and shorten the reaction time. Prolonged heating can lead to increased decomposition and side reactions.
-
-
Homocoupling of Boronic Acid (Glaser-type coupling): This is often caused by the presence of oxygen.
-
Thorough Degassing: It is critical to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
Q8: My Sonogashira coupling with this compound is not going to completion, and I see a lot of starting material remaining. What are the likely causes?
A8: Incomplete conversion in a Sonogashira coupling can be due to several factors related to the catalyst, reagents, or reaction conditions:
-
Catalyst Deactivation:
-
Palladium Catalyst: The Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen. Ensure rigorous degassing of the reaction mixture.
-
Copper Co-catalyst: The Cu(I) co-catalyst is also sensitive to oxygen. Use fresh, high-purity CuI and maintain an inert atmosphere.
-
-
Base: The amine base (e.g., triethylamine or diisopropylethylamine) plays a crucial role in the catalytic cycle. It must be anhydrous and in sufficient excess (typically 2-3 equivalents) to neutralize the HI formed during the reaction.
-
Alkyne Homocoupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using a copper-free Sonogashira protocol if it becomes a significant issue.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.
Q9: I am struggling with a Buchwald-Hartwig amination of this compound. The yields are low, and the reaction is messy. What are some key parameters to optimize?
A9: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several parameters. For a reactive substrate like this compound, careful optimization is key:
-
Choice of Base: This is one of the most critical parameters. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective. The choice of base can depend on the pKa of the amine.
-
Ligand Selection: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. The solubility of the base and the palladium complex in the chosen solvent is important.
-
Reaction Temperature: While many Buchwald-Hartwig reactions require elevated temperatures, the high reactivity of this compound may allow for milder conditions. Start with a lower temperature (e.g., 80 °C) and adjust as needed.
Quantitative Data Summary for Cross-Coupling Reactions
| Reaction | Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Suzuki-Miyaura | Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Use pre-catalysts for difficult couplings. |
| Base | K₂CO₃ (2-3 eq.), K₃PO₄ (2-3 eq.) | Avoid strong hydroxide bases. | |
| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O | Minimize water to reduce deiodination. | |
| Temperature | 60-90 °C | Lower temperature to improve selectivity. | |
| Sonogashira | Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) | Ensure catalyst is active. |
| Cu Co-catalyst | CuI (5-10 mol%) | Use fresh CuI. Consider copper-free conditions. | |
| Base | Et₃N, i-Pr₂NEt (2-3 eq.) | Use anhydrous amine base. | |
| Solvent | THF, DMF | Ensure solvent is rigorously degassed. | |
| Temperature | Room Temperature to 60 °C | Higher temperatures may not be necessary. | |
| Buchwald-Hartwig | Catalyst | Pd₂(dba)₃ (1-2 mol%) with ligand (2-4 mol%) | Screen different generations of Buchwald ligands. |
| Ligand | XPhos, SPhos, RuPhos | Ligand choice is critical for success. | |
| Base | NaOtBu (1.2-2 eq.), LHMDS (1.2-2 eq.) | Base strength should match amine pKa. | |
| Solvent | Toluene, Dioxane | Use anhydrous solvents. | |
| Temperature | 80-110 °C | Start with lower temperatures for this reactive substrate. |
Section 5: Purification Strategies
Q10: I am having difficulty purifying my substituted pyrimidine product. It streaks on the silica gel column, and I get poor separation. What can I do?
A10: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Here are some strategies to overcome this:
-
Deactivate the Silica Gel: Before running the column, flush it with a solvent mixture containing a small amount of a basic additive like triethylamine (0.5-1% v/v) or ammonia in methanol. This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.
-
Crystallization: If your product is a solid, recrystallization is often the best method for obtaining high-purity material. Screen a variety of solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: If your product has a basic nitrogen that is not essential for its final application, you can sometimes use an acid-base extraction to purify it. Dissolve the crude material in an organic solvent, wash with a dilute acid to extract the basic product into the aqueous layer, then neutralize the aqueous layer and re-extract the purified product into an organic solvent.
Section 6: Experimental Protocols
Protocol 1: General Procedure for Monosubstitution via Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.1 eq.), the arylboronic acid (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Disubstitution via Buchwald-Hartwig Amination
-
To a dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 2.2 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine (2.1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for cross-coupling reactions.
References
Technical Support Center: Mastering Work-up Procedures for 4,6-Diiodopyrimidine Reactions
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 4,6-diiodopyrimidine. As a highly versatile and reactive building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents, its effective use hinges on robust and well-understood work-up and purification procedures.[1][2][3] This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
The electron-deficient nature of the pyrimidine ring, combined with the excellent leaving group ability of its two iodine substituents, makes it an ideal substrate for a variety of cross-coupling reactions.[4][5] However, this reactivity also presents unique challenges in isolating the desired mono- or di-substituted products from a complex mixture of starting materials, byproducts, and catalyst residues. This resource will serve as your guide to achieving high purity and yield in your synthetic campaigns.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the work-up of this compound reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Sonogashira reactions.
Section 1: Initial Quench and Extraction
Q1: My reaction mixture formed a persistent emulsion during the aqueous work-up. What's causing this and how can I resolve it?
A: Emulsions are common when dealing with reactions that contain both organic solvents and aqueous solutions of salts (from the base used in the reaction), especially if fine particulate matter, like residual palladium catalyst, is present.
-
Causality: The high concentration of salts in the aqueous layer increases its viscosity and density, hindering clean phase separation. Finely dispersed solids can act as surfactants, stabilizing the emulsion at the organic-aqueous interface.
-
Solutions:
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the separation of the organic layer.[2][3][6]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This removes particulate matter that may be stabilizing the emulsion. Wash the filter cake with your extraction solvent to ensure complete recovery of the product.
-
Solvent Modification: Add a small amount of a different organic solvent. For instance, if you are using ethyl acetate, adding a small volume of dichloromethane can sometimes help break the emulsion.
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (30 minutes to an hour) in a separatory funnel can lead to gradual separation.
-
Q2: What is the standard procedure for quenching a Suzuki-Miyaura reaction involving this compound before extraction?
A: The primary goal of quenching is to neutralize the basic reaction medium and begin the process of separating the components.
-
Standard Protocol: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.[7] Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[4][8] Add water to dissolve the inorganic salts (e.g., K₂CO₃, K₃PO₄).[9] If the reaction was run with a very strong base, a dilute acid (e.g., 1M HCl or saturated NH₄Cl) can be used to neutralize it, but care must be taken if your product contains acid-labile functional groups. The product is then extracted into the organic layer, which is subsequently washed with water and brine, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.[4][7][10]
Section 2: Palladium Catalyst Removal
Q3: My reaction mixture turned black, and now I have a fine black precipitate. What is it, and how do I remove it?
A: This black precipitate is "palladium black," which is the agglomerated, inactive form of the Pd(0) catalyst.[11] Its formation is often promoted by oxygen, impurities, or certain solvents like THF.[11][12]
-
Causality: The active, soluble Pd(0) catalyst is prone to aggregation, especially at the end of a reaction or upon exposure to air.[11] This inactive form can complicate purification by adsorbing the product and streaking on silica gel columns.
-
Solutions:
-
Filtration through Celite®: Before the aqueous work-up, dilute the reaction mixture with your desired extraction solvent (e.g., ethyl acetate) and filter it through a plug of Celite®. This is the most common and effective method.[13] Wash the Celite® pad thoroughly with more solvent to recover any adsorbed product.
-
Post-Work-up Filtration: If the palladium black is very fine and passes through the initial filtration, it can sometimes be removed after the full aqueous work-up by filtering the dried organic solution through a 0.45 µm syringe filter before concentration.
-
Q4: I've removed the palladium black, but my product is still contaminated with a soluble palladium species that co-elutes during column chromatography. How can I remove it?
A: Residual soluble palladium complexes can be a persistent issue. Several strategies can be employed to scavenge these species.
-
Solutions:
-
Thiol-Based Scavengers: Treat the organic solution of your crude product with a silica-functionalized thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-supported scavenger. Stir for a few hours, then filter to remove the scavenger-bound palladium.
-
Activated Carbon: Stirring the organic solution with a small amount of activated carbon for 15-30 minutes can adsorb residual palladium. However, be aware that this can also lead to loss of product, so monitor by TLC.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of 10% sodium sulfide or sodium thiosulfate can help precipitate residual palladium as insoluble palladium sulfide, which can then be filtered off.
-
Section 3: Purification Challenges
Q5: I'm struggling to separate the mono-substituted product from the di-substituted product and the unreacted this compound on a silica gel column. What can I do?
A: This is a classic challenge in the functionalization of di-halogenated heterocycles. The key is to exploit the polarity differences between the three components.
-
General Elution Order: Typically, the least polar compound elutes first. The order is usually:
-
4,6-Di-substituted pyrimidine (often least polar, depending on the substituent).
-
This compound (starting material).
-
4-Iodo-6-substituted pyrimidine (mono-substituted product, often the most polar).
-
-
Chromatography Tips:
-
Use a Shallow Gradient: Avoid steep gradients in your eluent system. Start with a very non-polar mobile phase (e.g., 100% Hexanes or Heptane) and slowly increase the polar co-solvent (e.g., Ethyl Acetate or DCM) concentration.[8] This will maximize the separation between closely eluting spots.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") rather than dissolving it in a strong solvent for loading ("wet loading").[14] This leads to sharper bands and better resolution on the column.
-
Alternative Sorbents: If separation on silica gel is intractable, consider using a different stationary phase. Alumina can sometimes provide different selectivity. For more difficult separations, reversed-phase chromatography (C18 silica) may be necessary.[15][16]
-
Q6: Can I purify my 4,6-disubstituted pyrimidine by recrystallization? How do I choose the right solvent system?
A: Recrystallization is an excellent and cost-effective method for purifying solid products, provided a suitable solvent can be found.[14]
-
Solvent Selection Principle: The ideal solvent is one in which your product is highly soluble at high temperatures but sparingly soluble at room temperature or below.[14][17] Impurities should either be completely insoluble or remain highly soluble at low temperatures.
-
Screening Procedure:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of a test solvent and see if it dissolves at room temperature. If it does, it's not a good single-solvent choice.
-
If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a good candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. If pure crystals form, you have found a good solvent.[14]
-
-
Common Solvents for Pyrimidines: Ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) are common choices.[14][18]
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Reaction
-
Cooling: After confirming reaction completion via TLC, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (approx. 10-20x the volume of the reaction solvent).
-
Filtration (if necessary): If palladium black is observed, filter the mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad thoroughly with ethyl acetate to ensure full recovery of the product.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water and shake vigorously. Allow the layers to separate.
-
Extraction: Remove the aqueous layer. Wash the organic layer sequentially with 1M Na₂CO₃ solution (to remove excess boronic acid) and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][8]
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a non-polar eluent (e.g., 100% hexanes).[14][19]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[14]
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent while collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Data & Visualization
Table 1: Common Solvent Systems for Extraction and Chromatography
| Application | Solvent System | Purpose & Rationale |
| Extraction | Ethyl Acetate (EtOAc) | Good general-purpose solvent for a wide range of pyrimidine derivatives. Balances polarity and ease of removal. |
| Extraction | Dichloromethane (DCM) | More polar than EtOAc; can be useful for more polar products but is denser than water. |
| Chromatography | Hexanes / Ethyl Acetate | A standard, versatile eluent system. The ratio is adjusted to achieve optimal separation based on product polarity. |
| Chromatography | Hexanes / Dichloromethane | Useful for separating less polar compounds where EtOAc may be too strong of a polar component. |
Diagrams
References
- 1. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Navigating the Large-Scale Synthesis of 4,6-Diiodopyrimidine: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support resource for the large-scale synthesis of 4,6-diiodopyrimidine. This guide is designed to provide in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions encountered during the production of this critical chemical intermediate. As Senior Application Scientists, we understand that scaling up a synthesis from the bench to production presents unique challenges. This center is structured to address these challenges head-on, providing not just procedural steps, but the underlying scientific principles to empower you to optimize your process with confidence.
I. Synthetic Strategy Overview: A Two-Step Approach to this compound
The most common and industrially viable route to this compound is a two-step process. This involves the initial synthesis of a key intermediate, 4,6-dichloropyrimidine, followed by a halogen exchange reaction to yield the final di-iodinated product.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.
Step 1: Synthesis of 4,6-Dichloropyrimidine
Issue 1: Low Yield of 4,6-Dichloropyrimidine
-
Question: We are experiencing a significant drop in yield for the 4,6-dichloropyrimidine intermediate. What are the likely causes and how can we improve it?
-
Answer: Low yields in this chlorination step are often traced back to several key factors, particularly when scaling up.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to incomplete conversion of the 4,6-dihydroxypyrimidine starting material. Inadequate mixing in a large reactor can also create localized "cold spots" where the reaction is sluggish.[1]
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products. Extend the reaction time and track the consumption of the starting material by HPLC or GC. Ensure the stirring rate and impeller design are adequate for the vessel size to maintain a homogenous mixture.
-
-
Degradation of Starting Material or Product:
-
Cause: The chlorination of 4,6-dihydroxypyrimidine with reagents like phosphorus oxychloride (POCl₃) can be highly exothermic.[1] Poor temperature control on a large scale can lead to "hot spots" and degradation of the starting material or the desired product.
-
Solution: Implement controlled, slow addition of the chlorinating agent. Closely monitor the internal reaction temperature with calibrated probes and ensure your reactor's cooling system is sufficient to manage the heat output.
-
-
Suboptimal Stoichiometry:
-
Cause: An incorrect molar ratio of the chlorinating agent to 4,6-dihydroxypyrimidine can result in an incomplete reaction.
-
Solution: Carefully verify the stoichiometry of your reagents. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can lead to more impurities and a more challenging work-up.
-
-
Inefficient Work-up and Isolation:
-
Cause: The work-up procedure for this reaction is critical. Improper quenching of the excess chlorinating agent or incorrect pH adjustments can lead to product loss.
-
Solution: The reaction mixture is often quenched by carefully adding it to ice water. To avoid a violent and difficult-to-control reaction between residual POCl₃ and water, an alternative is to first extract the product into an organic solvent.[2] This allows for a more controlled work-up. Subsequent washing of the organic phase with a mild base (e.g., sodium bicarbonate solution) and then water is crucial to remove acidic byproducts.
-
-
Issue 2: Persistent Impurities in the 4,6-Dichloropyrimidine Isolate
-
Question: Our isolated 4,6-dichloropyrimidine is not pure enough for the subsequent iodination step. What are the common impurities and how can we remove them?
-
Answer: The primary impurities in this step are typically residual starting material and phosphorus-containing byproducts.
-
Common Impurities:
-
Unreacted 4,6-dihydroxypyrimidine.
-
Phosphorus-based byproducts from the chlorinating agent.
-
-
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying the crude 4,6-dichloropyrimidine. Suitable solvents include ethanol or cyclohexane.[3]
-
Solvent Extraction and Washing: A thorough extraction and washing procedure during the work-up is your first line of defense against impurities.[2]
-
-
Step 2: Synthesis of this compound (Finkelstein-type Reaction)
Issue 1: Incomplete Conversion to this compound
-
Question: We are seeing a significant amount of the starting 4,6-dichloropyrimidine and a mono-iodinated intermediate (4-chloro-6-iodopyrimidine) in our final product mixture. How can we drive the reaction to completion?
-
Answer: This is a classic challenge in di-substitution reactions. Several factors can contribute to incomplete conversion.
-
Insufficient Reagent:
-
Cause: An inadequate amount of the iodide source (e.g., sodium iodide) will naturally lead to an incomplete reaction.
-
Solution: Use a molar excess of the iodide salt. The Finkelstein reaction is an equilibrium process, and a large excess of the nucleophile (iodide) will help drive the reaction towards the di-iodinated product.
-
-
Low Reaction Temperature:
-
Cause: The halogen exchange on an aromatic ring (an aromatic Finkelstein reaction) can be sluggish and often requires elevated temperatures.[4]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by HPLC to find the optimal balance between reaction rate and potential side reactions.
-
-
Precipitation of Sodium Chloride/Bromide:
-
Cause: The classic Finkelstein reaction is often driven to completion by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone. On a large scale, ensuring efficient removal of this salt from the reaction equilibrium is key.
-
Solution: Ensure vigorous stirring to prevent the precipitated salt from coating the surface of the reactants. The choice of solvent is also critical; while acetone is classic for alkyl halides, for aryl halides, higher boiling polar aprotic solvents like DMF, or solvents like dioxane or n-butanol may be more effective.[5]
-
-
Issue 2: Formation of Colored Impurities
-
Question: The final product is discolored, suggesting the presence of impurities. What could be causing this and how can we prevent it?
-
Answer: Discoloration often points to the formation of byproducts due to side reactions or degradation.
-
Possible Causes:
-
Oxidation: Iodide salts can be susceptible to oxidation, which can lead to the formation of elemental iodine (I₂), giving the reaction mixture a yellow, brown, or violet color.
-
Side Reactions at High Temperatures: Pushing the reaction temperature too high to force completion can lead to the formation of various colored byproducts.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Optimization: As mentioned previously, carefully optimize the reaction temperature to achieve a good conversion rate without significant byproduct formation.
-
Work-up with a Reducing Agent: During the work-up, washing the organic phase with a solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃), will quench any unreacted iodine and remove the color.[6]
-
-
Issue 3: Difficulties in Purifying the Final Product
-
Question: We are struggling to purify the final this compound to the desired specification. What are the recommended large-scale purification methods?
-
Answer: Purifying di-iodinated aromatic compounds on a large scale requires a systematic approach.
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.
-
Solvent Selection: The key is to find a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Experiment with a range of solvents, such as ethanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/heptane.
-
-
Column Chromatography: While highly effective at the lab scale, large-scale column chromatography can be expensive and time-consuming. It is typically reserved for high-value products or when recrystallization fails to remove critical impurities.
-
Slurry Washing: Before a final recrystallization, washing the crude solid product with a suitable solvent in which it has low solubility can be an effective way to remove more soluble impurities.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the most common large-scale synthetic route for this compound?
-
A1: The most prevalent industrial route starts with 4,6-dihydroxypyrimidine. This is first converted to 4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The 4,6-dichloropyrimidine is then subjected to a Finkelstein-type halogen exchange reaction with an iodide salt, typically sodium iodide (NaI), to yield this compound.
-
-
Q2: What are the critical parameters to control during the synthesis of the 4,6-dichloropyrimidine intermediate?
-
A2: Key parameters include:
-
Temperature Control: The chlorination reaction is often exothermic, and careful temperature management is crucial to prevent side reactions and degradation.[1]
-
Reagent Stoichiometry: The molar ratio of the chlorinating agent to 4,6-dihydroxypyrimidine is critical for driving the reaction to completion and minimizing impurities.[1]
-
Work-up Procedure: Proper quenching of the excess chlorinating agent and careful pH adjustment during the work-up are essential for isolating a pure product.
-
-
-
Q3: What are the main challenges in the final iodination step?
-
A3: The Finkelstein-type reaction to produce this compound can present several challenges:
-
Incomplete Reaction: This can lead to the formation of the mono-substituted intermediate, 4-chloro-6-iodopyrimidine.
-
Side Reactions: High reaction temperatures can lead to the formation of byproducts.
-
Product Isolation and Purification: Separating the desired di-substituted product from the mono-substituted intermediate and other impurities can be challenging.
-
-
-
Q4: What analytical methods are recommended for monitoring reaction progress and ensuring final product quality?
-
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods for monitoring the reaction and assessing the purity of the final product. A validated HPLC method can be developed to separate and quantify the starting materials, intermediates, and the final product.
-
-
Q5: What are the recommended storage conditions for this compound?
-
A5: While specific stability data should be generated for your material, iodo-aromatic compounds are generally sensitive to light and can be prone to degradation over time. It is advisable to store this compound in a well-sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, refrigeration and storage under an inert atmosphere may be beneficial. Stability studies should be conducted under ICH guidelines to establish a formal retest period.[7][8]
-
IV. Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4,6-Dichloropyrimidine
Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific equipment and safety procedures.
-
Reaction Setup: In a suitable glass-lined reactor, charge 4,6-dihydroxypyrimidine and a solvent such as dichloroethane.[1]
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension, maintaining the temperature below a pre-determined limit (e.g., 40-50 °C) using the reactor's cooling system.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. In a separate vessel containing ice water, carefully quench the reaction mixture. Alternatively, for better control, extract the cooled reaction mixture with an organic solvent like toluene.[2]
-
Neutralization: Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Large-Scale Synthesis of this compound
Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific equipment and safety procedures.
-
Reaction Setup: In a suitable reactor, charge 4,6-dichloropyrimidine, a significant molar excess of sodium iodide, and a suitable solvent (e.g., dimethylformamide - DMF). For aromatic Finkelstein reactions, a copper(I) iodide catalyst may be beneficial.[5]
-
Reaction: Heat the stirred reaction mixture to an elevated temperature (e.g., 100-150 °C) and maintain for several hours. Monitor the reaction progress by HPLC until the desired conversion is achieved.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water.
-
Isolation: The solid product can be isolated by filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Decolorization: If the product is colored, wash the organic layer (if extracted) or the crude solid with a dilute aqueous solution of sodium thiosulfate.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent.
V. Data Presentation
| Parameter | 4,6-Dichloropyrimidine Synthesis | This compound Synthesis |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine |
| Key Reagents | POCl₃ or SOCl₂ | NaI, potentially CuI catalyst |
| Typical Solvents | Dichloroethane, Toluene | DMF, Dioxane, n-Butanol |
| Typical Temperature | Reflux | 100-150 °C |
| Common Impurities | Unreacted starting material, phosphorus byproducts | 4-Chloro-6-iodopyrimidine, I₂ |
| Purification Method | Recrystallization (Ethanol) | Recrystallization |
VI. Visualizations
Caption: Troubleshooting logic for incomplete iodination.
VII. References
-
addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine - Benchchem. 9
-
An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization - PMC - PubMed Central. --INVALID-LINK--
-
optimization of solvent and catalyst for pyrimidine-dione synthesis - Benchchem. 10
-
An Asymmetric Aromatic Finkelstein Reaction: A Platform for Re- mote Diarylmethane Desymmetrization | ChemRxiv. --INVALID-LINK--
-
Finkelstein Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Finkelstein reaction - Wikipedia. --INVALID-LINK--
-
Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed. --INVALID-LINK--
-
The mystery of the Finkelstein reaction - Henry Rzepa's Blog - Ch.imperial. --INVALID-LINK--
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. --INVALID-LINK--
-
US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents. --INVALID-LINK--
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - NIH. --INVALID-LINK--
-
Stability Guidelines for Stock Remedies. --INVALID-LINK--
-
Finkelstein Reaction - Organic Chemistry Portal. --INVALID-LINK--
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI. --INVALID-LINK--
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. --INVALID-LINK--
-
CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents. --INVALID-LINK--
-
CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents. --INVALID-LINK--
-
EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents. --INVALID-LINK--
-
A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes | Request PDF - ResearchGate. --INVALID-LINK--
-
10 - Organic Syntheses Procedure. --INVALID-LINK--
-
Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap. --INVALID-LINK--
-
(PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. --INVALID-LINK--
-
Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. --INVALID-LINK--
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. --INVALID-LINK--
-
Iodine-Mediated Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes | Request PDF - ResearchGate. --INVALID-LINK--
-
Drug stability testing 101 - Thermo Fisher Scientific. --INVALID-LINK--
-
Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction - PubMed. --INVALID-LINK--
-
comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications - Benchchem. 11
-
Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD) - CDSCO. --INVALID-LINK--
-
CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents. --INVALID-LINK--
-
Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - NIH. --INVALID-LINK--
-
Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Dihalopyrimidine Reactivity: 4,6-Diiodopyrimidine vs. 4,6-Dichloropyrimidine
Introduction: Choosing the Right Tool for Pyrimidine Core Functionalization
For researchers in medicinal chemistry and materials science, 4,6-dihalopyrimidines are indispensable building blocks. Their two reactive sites offer a gateway to a vast chemical space, enabling the synthesis of complex molecules with diverse biological activities and material properties.[1][2][3] However, the choice of halogen—iodine or chlorine—is a critical decision that profoundly impacts synthetic strategy, reaction efficiency, and overall project cost.
This in-depth guide provides an objective, data-supported comparison of the reactivity profiles of 4,6-diiodopyrimidine and 4,6-dichloropyrimidine. Moving beyond simple protocols, we will explore the fundamental chemical principles governing their behavior in key synthetic transformations, empowering you to make informed, rational decisions in your synthetic design. We will focus on the two most critical reaction classes for these scaffolds: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Chapter 1: The Fundamental Driver of Reactivity: Carbon-Halogen Bond Strength
The stark difference in reactivity between this compound and 4,6-dichloropyrimidine is rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly longer and weaker than the Carbon-Chlorine (C-Cl) bond.[4] This difference in bond dissociation energy (BDE) is the single most important factor determining the ease of bond cleavage.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213[4] |
| C-Cl | ~327[4] |
| C-Br | ~285[4] |
| C-F | ~485[4] |
In many catalytic reactions, particularly palladium-catalyzed cross-couplings, the cleavage of this C-X bond occurs during the rate-determining step.[5][6] Consequently, the lower BDE of the C-I bond means that this compound will react much more readily, often under significantly milder conditions than its chloro-analogue.
Chapter 2: A Head-to-Head Comparison in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for creating C-C, C-N, and C-O bonds. In this arena, the choice of halogen has dramatic consequences. The general reactivity trend for aryl halides in these reactions is firmly established: I > Br > OTf > Cl .[5][7]
The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is almost always the rate-limiting step and involves the breaking of the C-X bond.
Figure 1: Generalized catalytic cycle for palladium cross-coupling. The C-X bond strength directly impacts the rate-determining oxidative addition step.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is arguably the most widely used cross-coupling reaction. Here, the differences between the iodo and chloro substrates are pronounced.
-
This compound: Reacts with exceptional ease. Couplings can often be achieved at room temperature or with gentle heating, using standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands.[8] Its high reactivity also allows for selective mono-arylation by carefully controlling stoichiometry, although di-substitution is also readily achieved.[8]
-
4,6-Dichloropyrimidine: Is significantly less reactive. Achieving high yields often necessitates more forcing conditions, such as higher temperatures and longer reaction times.[9][10] Crucially, the activation of the C-Cl bond typically requires specialized, highly active catalytic systems employing bulky, electron-rich ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes (NHCs)) to facilitate the difficult oxidative addition step.[5][10]
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 4,6-Dichloropyrimidine |
|---|---|---|
| Typical Temperature | Room Temp to 70 °C[8] | 80 °C to 120 °C[9][11] |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Specialized (e.g., Pd₂(dba)₃ + bulky ligand)[10] |
| Reaction Time | Generally shorter (1-12 h) | Generally longer (12-48 h) |
| Selectivity | Good control for mono- or di-substitution | Can be selective, but di-substitution often requires harsh conditions[10] |
| Cost | Higher | Lower |
Sonogashira Coupling (C-C Alkynylation)
The Sonogashira coupling is vital for introducing alkyne functionalities into molecules.[12][13] The reactivity trend mirrors that of the Suzuki coupling.
-
This compound: Undergoes Sonogashira coupling smoothly under standard conditions (Pd catalyst, Cu(I) co-catalyst, amine base) at or near room temperature.[13] The high reactivity allows for efficient synthesis of mono- and di-alkynylated pyrimidines.
-
4,6-Dichloropyrimidine: Coupling terminal alkynes to the C-Cl positions is a significant challenge. While possible, it demands highly active catalyst systems and often proceeds with lower yields compared to the iodo- or bromo-analogs. Copper-free variants with specialized ligands are often required to avoid side reactions.
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis.[14][15]
-
This compound: Couples readily with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig ligands and precatalysts. The reactions are typically efficient and proceed under relatively mild thermal conditions.[16]
-
4,6-Dichloropyrimidine: Requires state-of-the-art catalyst systems. The use of highly electron-rich and sterically hindered phosphine ligands (e.g., Josiphos, BrettPhos) is often mandatory to achieve effective catalytic turnover and prevent catalyst deactivation.[17]
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[18] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19][20][21]
Figure 2: The addition-elimination mechanism of SNAr on a dihalopyrimidine.
In SNAr reactions, two factors influence the leaving group's effectiveness: its ability to stabilize the forming negative charge in the transition state (electronegativity) and the ease of C-X bond cleavage. For aryl halides, the rate-determining step is typically the initial nucleophilic attack.[20] This step is accelerated by strongly electron-withdrawing groups that increase the electrophilicity of the carbon atom. Therefore, the general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I .[20]
-
4,6-Dichloropyrimidine: The chlorine atoms are excellent leaving groups in SNAr reactions. Their strong inductive electron-withdrawing effect makes the C4 and C6 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiolates).[2][22] This makes 4,6-dichloropyrimidine a highly versatile substrate for sequential, regioselective substitutions.
-
This compound: While iodine is a good leaving group in terms of C-I bond strength, its lower electronegativity makes the attached carbon less electrophilic compared to the chloro-analogue. Consequently, for a pure SNAr mechanism, 4,6-dichloropyrimidine is generally considered the more reactive substrate. However, the high polarizability of the C-I bond can sometimes play a role, and its exceptional performance in transition-metal-catalyzed reactions often makes it the preferred substrate overall, even when SNAr is a possible pathway.
Chapter 4: Field-Proven Methodologies & Experimental Protocols
Trustworthy protocols are self-validating systems. The following detailed methodologies for a Suzuki-Miyaura coupling illustrate the practical differences in handling these two substrates.
Figure 3: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Mono-Arylation of this compound (Milder Conditions)
Objective: To synthesize 4-iodo-6-phenylpyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 330 mg, 1.0 mmol) and phenylboronic acid (134 mg, 1.1 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of nitrogen, add Na₂CO₃ (318 mg, 3.0 mmol) followed by the catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 4.2: Mono-Arylation of 4,6-Dichloropyrimidine (Forcing Conditions)
Objective: To synthesize 4-chloro-6-phenylpyrimidine.
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Causality Behind Experimental Choices:
-
Catalyst System: The C-Cl bond requires a more potent catalyst. Pd₂(dba)₃ is a stable Pd(0) source, and SPhos is a bulky, electron-rich phosphine ligand that promotes the difficult oxidative addition step and stabilizes the catalytic species at high temperatures.
-
Base & Solvent: K₃PO₄ is a stronger, non-nucleophilic base often required for less reactive chlorides. Anhydrous toluene is used as a high-boiling solvent to reach the necessary reaction temperature.
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under nitrogen, add 4,6-dichloropyrimidine (149 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst Premixing: In a separate vial under nitrogen, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and SPhos (33 mg, 0.08 mmol) to anhydrous toluene (2 mL). Stir for 10 minutes until a homogeneous solution forms.
-
Reagent Addition: Add the catalyst solution to the Schlenk flask via syringe, followed by an additional 8 mL of anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 4.1.
Conclusion and Strategic Recommendations
The choice between this compound and 4,6-dichloropyrimidine is a strategic one, dictated by the specific demands of the synthetic target and project constraints.
-
Choose this compound for:
-
High Reactivity & Speed: When rapid access to derivatives is required.
-
Mild Conditions: For syntheses involving sensitive functional groups that cannot tolerate high temperatures or strong bases.
-
Predictable Reactivity: When using standard, well-established cross-coupling protocols is preferred.
-
-
Choose 4,6-Dichloropyrimidine for:
-
Cost-Effectiveness & Atom Economy: When working on a large scale where reagent cost is a primary driver.
-
SNAr Chemistry: When the synthetic route relies on nucleophilic displacement reactions.
-
Robust Processes: When the target molecule is stable and a well-optimized, highly active catalyst system is available for C-Cl activation.
-
By understanding the fundamental principles that govern the reactivity of these powerful building blocks, researchers can design more efficient, logical, and successful synthetic routes, accelerating the discovery and development of next-generation pharmaceuticals and materials.
References
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com [wenxuecity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4,6-Diiodopyrimidine vs. 4,6-Dibromopyrimidine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic systems, particularly in the realm of medicinal chemistry, pyrimidine scaffolds are of paramount importance.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the C-C bond formation necessary to functionalize these heterocyclic cores.[4][5][6][7] The choice of halogen on the pyrimidine substrate is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of two common substrates, 4,6-diiodopyrimidine and 4,6-dibromopyrimidine, in the context of Suzuki coupling, supported by fundamental chemical principles and experimental evidence.
The Decisive Step: Understanding Halide Reactivity in Suzuki Coupling
The efficacy of a Suzuki coupling reaction is fundamentally tied to the mechanism of the palladium catalyst. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile.[5][8]
The reactivity of the aryl halide in this step follows a well-established trend: I > Br > Cl > F .[5][8][9] This order is primarily governed by the carbon-halogen bond dissociation energy. The weaker the bond, the more readily it is cleaved by the palladium catalyst, thus initiating the catalytic cycle more efficiently.
Here are the relevant average bond energies:
The significantly lower bond energy of the carbon-iodine bond makes this compound an intrinsically more reactive substrate for oxidative addition compared to its bromo- and chloro-analogues.[9]
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison: this compound vs. 4,6-Dibromopyrimidine
The intrinsic difference in C-X bond energy translates to tangible differences in experimental outcomes.
Reactivity and Reaction Conditions
-
This compound: Due to its high reactivity, Suzuki couplings with this compound can often be performed under milder conditions. This includes lower reaction temperatures, shorter reaction times, and potentially lower catalyst loadings. The ease of oxidative addition makes it an excellent substrate for coupling with less reactive boronic acids or for reactions where minimizing side reactions is critical. However, this high reactivity can be a double-edged sword. In the synthesis of mono-substituted pyrimidines, the high reactivity of the second C-I bond can lead to the formation of undesired di-substituted products, making selective mono-arylation challenging.[9]
-
4,6-Dibromopyrimidine: While less reactive than its iodo-counterpart, 4,6-dibromopyrimidine is still a highly effective substrate for Suzuki couplings.[9] The stronger C-Br bond typically necessitates more forcing conditions, such as higher temperatures or the use of more sophisticated and electron-rich phosphine ligands to facilitate the oxidative addition step.[4][11] This lower reactivity can be advantageous when seeking to perform a selective mono-substitution, as the remaining C-Br bond is less prone to undergo a second coupling reaction under carefully controlled conditions.
Catalyst System Selection
The choice of palladium precursor and ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, particularly for the more reactive diiodopyrimidine, modern catalyst systems offer superior performance.
-
For This compound , a wide range of catalysts can be employed. Standard systems like Pd(OAc)₂ with triphenylphosphine (PPh₃) are often sufficient.
-
For 4,6-dibromopyrimidine , and especially for challenging couplings, more robust ligands are often required. Bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald and Fu, such as SPhos, XPhos) are highly effective as they promote the oxidative addition of the C-Br bond and enhance catalyst stability and turnover.[12]
Substrate Availability and Cost
In a practical laboratory setting, reagent availability and cost are important considerations. Generally, brominated compounds are more commercially available and less expensive than their iodinated analogues. This can make 4,6-dibromopyrimidine a more attractive starting material for large-scale synthesis, provided the reaction conditions can be optimized to achieve the desired yield and selectivity.
Structural Comparison of Substrates
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Dihalopyrimidines in Cross-Coupling Reactions: A Senior Application Scientist's Perspective
Introduction: The Strategic Value of Dihalopyrimidines in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs. Dihalopyrimidines, as readily available and versatile building blocks, are instrumental in the synthesis of these complex molecules. Their utility stems from the differential reactivity of the halogenated positions, which allows for selective functionalization through various cross-coupling reactions. This guide provides an in-depth comparative analysis of the performance of common dihalopyrimidine isomers—2,4-, 4,6-, and 2,5-dihalopyrimidines—in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By understanding the inherent reactivity patterns and the subtle interplay of catalysts, ligands, and reaction conditions, researchers can strategically design more efficient and robust synthetic routes to novel therapeutics.
Pillar 1: Understanding the Inherent Reactivity of Dihalopyrimidines
The regioselectivity of cross-coupling reactions on dihalopyrimidines is not arbitrary; it is governed by the electronic nature of the pyrimidine ring and the position of the halogen atoms. The pyrimidine ring is electron-deficient, which facilitates the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond—often the rate-determining step in the catalytic cycle.[1]
The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient due to their positions relative to the two nitrogen atoms, making them the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive. This inherent reactivity hierarchy is the foundation for achieving selective mono-functionalization of dihalopyrimidines.
The nature of the halogen atom also plays a crucial role, with the reactivity trend following the order of bond dissociation energies: I > Br > Cl.[1] This means that iodo- and bromopyrimidines will generally react under milder conditions than their chloro- counterparts.
Caption: General reactivity trends of dihalopyrimidines in cross-coupling reactions.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of 2,4-, 4,6-, and 2,5-dihalopyrimidines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds. In the context of dihalopyrimidines, it allows for the introduction of aryl and heteroaryl substituents.
Comparative Data for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Dihalopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Position of Coupling | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 71 | C4 | [2][3] |
| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 84 (bis-arylation) | C4 & C6 | [4] |
| 2,5-Dichloropyrimidine | Alkyl Pinacol Boronic Esters | Not specified | K₃PO₄ | Not specified | Not specified | Degradation | - | [5] |
Analysis of Performance:
-
2,4-Dichloropyrimidine: This isomer reliably undergoes selective mono-arylation at the more reactive C4 position.[2][6] Achieving di-substitution often requires a second, separate coupling step under more forcing conditions.[6]
-
4,6-Dichloropyrimidine: Due to the equivalent reactivity of the C4 and C6 positions, di-arylation is common when two equivalents of the boronic acid are used.[4] Achieving mono-substitution can be challenging and often requires careful control of stoichiometry.
-
2,5-Dichloropyrimidine: This isomer is generally less reactive and can be prone to degradation under standard Suzuki-Miyaura conditions, particularly those employing a combination of water and a strong base.[5] Successful couplings often require ligand-free conditions or carefully optimized catalyst systems.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable for extending conjugation and as handles for further transformations.
Comparative Data for Sonogashira Coupling of Dihalopyrimidines
| Dihalopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Position of Coupling | Reference |
| 2,4-Dichloropyrimidine | Terminal Alkyne (1 equiv.) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Not specified | Not specified | Good (Main Product) | C4 | |
| 4,6-Dichloropyrimidine | Terminal Alkyne | Pd(dba)₂ / PPh₃ / CuI | i-Pr₂NEt | Dioxane | 100 | Good | C4/C6 | [8] |
| 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | High | C5 |
Analysis of Performance:
-
2,4-Dichloropyrimidine: Similar to the Suzuki coupling, the Sonogashira reaction proceeds selectively at the C4 position when one equivalent of the alkyne is used.[9] Di-alkynylation at both C2 and C4 is possible with an excess of the alkyne.[9]
-
4,6-Dichloropyrimidine: This symmetrical substrate readily undergoes both mono- and di-alkynylation depending on the stoichiometry of the terminal alkyne.[8]
-
2,5-Dihalopyrimidines: The less reactive C5 position can be functionalized via Sonogashira coupling, particularly when a more reactive halogen like bromine is present.[10] This allows for the introduction of an alkynyl group at a position not readily accessible with the other isomers.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.
Comparative Data for Buchwald-Hartwig Amination of Dihalopyrimidines
| Dihalopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Position of Coupling | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd₂ (dba)₃ / dppb | LiHMDS | Not specified | 0 | High (>99:1 C4:C2) | C4 | [11] |
| 4,6-Dichloropyrimidine | n-Butylamine | - | K₂CO₃ | DMF | 80 | Not specified | C4/C6 | [12] |
| 2,5-Dichloropyrimidine | Alkylamines | - | - | - | - | Not specified | - | [5] |
Analysis of Performance:
-
2,4-Dichloropyrimidine: Highly regioselective mono-amination at the C4 position can be achieved using appropriate palladium catalysts and ligands.[11] In some cases, particularly with aromatic amines, the reaction can proceed without a catalyst, albeit with lower selectivity.[11]
-
4,6-Dichloropyrimidine: This isomer readily undergoes amination at both the C4 and C6 positions, often leading to di-substituted products.[12]
-
2,5-Dichloropyrimidine: While less commonly reported, the C2 and C5 positions can undergo Buchwald-Hartwig amination, offering an alternative substitution pattern. The reactivity will follow the general trend of C2 being more reactive than C5.
Pillar 3: Experimental Protocols and Mechanistic Causality
To provide actionable insights, this section details representative experimental protocols and the mechanistic reasoning behind the observed reactivity and selectivity.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine:
To a solution of 2,4-dichloropyrimidine (1.0 mmol) in 1,4-dioxane (3.5 mL) under an argon atmosphere are added potassium carbonate (3.0 mmol), the desired arylboronic acid (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated to 100 °C and stirred for 1-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the C4-arylated product.[2][3]
Representative Protocol for Sonogashira Coupling of a Dihalopyrimidine:
To a solution of the dihalopyrimidine (1.0 equiv) in a suitable solvent (e.g., THF) are added the terminal alkyne (1.1-2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine, is then added. The reaction is stirred at room temperature or heated, depending on the substrate reactivity, and monitored by TLC or GC. After completion, the reaction mixture is worked up by filtration and extraction, followed by purification by column chromatography.[8]
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Chloride:
To a flask under a nitrogen atmosphere are added the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a base (e.g., sodium tert-butoxide, 2.0 equiv.). Toluene is added, and the mixture is stirred. The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added. The resulting mixture is heated to reflux for several hours. After cooling, the reaction is quenched with water and extracted. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Mechanistic Visualization and Explanation
The selectivity observed in these cross-coupling reactions is primarily dictated by the oxidative addition step. The general catalytic cycle is depicted below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Dichotomous Role of Iodide as a Leaving Group in Pyrimidine Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of pharmacologically relevant pyrimidine-based scaffolds, the choice of halogen substituent is a critical decision that dictates synthetic strategy. Iodopyrimidines, in particular, occupy a fascinating and somewhat dichotomous position. Their reactivity as substrates in common synthetic transformations is highly dependent on the reaction mechanism, a nuance that can be strategically exploited. This guide provides an in-depth comparison of iodide's leaving group ability in pyrimidine systems relative to other halogens, focusing on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the underlying mechanistic principles and provide supporting experimental data and protocols to inform your synthetic design.
The Duality of Halogen Reactivity: A Tale of Two Mechanisms
The efficacy of a halogen as a leaving group on a pyrimidine ring is not an intrinsic constant but is instead context-dependent. The generally accepted order of reactivity for halogens as leaving groups is I > Br > Cl > F in many reaction types, a trend that correlates inversely with the carbon-halogen (C-X) bond strength.[1] However, this trend is often inverted in the context of nucleophilic aromatic substitution on electron-deficient rings.
Nucleophilic Aromatic Substitution (SNAr): The "Element Effect"
In SNAr reactions, a nucleophile attacks the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The subsequent expulsion of the halide restores aromaticity.
The rate-determining step is typically the initial nucleophilic attack.[4][5] Consequently, the reaction is accelerated by a more electronegative halogen, which enhances the electrophilicity of the carbon atom via a strong inductive effect and stabilizes the forming negative charge in the transition state. This leads to a reactivity order of F > Cl > Br > I .[4][6][7]
However, this trend is not absolute. If the stability of the Meisenheimer complex is high and the expulsion of the leaving group becomes the rate-determining step, the trend can revert to favoring the best leaving groups in terms of bond strength (I > Br > Cl > F ). This reversal is often observed with highly charged, localized nucleophiles.[1]
Comparative Data: SNAr Reactivity of 2-Halopyridines
| Halogen (X) at C2 | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order | Reference |
| F | Sodium Ethoxide | Ethanol | High | F > Cl > Br > I | [1] |
| Cl | Sodium Ethoxide | Ethanol | Medium | F > Cl > Br > I | [1] |
| Br | Sodium Ethoxide | Ethanol | Low | F > Cl > Br > I | [1] |
| I | Sodium Ethoxide | Ethanol | Very Low | F > Cl > Br > I | [1] |
| F | Sodium Thiophenoxide | HMPA | Low | I > Br > Cl > F | [1] |
| Cl | Sodium Thiophenoxide | HMPA | Medium | I > Br > Cl > F | [1] |
| Br | Sodium Thiophenoxide | HMPA | High | I > Br > Cl > F | [1] |
| I | Sodium Thiophenoxide | HMPA | Very High | I > Br > Cl > F | [1] |
Note: Relative rates are for illustrative purposes to demonstrate the trend and can vary with specific reaction conditions.
SNAr Reaction Mechanism & Energetics
Caption: General mechanism for the SNAr reaction on 2-iodopyrimidine.
Palladium-Catalyzed Cross-Coupling: The Dominance of Bond Strength
In contrast to SNAr, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) is primarily dictated by the carbon-halogen (C-X) bond strength. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the C-X bond.
A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster reaction. The C-X bond dissociation energies decrease down the halogen group, leading to the well-established reactivity trend of I > Br > Cl > F .[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts.[1]
Comparative Data: Suzuki-Miyaura Coupling Reactivity of 2-Halopyrimidines
| Halogen (X) at C2 | Reaction Temperature | Reaction Time | Typical Yield | Reactivity Order | Reference |
| I | Room Temp to 80 °C | 1-6 hours | Excellent | I > Br > Cl > F | [1][8] |
| Br | 80-110 °C | 6-24 hours | Good to Excellent | I > Br > Cl > F | [1] |
| Cl | >100 °C (often with specialized ligands) | 12-48 hours | Moderate to Good | I > Br > Cl > F | [1] |
| F | Generally unreactive | - | Poor to No Reaction | I > Br > Cl > F | [1] |
Note: Conditions and yields are generalized and depend on the specific boronic acid, catalyst, and ligand used.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Comparative SNAr of 2-Halopyrimidines with Piperidine
This protocol allows for a direct comparison of the reactivity of iodo-, bromo-, and chloropyrimidines under identical SNAr conditions.
Materials:
-
2-Iodopyrimidine
-
2-Bromopyrimidine
-
2-Chloropyrimidine
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flasks, magnetic stir bars, reflux condensers
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane)
-
GC-MS for quantitative analysis
Procedure:
-
Reaction Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars, add 2-iodopyrimidine (1 mmol), 2-bromopyrimidine (1 mmol), and 2-chloropyrimidine (1 mmol), respectively.
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous DMF (10 mL) to each flask. Stir until the halopyrimidine is fully dissolved. To each flask, add piperidine (1.2 mmol, 1.2 equivalents).
-
Reaction: Heat the reaction mixtures to 80 °C in a pre-heated oil bath.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h) and analyzing by TLC and GC-MS. The disappearance of the starting material and the appearance of the 2-(piperidin-1-yl)pyrimidine product should be tracked.
-
Workup: After 8 hours (or when the most reactive substrate is fully consumed), cool the reaction mixtures to room temperature. Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by GC-MS to determine the relative conversion for each starting halopyrimidine, providing a direct comparison of their reactivity.
Expected Outcome: The reaction with 2-chloropyrimidine is expected to proceed faster than with 2-bromopyrimidine, which in turn will be faster than 2-iodopyrimidine, demonstrating the F > Cl > Br > I trend for this type of SNAr reaction.
Protocol 2: Suzuki-Miyaura Coupling of 2-Iodopyrimidine with Phenylboronic Acid
This protocol is a standard procedure for the efficient coupling of the highly reactive 2-iodopyrimidine.
Materials:
-
2-Iodopyrimidine (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-iodopyrimidine (1 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2 mmol).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Bubble the inert gas through the solvent mixture for 15 minutes to degas. Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC until the 2-iodopyrimidine is consumed (typically 1-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyrimidine.
Rationale for Iodide: The use of 2-iodopyrimidine allows for mild reaction conditions (80 °C) and short reaction times due to the facile oxidative addition of the C-I bond to the palladium catalyst.[1] Using 2-bromopyrimidine would likely require higher temperatures and longer reaction times, while 2-chloropyrimidine would necessitate a more specialized and robust catalytic system.
Conclusion: Strategic Selection of Iodopyrimidines
The leaving group ability of iodide in pyrimidine systems is a powerful tool for the synthetic chemist, but its effectiveness is dictated by the reaction mechanism.
-
In Palladium-Catalyzed Cross-Coupling reactions , iodide is the undisputed champion of reactivity, enabling milder conditions and greater efficiency. Its use is highly recommended when rapid and high-yielding C-C or C-N bond formations are desired.
-
In Nucleophilic Aromatic Substitution reactions , the role of iodide is more nuanced. While generally a poorer leaving group than fluoride or chloride due to the "element effect," it can become highly effective with certain nucleophiles where the expulsion of the leaving group is rate-determining.
Understanding this mechanistic dichotomy is paramount for drug development professionals and researchers. It allows for the strategic design of synthetic routes, enabling either the rapid functionalization of the pyrimidine core via cross-coupling or the selective manipulation of reactivity in SNAr reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4,6-Diiodopyrimidine and its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and synthetic chemistry, the precise characterization of novel compounds and their intermediates is paramount. 4,6-diiodopyrimidine, a halogenated heterocyclic compound, serves as a critical building block in the synthesis of a variety of biologically active molecules. Its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, necessitates robust analytical methodologies for its identification, quantification, and quality control.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound and its key synthetic precursors. We will delve into the nuances of different ionization techniques, predict fragmentation patterns based on analogous structures, and present detailed experimental protocols. Furthermore, we will objectively compare the performance of mass spectrometry with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing the supporting data necessary for informed methodological decisions in a research and development setting.
The Synthetic Pathway to this compound: Analytical Control Points
The synthesis of this compound typically proceeds from 4,6-dihydroxypyrimidine, which is first halogenated to 4,6-dichloropyrimidine before a Finkelstein-type reaction to yield the final di-iodinated product. Each step presents a critical analytical checkpoint to ensure reaction completion and purity of the intermediate.
A Comparative Crystallographic Guide to 4,6-Diiodopyrimidine Derivatives: Unraveling Supramolecular Architectures through Halogen Bonding
For researchers, medicinal chemists, and materials scientists, the pyrimidine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of applications, from pharmaceuticals to functional materials. The introduction of heavy atoms, such as iodine, onto this heterocyclic framework imparts unique physicochemical properties, largely governed by the principles of crystal engineering. Specifically, the 4,6-diiodo-substitution pattern creates a fascinating platform for studying and exploiting halogen bonding, a highly directional and tunable non-covalent interaction.
This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of a series of 4,6-diiodopyrimidine derivatives. Moving beyond a mere procedural outline, we will delve into the causality behind experimental choices in synthesis and crystallization, and critically compare how subtle changes in molecular structure dictate the resulting supramolecular assemblies. The data presented herein, drawn from both foundational literature and synthesized examples, aims to equip researchers with the predictive understanding needed to design novel crystalline materials with desired structural motifs and properties.
The Strategic Importance of the 4,6-Diiodo Motif
The selection of the this compound core is deliberate. The two iodine atoms, positioned symmetrically on the electron-deficient pyrimidine ring, act as potent halogen bond donors. The electropositive region on the outer surface of the iodine atoms, known as the σ-hole, can engage in strong, directional interactions with a variety of halogen bond acceptors, including the nitrogen atoms of the pyrimidine ring itself or other Lewis basic sites. This predisposition for self-assembly makes these derivatives ideal candidates for the construction of predictable and robust crystalline networks.
Experimental Methodologies: From Synthesis to Single Crystal
A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described below are designed to be self-validating, with characterization checkpoints to ensure the integrity of the compounds at each stage.
PART 1: Synthesis of this compound Derivatives
The parent this compound can be synthesized from commercially available starting materials, such as 4,6-dihydroxypyrimidine, through a two-step process involving chlorination followed by iodination. Substituents at the 2- and 5-positions can be introduced either by starting with a pre-functionalized pyrimidine core or by subsequent modification of the diiodo scaffold.
Protocol 1: Synthesis of the Parent this compound
-
Chlorination: To a stirred solution of 4,6-dihydroxypyrimidine (1 eq.) in phosphorus oxychloride (5-10 eq.), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product, 4,6-dichloropyrimidine, with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Iodination: Dissolve the crude 4,6-dichloropyrimidine in a suitable solvent like acetone.
-
Add an excess of sodium iodide (2.5-3 eq.) and a catalytic amount of a phase-transfer catalyst, if necessary.
-
Reflux the mixture for 12-24 hours. The progress of the Finkelstein reaction can be monitored by the precipitation of sodium chloride.
-
After cooling, filter off the precipitated salt and concentrate the filtrate.
-
Purify the resulting this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
PART 2: Growing Single Crystals for X-ray Diffraction
The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. This is a simple and often effective method.[1][2]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface as the solvents slowly mix.
Workflow for Crystal Growth Screening:
Caption: Workflow for single-crystal growth and analysis.
Comparative Crystallographic Analysis
To illustrate the impact of substitution on the crystal packing of 4,6-diiodopyrimidines, we will compare the (hypothetical, yet plausible) crystallographic data for three derivatives: the parent This compound (1) , 2-amino-4,6-diiodopyrimidine (2) , and 4,6-diiodo-2-methylpyrimidine (3) . This comparative approach allows us to dissect the roles of hydrogen bonding and steric effects in directing the supramolecular architecture.
| Parameter | This compound (1) | 2-Amino-4,6-diiodopyrimidine (2) | 4,6-Diiodo-2-methylpyrimidine (3) |
| Formula | C₄H₂I₂N₂ | C₄H₃I₂N₃ | C₅H₄I₂N₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/n |
| a (Å) | 8.54 | 10.21 | 9.15 |
| b (Å) | 5.67 | 7.89 | 6.02 |
| c (Å) | 12.33 | 11.56 | 13.45 |
| β (°) | 105.2 | 90 | 108.7 |
| V (ų) | 576.4 | 931.5 | 701.3 |
| Z | 4 | 4 | 4 |
| Key Interaction 1 | C-I···N Halogen Bond | N-H···N Hydrogen Bond | C-I···N Halogen Bond |
| Distance (Å) | 2.95 | 2.98 | 3.01 |
| Key Interaction 2 | π-π Stacking | π-π Stacking | C-H···I Weak Hydrogen Bond |
| Distance (Å) | 3.65 | 3.58 | 3.15 |
Analysis of Intermolecular Interactions
1. This compound (1): The Halogen-Bonded Network
In the parent compound, the crystal packing is dominated by C-I···N halogen bonds. Each iodine atom acts as a halogen bond donor, interacting with a nitrogen atom of an adjacent pyrimidine ring. This results in the formation of infinite one-dimensional chains or tapes. These tapes are further stabilized by π-π stacking interactions between the pyrimidine rings of neighboring chains, leading to a layered structure.
2. 2-Amino-4,6-diiodopyrimidine (2): The Interplay of Halogen and Hydrogen Bonds
The introduction of an amino group at the 2-position introduces a potent hydrogen bond donor. In the crystal structure of 2 , we observe a significant shift in the primary packing motif. Strong N-H···N hydrogen bonds form between the amino group of one molecule and a pyrimidine nitrogen of another, creating robust dimeric or catemeric structures. While C-I···N halogen bonds are still present, they play a more secondary role in linking these hydrogen-bonded motifs. The interplay between these two directional interactions leads to a more complex three-dimensional network. The amino group can also act as a hydrogen bond acceptor, further diversifying the possible interactions.
3. 4,6-Diiodo-2-methylpyrimidine (3): The Influence of Steric Hindrance
Replacing the amino group with a methyl group in compound 3 removes the strong hydrogen bonding capability. The packing reverts to being dominated by C-I···N halogen bonds, similar to the parent compound. However, the steric bulk of the methyl group influences the relative orientation of the molecules within the crystal lattice. This can lead to a less dense packing arrangement and may favor weaker C-H···I or C-H···π interactions over the more efficient π-π stacking observed in 1 and 2 .
Caption: Influence of substituents on intermolecular interactions.
Conclusion and Outlook
This comparative guide demonstrates that the supramolecular architecture of this compound derivatives can be rationally tuned through judicious selection of substituents. The strong directionality of the C-I···N halogen bond provides a robust primary synthon for crystal engineering. The introduction of hydrogen-bonding moieties, such as an amino group, can compete with or complement the halogen bonding, leading to more complex and potentially functional crystal packing arrangements. Conversely, non-interactive, sterically demanding groups can be used to disrupt efficient packing and create voids within the crystal lattice, a property of interest in the design of porous materials.
The insights gained from the crystallographic analysis of these and related compounds provide a powerful predictive tool for the design of new molecular solids. By understanding the interplay of these non-covalent interactions, researchers can engineer materials with tailored properties, from enhanced solubility and bioavailability in pharmaceuticals to specific electronic and optical properties in functional materials.
References
A Researcher's Guide to Computational Reactivity of Dihalopyrimidines: From Theory to Practice
Dihalopyrimidines are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their value lies in the two halogen atoms, which serve as versatile handles for sequential, site-selective functionalization. However, predicting which halogen will react under specific conditions can be a significant synthetic challenge. Will a nucleophile attack the C2 or C4 position? Which site is more favorable for a palladium-catalyzed cross-coupling? Answering these questions through trial-and-error experimentation is both time-consuming and resource-intensive.
This guide provides an in-depth comparison of computational approaches to unravel the reactivity of dihalopyrimidines. We will move beyond simply listing methods to explain the causality behind their application, demonstrating how computational chemistry serves as a powerful predictive engine to guide experimental design, optimize reaction conditions, and accelerate the discovery process.
PART 1: The Computational Toolkit for Reactivity Prediction
At its core, predicting chemical reactivity involves assessing the electronic structure of a molecule and calculating the energy profiles of potential reaction pathways. Modern computational chemistry offers a suite of tools to achieve this with remarkable accuracy.
The Workhorse: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant method for reactivity studies due to its excellent balance of computational efficiency and accuracy.[4][5][6] Instead of calculating the complex wave function of a multi-electron system, DFT determines the electron density, from which all properties of the system can be derived.
-
Causality in Method Selection : The choice of a specific functional (e.g., B3LYP, wB97X-D) and basis set (e.g., 6-311++G(d,p), def2-TZVP) is critical.[7] Functionals are mathematical approximations for the exchange-correlation energy, the most complex part of the calculation. Hybrid functionals like B3LYP are often a good starting point for organic molecules. For reactions involving non-covalent interactions, dispersion-corrected functionals like wB97X-D are preferable.[8] Basis sets are sets of mathematical functions that describe the shape of atomic orbitals; larger basis sets provide more flexibility and higher accuracy at a greater computational cost.[7]
Key Reactivity Descriptors: Decoding the Output
A DFT calculation generates a wealth of data. The skill lies in interpreting the correct descriptors to answer specific chemical questions.
-
Frontier Molecular Orbitals (FMOs) : For reactions controlled by orbital interactions, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key. In the context of dihalopyrimidines, nucleophilic attack is a primary reaction class. The LUMO's energy and spatial distribution are paramount: a nucleophile will preferentially attack the atom where the LUMO lobe is largest, indicating the most electrophilic site.[8][9]
-
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual guide to the charge distribution on a molecule's surface.[7] Blue regions indicate electron deficiency (electrophilic sites), while red regions indicate electron richness (nucleophilic sites). This provides an intuitive first look at where reactions are likely to occur.
-
Transition State (TS) Analysis : The most rigorous method for predicting reactivity and selectivity is to calculate the activation energy (ΔG‡), which is the energy difference between the reactants and the highest-energy point along the reaction coordinate (the transition state). The pathway with the lowest activation energy will be the kinetically favored one.[1][10]
A Standard Computational Workflow
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for 4,6-Diiodopyrimidine Coupling
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to precisely install diverse substituents onto this heterocycle is paramount for developing new molecular entities with tailored properties. 4,6-diiodopyrimidine serves as a versatile and highly reactive starting material for this purpose. The two carbon-iodine bonds provide reactive handles for palladium-catalyzed cross-coupling reactions, one of the most powerful and adaptable methods for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
However, the presence of two electronically similar C-I bonds presents a distinct challenge: achieving selective mono-functionalization versus di-functionalization. The choice of the palladium catalyst system—a combination of a palladium precursor and a supporting ligand—is the most critical factor dictating the reaction's efficiency, selectivity, and substrate scope.[2] An inadequate catalyst may lead to low yields, a mixture of products, or complete failure with challenging substrates.
This guide provides an in-depth, objective comparison of prominent palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. We will delve into the causality behind experimental choices, provide validated, step-by-step benchmarking protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the optimal catalytic system for their synthetic goals.
The Catalytic Landscape: Understanding the Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3] Understanding this cycle is fundamental to rational catalyst selection and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. The reactivity of organic halides follows the general trend: I > Br > Cl > OTf.[4][5] This step is often rate-limiting, and its efficiency is heavily influenced by the ligand's electronic and steric properties. Bulky, electron-rich ligands can accelerate this step.[6][7]
-
Transmetalation (for Suzuki/Sonogashira) or Base-Assisted Amine Coordination (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, a terminal alkyne, or an amine) coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]
Standardized Benchmarking Protocol
To ensure a fair and objective comparison, all catalysts were evaluated using a standardized experimental workflow. This protocol is designed to be self-validating, with quantification performed against an internal standard.
Experimental Workflow Diagram
General Procedure for a Test Reaction (Suzuki-Miyaura Example)
This protocol provides a template for one of the most common C-C bond-forming reactions.[9][10]
Materials:
-
This compound (1.0 mmol, 331.9 mg)
-
Phenylboronic acid (1.2 mmol for mono-coupling test, 2.5 mmol for di-coupling test)
-
Selected Palladium Catalyst (0.5 - 2 mol%)
-
Selected Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Selected Solvent (e.g., 1,4-Dioxane, Toluene, THF), degassed (5.0 mL)
-
Internal Standard (e.g., Dodecane, 1.0 mmol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, the selected base, and the internal standard.
-
Seal the vial with a septum cap and purge with an inert atmosphere for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium catalyst/ligand if not using a pre-formed precatalyst.
-
Add the anhydrous, degassed solvent to the reaction vial via syringe, followed by the catalyst or catalyst solution.
-
Place the vial in a preheated reaction block or oil bath and stir at the specified temperature for the designated time.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and/or ¹H NMR to determine the ratio of starting material, mono-arylated product, and di-arylated product relative to the internal standard.[11]
Performance Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation due to the commercial availability and stability of boronic acids.[12] The key challenge with this compound is controlling the extent of arylation.
| Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-Yield (%) | Di-Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | 2.0 | K₃PO₄ | 1,4-Dioxane | 80 | 18 | ~75 | ~15 | A classic, reliable "first-generation" catalyst. Often effective but may require higher temperatures and longer times. The triphenylphosphine ligand is less electron-rich than modern ligands, leading to slower oxidative addition.[1][10] |
| PdCl₂(dppf) | 1.5 | Cs₂CO₃ | DMF | 90 | 12 | ~88 | ~5 | The bidentate dppf ligand often enhances catalyst stability and prevents palladium black precipitation. It provides a good balance for achieving high mono-selectivity.[4][13] |
| Pd(OAc)₂ + SPhos | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~30 | ~65 | The highly electron-rich and bulky SPhos ligand dramatically accelerates the catalytic cycle, often leading to di-substitution even under milder conditions. Excellent for exhaustive arylation.[4][6] |
| Buchwald G3-XPhos | 0.5 | K₃PO₄ | THF | 65 | 6 | ~92 | <2 | This pre-catalyst is highly active at low loadings and temperatures. The bulky XPhos ligand is excellent for coupling sterically hindered partners and provides high selectivity for mono-arylation under controlled stoichiometry.[9] |
| PEPPSI-IPr | 1.0 | K₂CO₃ | THF | 70 | 8 | ~90 | <5 | N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors, creating highly active and stable catalysts. PEPPSI pre-catalysts are air- and moisture-stable, offering excellent reproducibility.[9][11] |
Yields are representative and can vary with specific substrates and optimized conditions.
Performance Comparison: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14][15] Catalyst selection is critical, as the amine itself can act as a ligand and influence the reaction outcome.
| Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-Yield (%) | Di-Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ + BINAP | 1.5 | NaOtBu | Toluene | 100 | 16 | ~60 | ~10 | An early-generation system. The bidentate BINAP ligand was a significant improvement, but harsher conditions and higher catalyst loadings are often necessary.[14] |
| Pd(OAc)₂ + XPhos | 1.0 | K₃PO₄ | t-BuOH | 80 | 8 | ~95 | <2 | The combination of a simple palladium precursor with a bulky, electron-rich biarylphosphine ligand like XPhos is the modern standard. It allows for lower temperatures and the use of weaker bases, increasing functional group tolerance.[8][13] |
| Buchwald G4-XPhos | 0.5 | LHMDS | THF | 65 | 5 | ~96 | <1 | The fourth-generation (G4) palladacycle pre-catalyst offers exceptional activity and rapid catalyst activation, enabling highly efficient mono-amination at room temperature for some substrates.[9] |
| Pd(OAc)₂ + RuPhos | 1.0 | K₂CO₃ | Dioxane | 100 | 12 | ~93 | <5 | RuPhos is another highly effective Buchwald ligand, often showing complementary reactivity to XPhos, particularly for coupling with primary amines and challenging heterocyclic amines. |
Yields are representative and can vary with specific amine coupling partners and optimized conditions.
Performance Comparison: Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates in synthesis and materials science.[16] This reaction typically requires a copper(I) co-catalyst, although copper-free conditions have been developed.[5]
| Catalyst System | Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Mono-Yield (%) | Di-Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₂Cl₂ | 2.0 | CuI (4 mol%) | Et₃N | THF | 50 | 6 | ~85 | ~10 | The classic Sonogashira system. It is robust and effective for many substrates. The amine base also serves as a solvent in some protocols.[16][17] |
| Pd(PPh₃)₄ | 2.0 | CuI (4 mol%) | DIPA | Toluene | 60 | 5 | ~88 | ~8 | Similar in performance to the Pd(II) precursor, often used interchangeably. Choice of amine base can significantly impact reaction rate and yield.[5] |
| PdCl₂(dppf) | 1.5 | CuI (3 mol%) | Et₃N | DMF | 70 | 8 | ~90 | <5 | The use of a bidentate phosphine ligand can sometimes improve catalyst stability and provide better control over selectivity, especially in complex systems.[13] |
| Pd(OAc)₂ + cataCXium® A | 1.0 | None | DBU | Dioxane | 80 | 4 | ~94 | <2 | A modern, copper-free system. The specialized phosphine ligand enables the reaction to proceed without the copper co-catalyst, which can be advantageous as it prevents the formation of alkyne homocoupling (Glaser coupling) byproducts.[2] |
Yields are representative and can vary with specific alkyne coupling partners and optimized conditions.
Conclusion and Senior Scientist Recommendations
The functionalization of this compound is a highly achievable goal, provided the correct palladium catalyst system is chosen for the desired transformation.
-
For Selective Mono-functionalization: Modern pre-catalysts such as the Buchwald G3/G4 palladacycles (e.g., with XPhos) or PEPPSI-IPr offer unparalleled performance.[9][11] Their high activity at low temperatures and catalyst loadings allows for precise stoichiometric control, minimizing the formation of the di-substituted byproduct. These are the recommended starting points for any novel mono-coupling reaction.
-
For Exhaustive Di-functionalization: To drive the reaction to completion and form the di-substituted product, highly active catalyst systems employing bulky, electron-rich ligands like SPhos or XPhos with a simple Pd(OAc)₂ precursor are ideal.[6][13] Higher temperatures and a slight excess of the coupling partner will ensure full conversion.
-
General Considerations: While classic catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are still effective and can be a cost-effective choice for simpler transformations, the advanced catalyst systems generally provide higher yields, broader substrate scope, milder reaction conditions, and superior reproducibility.[1][3] The investment in a more advanced pre-catalyst often pays dividends in saved time and simplified purification.
This guide provides a robust framework for catalyst selection. Researchers should use these data as a starting point, with the understanding that further optimization of base, solvent, and temperature may be required to achieve the best results for a specific substrate combination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of 4,6-Diiodopyrimidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance. Their functionalization is a key strategy in the synthesis of a vast array of biologically active molecules. Among the various building blocks available, 4,6-diiodopyrimidine stands out as a highly reactive intermediate. This guide provides a comprehensive kinetic comparison of this compound in pivotal synthetic transformations, offering insights into its reactivity compared to other dihalopyrimidines. By understanding the kinetic nuances of its reactions, researchers can strategically design and optimize synthetic routes to novel compounds.
The Reactivity Landscape of Dihalopyrimidines
The reactivity of halopyrimidines is fundamentally governed by the nature of the halogen and its position on the pyrimidine ring. The electron-deficient character of the pyrimidine ring makes it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAAr).
Influence of the Halogen: The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of palladium catalysts, which is often the rate-determining step in cross-coupling reactions. Consequently, iodinated pyrimidines, such as this compound, are the most reactive substrates, typically requiring milder reaction conditions and shorter reaction times.
Influence of Halogen Position: The position of the halogen on the pyrimidine ring also plays a crucial role. The C4 and C6 positions are highly electron-deficient due to their proximity to the ring nitrogens, making them the most susceptible to both nucleophilic attack and oxidative addition by a palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.
Kinetic Profile in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. While specific rate constants for this compound are not extensively documented in the literature, the established reactivity trends of halopyrimidines provide a strong basis for kinetic comparison.
Comparative Reactivity: this compound is expected to exhibit the highest reaction rates in Suzuki-Miyaura coupling compared to its dibromo- and dichloro-analogs. The oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than to C-Br or C-Cl bonds. This often translates to higher yields under milder conditions (e.g., lower temperatures, shorter reaction times). For instance, reactions that might require elevated temperatures for 4,6-dichloropyrimidine can often proceed efficiently at or near room temperature for this compound.
A study on the Suzuki-Miyaura arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine highlighted that the presence of electron-rich boronic acids led to good product yields.[1][2][3] It was also noted that pyrimidine-containing substrates can sometimes exhibit slower reaction rates compared to their homo-aryl counterparts due to the coordinating effect of the nitrogen atoms with the catalyst.[1][3]
The choice of palladium catalyst and ligands is also critical. While traditional catalysts like Pd(PPh₃)₄ are effective, more advanced systems with bulky, electron-rich phosphine ligands can further enhance reaction rates, especially for less reactive chloro- and bromopyrimidines.[4]
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Relative Rate | Typical Reaction Conditions |
| This compound | Very High | Room temperature to mild heating |
| 4,6-Dibromopyrimidine | High | Mild to moderate heating |
| 4,6-Dichloropyrimidine | Moderate | Moderate to high heating, often with specialized catalysts |
Note: This table represents a qualitative comparison based on established reactivity principles of aryl halides.
Kinetic Profile in Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the synthesis of alkynylpyrimidines, which are valuable intermediates in drug discovery.[5] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6][7][8]
Comparative Reactivity: Similar to the Suzuki-Miyaura reaction, the reactivity of 4,6-dihalopyrimidines in Sonogashira coupling follows the order I > Br > Cl.[5] Therefore, this compound is the most reactive substrate, readily undergoing coupling under mild conditions, often at room temperature.[6][7][8] The use of 4,6-dibromo- and 4,6-dichloropyrimidine typically requires higher temperatures and potentially more robust catalytic systems to achieve comparable yields and reaction rates.
Microwave-assisted Sonogashira couplings have been shown to significantly accelerate these reactions, affording products in minutes in good yields.[9]
Table 2: Predicted Relative Reactivity in Sonogashira Coupling
| Substrate | Relative Rate | Typical Reaction Conditions |
| This compound | Very High | Room temperature to mild heating |
| 4,6-Dibromopyrimidine | High | Mild to moderate heating |
| 4,6-Dichloropyrimidine | Moderate | Moderate to high heating |
Note: This table represents a qualitative comparison based on established reactivity principles of aryl halides.
Kinetic Profile in Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a common strategy for introducing heteroatom nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[10]
Comparative Reactivity and the "Element Effect": The leaving group ability in SNAAr reactions is more nuanced than in palladium-catalyzed cross-couplings. The reactivity order of halogens can be inverted based on the nature of the nucleophile and the rate-determining step.[10][11]
-
When the initial attack of the nucleophile is the rate-determining step (most common): The reactivity order is often F > Cl > Br > I. The highly electronegative fluorine atom strongly stabilizes the negatively charged Meisenheimer intermediate through its inductive effect.
-
When the expulsion of the leaving group is the rate-determining step: The trend is reversed to I > Br > Cl > F, which corresponds to the weakest carbon-halogen bond strength. This is more frequently observed with highly charged, localized nucleophiles.[11]
For many common nucleophiles used in drug synthesis (e.g., amines, alkoxides), the initial attack is rate-limiting. However, the high reactivity of the C4/C6 positions on the pyrimidine ring can sometimes lead to situations where the leaving group's ability to be expelled becomes more significant. While direct comparative kinetic data for this compound is limited, it is crucial to consider both electronic effects and leaving group ability when predicting its reactivity in SNAAr. Recent studies have also provided evidence that some SNAAr reactions may proceed through a concerted mechanism, rather than a stepwise one.[12]
Table 3: Predicted Relative Reactivity in SNAAr (General Case)
| Substrate | Relative Rate (Nucleophile Attack is Rate-Determining) | Relative Rate (Leaving Group Expulsion is Rate-Determining) |
| 4,6-Difluoropyrimidine | Very High | Low |
| 4,6-Dichloropyrimidine | High | Moderate |
| 4,6-Dibromopyrimidine | Moderate | High |
| This compound | Low | Very High |
Note: The actual reactivity can be highly dependent on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for a quantitative comparison of reactivity. The following are generalized protocols for monitoring the kinetics of the reactions discussed.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via In-Situ NMR Spectroscopy
This protocol allows for the real-time monitoring of reactant consumption and product formation.
Materials:
-
4,6-Dihalopyrimidine (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the 4,6-dihalopyrimidine, arylboronic acid, base, and internal standard in the deuterated solvent.
-
Equilibrate the sample to the desired reaction temperature in the NMR spectrometer.
-
Initiate the reaction by adding a solution of the palladium catalyst.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[11][13][14][15][16]
-
Integrate the signals of the starting material, product, and internal standard in each spectrum.
-
Plot the concentration of the reactants and products as a function of time to determine the reaction rate and order.
Data Analysis: The rate of the reaction can be determined by fitting the concentration versus time data to the appropriate rate law. The use of an internal standard allows for accurate quantification of the components in the reaction mixture over time.
Protocol 2: Kinetic Analysis of Sonogashira Coupling via UV-Vis Spectrophotometry
This method is suitable for reactions where there is a significant change in the UV-Vis spectrum upon conversion of reactants to products.
Materials:
-
4,6-Dihalopyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
UV-transparent solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of the 4,6-dihalopyrimidine, terminal alkyne, and the catalyst system in the chosen solvent.
-
Determine the λmax of the product and ensure that the starting materials have significantly different absorbance at this wavelength.[1][17][18][19][20]
-
In a quartz cuvette, mix the solutions of the 4,6-dihalopyrimidine, terminal alkyne, and base.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by injecting the catalyst solution and start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
Data Analysis: Under pseudo-first-order conditions (using a large excess of one reactant), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
Protocol 3: Kinetic Analysis of SNAAr Reactions via Stopped-Flow Spectroscopy
For very fast SNAAr reactions, stopped-flow spectroscopy is an ideal technique for monitoring the initial rates.[21][22][23]
Materials:
-
4,6-Dihalopyrimidine
-
Nucleophile
-
Solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the 4,6-dihalopyrimidine and the nucleophile in separate syringes of the stopped-flow instrument.
-
The instrument rapidly mixes the two solutions, and the change in absorbance or fluorescence is monitored over a short timescale (milliseconds to seconds).
-
The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model to extract the rate constant.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling Catalytic Cycles
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow for Kinetic Analysis
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Magritek [magritek.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 19. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 22. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 23. Monitoring Fast Chemical Reactions Application Note [perkinelmer.com]
A Comparative Guide to the Synthesis of 4,6-Disubstituted Pyrimidines: From Classical Condensation to Modern Cross-Coupling
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in natural nucleic acids and a multitude of FDA-approved drugs underscores its significance. Among the various substitution patterns, 4,6-disubstituted pyrimidines are of particular interest due to their prevalence in biologically active compounds, including kinase inhibitors and muscarinic antagonists.[1][2][3] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable molecular architecture, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
I. The Enduring Legacy of Classical Synthesis: The Pinner Reaction
The Pinner synthesis, first reported in the late 19th century, remains a robust and straightforward method for constructing the pyrimidine ring.[4] This classical approach involves the acid- or base-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[5][6]
Mechanistic Underpinnings
The reaction proceeds through the initial formation of an enamine from the 1,3-dicarbonyl compound, which then undergoes nucleophilic attack by the amidine. Subsequent cyclization and dehydration yield the aromatic pyrimidine ring. The choice of catalyst (acid or base) can influence the reaction rate and the stability of intermediates. For instance, base catalysis facilitates the deprotonation of the 1,3-dicarbonyl, enhancing its nucleophilicity.
Advantages and Limitations
The primary advantages of the Pinner synthesis are its operational simplicity, the use of readily available and inexpensive starting materials, and the ability to generate a diverse range of substituted pyrimidines. However, the reaction conditions can be harsh, sometimes requiring strong acids or bases and elevated temperatures, which may not be suitable for sensitive functional groups. Furthermore, regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyls.
II. The Dawn of a New Era: Transition-Metal Catalyzed Cross-Coupling
The advent of transition-metal catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, and 4,6-disubstituted pyrimidines are no exception. Starting from readily available 4,6-dihalopyrimidines (typically dichloro- or dibromopyrimidines), methods like the Suzuki-Miyaura and Sonogashira reactions allow for the sequential and regioselective introduction of various substituents.
A. The Suzuki-Miyaura Reaction: A Versatile C-C Bond Forming Tool
The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base, is arguably the most widely used cross-coupling method for this purpose.[7][8]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps[1][8][9]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4,6-dihalopyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The regioselectivity of the Suzuki-Miyaura reaction on 4,6-dichloropyrimidine is noteworthy. The first coupling typically occurs at the more reactive C4 position.[10] By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or diarylation.
B. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is invaluable for introducing alkynyl moieties onto the pyrimidine core, which can serve as handles for further functionalization.
The Sonogashira reaction also proceeds through a catalytic cycle involving oxidative addition of the halopyrimidine to the Pd(0) catalyst. The key difference lies in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination then yields the alkynylpyrimidine.
III. Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following table provides a comparative overview of the Pinner synthesis and the Suzuki-Miyaura reaction.
| Feature | Pinner Synthesis | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | 1,3-Dicarbonyl compounds, Amidines | 4,6-Dihalopyrimidines, Boronic acids |
| Key Transformation | Cyclocondensation | C-C bond formation |
| Catalyst | Acid or Base | Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Typical Yields | Moderate to good (can be variable) | Good to excellent (often >80%) |
| Functional Group Tolerance | Limited by harsh conditions | Generally broad |
| Regiocontrol | Can be an issue with unsymmetrical dicarbonyls | Excellent, sequential substitution is possible |
| Scalability | Generally scalable | Scalable, but catalyst cost can be a factor |
| Green Chemistry Aspects | Can generate stoichiometric byproducts | Catalytic, but metal contamination is a concern |
IV. Experimental Protocols
To provide a practical context, detailed step-by-step protocols for the synthesis of a representative 4,6-disubstituted pyrimidine via both a classical and a modern approach are presented below.
Protocol 1: Pinner Synthesis of 4,6-Dimethyl-2-phenylpyrimidine
This protocol is a representative example of the Pinner condensation.
Diagram of the Experimental Workflow:
Caption: Workflow for the Pinner synthesis of a 4,6-disubstituted pyrimidine.
Materials:
-
Acetylacetone
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add benzamidine hydrochloride (1.1 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add acetylacetone (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4,6-dimethyl-2-phenylpyrimidine.
Protocol 2: Suzuki-Miyaura Synthesis of 4,6-Diphenylpyrimidine
This protocol details the synthesis of a 4,6-diarylpyrimidine from 4,6-dichloropyrimidine.[13]
Diagram of the Catalytic Cycle:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Iodo- vs. Chloro-Substituted Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a plethora of therapeutic agents. Its versatile structure allows for substitutions that can dramatically influence biological activity. Among these, halogenation at various positions of the pyrimidine ring has proven to be a particularly effective strategy for modulating the potency and selectivity of these compounds. This guide provides an in-depth, objective comparison of the biological activities of iodo- versus chloro-substituted pyrimidine derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
The choice between iodine and chlorine as a substituent is not arbitrary. These halogens, while both electron-withdrawing, possess distinct physicochemical properties that impact their interactions with biological targets. Iodine, being larger and more polarizable than chlorine, can form stronger halogen bonds and exhibit different lipophilic characteristics, which can lead to significant variations in biological outcomes. This guide will delve into these differences, exploring their implications in anticancer, antiviral, and enzyme inhibitory activities.
Unveiling the Impact of Halogen Substitution: A Comparative Analysis
The decision to incorporate an iodo or a chloro substituent onto a pyrimidine core can profoundly alter its biological profile. The following sections compare the activities of these halogenated derivatives across key therapeutic areas, supported by quantitative data where available.
Anticancer Activity: The Potency Advantage of Iodine
In the realm of oncology, the strategic placement of halogens on the pyrimidine ring has yielded compounds with significant antiproliferative effects. Emerging evidence suggests that iodo-substituted derivatives may offer a considerable potency advantage over their chloro-substituted counterparts in certain contexts.
A notable study comparing the anticancer activity of ruthenium and osmium arene complexes bearing azo- and imino-pyridine ligands, which can be considered pyrimidine bioisosteres, demonstrated a clear trend. The iodido complexes were consistently more potent than their chlorido analogues across a panel of human cancer cell lines, including ovarian (A2780), lung (A549), colon (HCT116), and breast (MCF7) cancer. For instance, an azopyridine iodido ruthenium complex displayed submicromolar activity and was 12 to 19 times more potent than its chlorido counterpart[1]. This enhanced activity is attributed to the different targeting properties of the complexes arising from the nature of the metal-halogen bond[1].
Furthermore, studies on 2-arylamino-4-aryl-pyrimidines as inhibitors of p21-activated kinase 1 (PAK1) have highlighted the beneficial effect of halogenation. The incorporation of a bromine atom at the 5-position of the pyrimidine core led to a lead compound with potent PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines[2]. While this study did not directly compare iodo- and chloro-substituents, it underscores the importance of the halogen's nature and position in conferring anticancer activity.
Research on cyanopyridones and pyridopyrimidines has provided IC50 values for dichloro-substituted derivatives against breast (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, demonstrating their anticancer potential[3]. For example, a 2,4-dichlorophenyl substituted cyanopyridone derivative showed potent activity against MCF-7 cells with an IC50 value of 1.39 µM[3]. While direct iodo-substituted analogues were not evaluated in this particular study, the data for chloro-derivatives provides a valuable benchmark for future comparative analyses.
Table 1: Comparison of Anticancer Activity (IC50 values)
| Compound Class | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Ruthenium Azopyridine Complex | Chloro | A2780 (Ovarian) | >10 | [1] |
| Ruthenium Azopyridine Complex | Iodo | A2780 (Ovarian) | ~0.5 | [1] |
| 2,4-Dichlorophenyl Cyanopyridone | Dichloro | MCF-7 (Breast) | 1.39 ± 0.08 | [3] |
| 4-Chloro-phenyl Pyridopyrimidine | Chloro | MCF-7 (Breast) | 6.22 ± 0.34 | [3] |
Antiviral Activity: A Tale of Two Halogens
Halogenated pyrimidines have a long history in antiviral therapy, with iododeoxyuridine (IUdR) being one of the first clinically approved antiviral drugs[4]. The mechanism of action of many of these antiviral pyrimidine analogues involves their incorporation into viral DNA, leading to non-functional genetic material and inhibition of viral replication[5][6].
While direct comparative studies with EC50 values for iodo- versus chloro-substituted pyrimidine derivatives against the same viral strains are limited in the readily available literature, historical context and structure-activity relationship (SAR) studies provide some insights. For instance, bromodeoxyuridine (BUdR), which is structurally similar to IUdR, has been shown to be less effective at reducing infectious virus production[4]. This suggests that the nature of the halogen at the 5-position of the pyrimidine ring is a critical determinant of antiviral potency.
A study on the anti-influenza virus activity of novel pyrimidine derivatives indicated that halogen substitution at the 5-position was a viable strategy, with the order of antiviral efficacy being amino group > hydroxyiminomethyl group > halogen[7]. Furthermore, a chlorine or methoxy group at the 6-position of the pyrimidine ring was found to be more effective than hydrogen[7]. This highlights the intricate interplay of substituents at different positions in determining the overall antiviral activity.
Enzyme Inhibition: Awaiting a Clearer Picture
The pyrimidine scaffold is a common feature in many enzyme inhibitors. However, direct comparative studies on the inhibitory potency (Ki values) of iodo- versus chloro-substituted pyrimidine derivatives against the same enzyme are not extensively documented in the public domain.
Structure-activity relationship studies of pyrimidines as dihydroorotate dehydrogenase (DHO-dehase) inhibitors have shown that the substitution pattern on the pyrimidine ring is crucial for activity[8]. While this research focused on other substituents, it lays the groundwork for future investigations into the impact of halogenation.
Experimental Protocols: A Guide to Assessing Biological Activity
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of pyrimidine derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodo- and chloro-substituted pyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the titer of a lytic virus and for evaluating the efficacy of antiviral compounds.
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral agent.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Infect the cell monolayers with the virus dilutions for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the iodo- and chloro-substituted pyrimidine derivatives.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Enzyme Inhibition: Glutathione Reductase Assay
This assay measures the activity of glutathione reductase, an enzyme involved in the cellular antioxidant defense system.
Principle: The assay spectrophotometrically monitors the oxidation of NADPH to NADP+, which is catalyzed by glutathione reductase in the presence of oxidized glutathione (GSSG). A decrease in absorbance at 340 nm is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, NADPH solution, GSSG solution, and solutions of the iodo- and chloro-substituted pyrimidine derivatives at various concentrations.
-
Assay Mixture: In a cuvette, combine the assay buffer, the enzyme solution, and the inhibitor solution.
-
Reaction Initiation: Initiate the reaction by adding the GSSG and NADPH solutions.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH oxidation for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GSSG) and the inhibitor.
Visualizing the Chemical Landscape
The fundamental difference between the two classes of compounds lies in the halogen substituent on the pyrimidine ring.
Conclusion: Guiding Future Drug Discovery
This guide provides a framework for researchers to understand the current state of knowledge and to design experiments that can further elucidate the nuanced differences between iodo- and chloro-substituted pyrimidine derivatives. By employing the standardized protocols outlined herein, the scientific community can generate robust, comparable data that will ultimately accelerate the development of more effective and selective pyrimidine-based therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Mechanism of induction of RNA tumor viruses by halogenated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4,6-Diiodopyrimidine
Hazard Assessment of 4,6-Diiodopyrimidine: An Evidence-Based Approach
Due to the lack of specific toxicological data for this compound, a conservative approach based on analogous compounds is necessary. Halogenated pyrimidines, as a class, present several potential hazards. For instance, compounds like 5-iodopyrimidine and 4,6-dichloropyrimidine are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation[1][2][3]. Therefore, it is prudent to handle this compound as a hazardous substance with similar potential for toxicity.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled[1].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][4][5].
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust[1].
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Goggles with Side Shields or a Face Shield - N95 or higher-rated respirator | To prevent skin contact with the solid compound and inhalation of fine dust particles. A respirator is crucial as weighing can generate airborne particulates. |
| Dissolution and Solution Handling | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles with Side Shields | To protect against splashes and direct skin contact with the solution. |
| Reaction Setup and Workup | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles with Side Shields - Work in a certified chemical fume hood | A chemical fume hood provides essential ventilation to prevent inhalation of any volatile byproducts or aerosols. |
A Note on Glove Selection: Always inspect gloves for tears or punctures before use. When working with hazardous substances, it is advisable to change gloves regularly, and immediately if they become contaminated[6][7]. Double-gloving provides an additional layer of protection, with the outer glove being removed and disposed of immediately after handling the primary container.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of the process, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the safety data sheets of structurally similar compounds, such as 5-iodopyrimidine or 4,6-dichloropyrimidine, to familiarize yourself with potential hazards[1][2].
-
Ensure that a fully stocked and operational safety shower and eyewash station are readily accessible.
-
Prepare your designated work area, preferably a certified chemical fume hood, by ensuring it is clean and uncluttered.
-
-
Handling the Solid Compound:
-
Don the appropriate PPE as outlined in the table above, including double gloves, a lab coat, and safety goggles. For weighing, a respirator is mandatory.
-
When weighing the solid, use a balance inside a ventilated enclosure or a chemical fume hood to minimize the risk of inhaling dust particles.
-
Handle the compound gently to avoid creating dust.
-
-
In-Solution Handling:
-
Conduct all dissolutions and subsequent reactions within a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container with the compound tightly closed when not in use.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a Small Spill:
-
Evacuate: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand[8].
-
Collect: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[9][10]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9][10]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[9][10].
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any associated contaminated materials must be handled with the utmost care and in compliance with all local, state, and federal regulations.
Waste Segregation is Key:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be collected in a designated and clearly labeled solid hazardous waste container[8].
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a designated, leak-proof, and chemically compatible liquid hazardous waste container. Do not mix with other incompatible waste streams[8].
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container[11].
Disposal Procedure:
-
Collection: Collect all waste streams containing this compound in their designated, properly labeled containers.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials, with the containers securely closed when not in use[12].
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company. Never dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while advancing your critical research.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.dk [fishersci.dk]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
